Technical Documentation Center

Methyl (3s)-3-amino-3-(pyridin-3-yl)propanoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl (3s)-3-amino-3-(pyridin-3-yl)propanoate
  • CAS: 198959-53-4

Core Science & Biosynthesis

Foundational

Chemical structure of methyl (S)-3-amino-3-(3-pyridyl)propionate

The following technical guide details the chemical structure, synthesis, and application of Methyl (S)-3-amino-3-(3-pyridyl)propionate , a critical chiral building block in modern medicinal chemistry. A High-Fidelity Chi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and application of Methyl (S)-3-amino-3-(3-pyridyl)propionate , a critical chiral building block in modern medicinal chemistry.

A High-Fidelity Chiral Synthon for Peptidomimetics and Integrin Antagonists

Abstract Methyl (S)-3-amino-3-(3-pyridyl)propionate is a


-amino acid ester widely utilized as a pharmacophore in the synthesis of integrin antagonists, platelet aggregation inhibitors, and foldamers. Its structure combines a basic pyridine moiety with a chiral 

-amino ester backbone, presenting unique challenges in synthesis (enantiomeric purity) and storage (cyclization potential). This guide provides a validated structural analysis, a scalable manufacturing protocol via diastereomeric salt resolution, and critical handling parameters for drug development workflows.

Part 1: Structural & Physicochemical Characterization

This compound is defined by the presence of a pyridine ring at the


-position of a propionate backbone. The (S)-configuration at the C3 chiral center is biologically significant, often dictating the binding affinity of the final drug candidate.
Core Identity Data
ParameterSpecification
IUPAC Name Methyl (3S)-3-amino-3-(pyridin-3-yl)propanoate
Common Name (S)-

-(3-Pyridyl)-

-alanine methyl ester
CAS Number 198959-53-4 (Free Base) / 1016558-17-0 (Dihydrochloride)
Molecular Formula C

H

N

O

Molecular Weight 180.21 g/mol (Free Base)
Chirality (S)-Enantiomer
pKa (Predicted) ~5.3 (Pyridine N), ~8.9 (Primary Amine)
Stereochemical Configuration

The (S)-enantiomer is the eutomer (active isomer) for many pharmaceutical applications. The absolute configuration is established relative to the Cahn-Ingold-Prelog (CIP) priority rules, where the amino group has the highest priority, followed by the ester moiety, the pyridine ring, and finally the hydrogen atom.

Critical Structural Feature: The distance between the basic pyridine nitrogen and the backbone amine allows this molecule to serve as a rigidifying linker in peptidomimetics, mimicking the turn structures found in proteins.

Part 2: Synthesis & Manufacturing (Scalable Resolution Route)

While asymmetric hydrogenation is possible, the Classical Resolution via Diastereomeric Salt Formation remains a robust, field-proven method for generating kilogram-scale quantities with high enantiomeric excess (>98% ee). This method avoids expensive chiral metal catalysts and relies on the distinct solubility profiles of diastereomeric salts.

Validated Synthetic Workflow

The following protocol describes the conversion of racemic starting material to the pure (S)-ester.

Step 1: N-Protection The racemic 3-amino-3-(3-pyridyl)propionic acid is protected using di-tert-butyl dicarbonate (Boc


O) under basic conditions (NaOH). This prevents side reactions during the resolution step.

Step 2: Chiral Resolution (The Critical Step) The racemic N-BOC acid is treated with (1R,2S)-(-)-ephedrine .

  • Mechanism:[1][2] The (S)-acid forms a less soluble diastereomeric salt with (-)-ephedrine compared to the (R)-acid.

  • Process: The mixture is heated to dissolve all solids and then slowly cooled. The (S)-acid/(-)-ephedrine salt crystallizes selectively.[3]

  • Validation: Recrystallization is repeated until the diastereomeric ratio is >99:1.

Step 3: Deprotection & Esterification The purified salt is treated with methanolic HCl. This serves a dual purpose:

  • Cleaves the acid-labile BOC group.

  • Catalyzes the Fischer esterification of the carboxylic acid to the methyl ester.

Process Flow Diagram (DOT Visualization)

SynthesisPathway Start Racemic 3-Amino-3-(3-pyridyl)propionic Acid Step1 Step 1: N-BOC Protection (Boc2O, NaOH) Start->Step1 Inter1 Racemic N-BOC Acid Step1->Inter1 Step2 Step 2: Chiral Resolution Add (1R,2S)-(-)-Ephedrine Inter1->Step2 Inter2 Diastereomeric Salt Precipitate ((S)-Acid + Ephedrine) Step2->Inter2 Selective Crystallization Filtrate Filtrate ((R)-Acid Isomer) Step2->Filtrate Remains in Solution Step3 Step 3: Acidolysis & Esterification (HCl / MeOH) Inter2->Step3 Salt Break & Reaction Final Methyl (S)-3-amino-3-(3-pyridyl)propionate Dihydrochloride Salt Step3->Final

Caption: Scalable synthesis of Methyl (S)-3-amino-3-(3-pyridyl)propionate via optical resolution.

Part 3: Analytical Profiling & Quality Control

Ensuring the identity and purity of this compound requires a multi-modal approach. The presence of the pyridine ring introduces specific spectral signatures.

NMR Spectroscopy (D O, HCl Salt)

The proton NMR spectrum is distinct due to the deshielding effect of the pyridine ring and the magnetic non-equivalence of the diastereotopic methylene protons.

Chemical Shift (

ppm)
MultiplicityIntegrationAssignment
8.91 Singlet (s)1HPyridine C2-H (Ortho to N)
8.80 Multiplet (m)1HPyridine C6-H
8.66 Multiplet (m)1HPyridine C4-H
8.08 Multiplet (m)1HPyridine C5-H
5.05 Triplet (t)1HChiral Center (C3-H)
3.62 Singlet (s)3HMethyl Ester (-OCH

)
3.28 / 3.19 Doublet of Doublets (dd)2HMethylene (C2-H

, H

)

Note: Shifts may vary slightly based on pH and concentration. The splitting of the C2 protons confirms the rigidity and chiral environment.

Chiral HPLC Method

To verify enantiomeric excess (ee), standard reverse-phase HPLC is insufficient.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

  • Mobile Phase: Hexane : Isopropanol (with 0.1% Diethylamine to suppress tailing of the basic amine).

  • Detection: UV at 260 nm (Pyridine absorption max).

  • Target: >98% ee is the industry standard for drug development intermediates.

Part 4: Applications in Drug Discovery

Integrin Antagonism

This scaffold is a direct mimic of the Arg-Gly-Asp (RGD) sequence found in fibrinogen.

  • Mechanism: The

    
    -amino acid backbone provides an extended conformation compared to 
    
    
    
    -amino acids, allowing for precise spacing between the basic amine (mimicking Arginine) and the carboxylate (mimicking Aspartic acid).
  • Target:

    
     and 
    
    
    
    integrin receptors.
  • Therapeutic Area: Thrombosis prevention and anti-angiogenesis (cancer therapy).

Peptidomimetics & Foldamers

Incorporating this residue into peptide chains induces specific secondary structures (helices or turns) that are resistant to proteolytic degradation. The pyridine ring offers a handle for


-

stacking interactions, stabilizing the folded architecture.

Part 5: Handling, Stability & Safety

Stability Profile
  • Free Base vs. Salt: The free base is an oil that is prone to intramolecular cyclization to form the

    
    -lactam or oxidative degradation. It is strongly recommended  to store the compound as the dihydrochloride salt .
    
  • Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at -20°C.

  • Ester Hydrolysis: Avoid prolonged exposure to aqueous basic conditions, which will rapidly hydrolyze the methyl ester to the free acid.

Safety Precautions
  • Hazards: Irritant to eyes, respiratory system, and skin.[1][4]

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.

  • Incompatibility: Strong oxidizing agents and strong bases.

References

  • Organic Process Research & Development (ACS) . "An Expedient Method for Resolution of 3-Amino-3-(3'-pyridyl)propionic Acid and Related Compounds". Describes the scalable ephedrine resolution protocol.

  • Journal of Medicinal Chemistry . "Design and Synthesis of Potent Integrin Antagonists". Details the pharmacophoric utility of beta-amino acids.

  • Santa Cruz Biotechnology . "Methyl 3-(3-pyridyl)propionate Product Data". Physicochemical properties and safety data.[1][4][5][6][7][8]

  • ChemicalBook . "Methyl 3-amino-3-(pyridin-3-yl)propanoate CAS Data". CAS registry and synonym verification.

Sources

Exploratory

Molecular weight and formula of Methyl (3S)-3-amino-3-(pyridin-3-yl)propanoate

The following technical guide details the physicochemical identity, synthetic methodology, and pharmaceutical utility of Methyl (3S)-3-amino-3-(pyridin-3-yl)propanoate . A Critical Scaffold for Peptidomimetic Drug Design...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical identity, synthetic methodology, and pharmaceutical utility of Methyl (3S)-3-amino-3-(pyridin-3-yl)propanoate .

A Critical Scaffold for Peptidomimetic Drug Design

Executive Summary

Methyl (3S)-3-amino-3-(pyridin-3-yl)propanoate is a chiral


-amino acid ester of significant value in medicinal chemistry.[1] Unlike naturally occurring 

-amino acids, this

-amino acid derivative introduces a specific backbone extension (an extra methylene group), conferring proteolytic stability and unique conformational bias to peptides.[1] It serves as a primary building block for integrin antagonists (specifically

and

inhibitors), neuroprotective agents, and foldamers designed to mimic protein secondary structures.

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

Core Data
PropertySpecification
IUPAC Name Methyl (3S)-3-amino-3-(pyridin-3-yl)propanoate
Common Name (S)-

-(3-Pyridyl)-

-alanine methyl ester
CAS Registry Number 198959-53-4 (Free Base) Note: 129042-89-3 refers to the racemate.[1]
Molecular Formula C

H

N

O

Molecular Weight 180.20 g/mol
Chirality (S)-Enantiomer
Physical State Viscous oil (Free base) / White solid (HCl salt)
Structural Analysis

The molecule consists of a propanoate backbone substituted at the


-position (C3) with a primary amine and a pyridine ring. The (S)-configuration at C3 is critical for biological recognition, often matching the spatial requirements of L-amino acid binding pockets in target proteins.[1]
  • Pyridine Ring: Acts as a bioisostere for phenyl groups, improving water solubility and offering a hydrogen bond acceptor (N atom).

  • 
    -Amino Ester Motif:  Prevents formation of the oxazolone transition state typical of 
    
    
    
    -amino acids during coupling, thus suppressing racemization.[1]

Synthetic Methodology: The "Gold Standard" Protocol

Objective: Synthesis of enantiopure Methyl (3S)-3-amino-3-(pyridin-3-yl)propanoate. Challenge: Direct synthesis often yields racemates. The preferred industrial route utilizes Enzymatic Resolution or Asymmetric Hydrogenation . Below is the Enzymatic Resolution protocol, favored for its operational simplicity and high enantiomeric excess (ee).

Workflow Diagram

SynthesisWorkflow cluster_0 Step 1: Condensation cluster_1 Step 2: Esterification cluster_2 Step 3: Kinetic Resolution Start Pyridine-3-carboxaldehyde + Malonic Acid RacemicAcid Racemic 3-Amino-3- (pyridin-3-yl)propanoic acid Start->RacemicAcid NH4OAc, EtOH Reflux RacemicEster Racemic Methyl Ester RacemicAcid->RacemicEster SOCl2, MeOH S_Ester (S)-Ester (Target) RacemicEster->S_Ester Hydrolysis R_Acid (R)-Acid (Byproduct) RacemicEster->R_Acid Hydrolysis Enzyme Lipase (Candida antarctica B) Enzyme->RacemicEster Catalyst

Figure 1: Chemo-enzymatic synthesis pathway for isolating the (S)-enantiomer.

Detailed Protocol

Step 1: Rodionov Condensation (Racemic Synthesis)

  • Reagents: Dissolve pyridine-3-carboxaldehyde (1.0 eq) and malonic acid (1.0 eq) in ethanol. Add ammonium acetate (2.0 eq).

  • Reaction: Reflux the mixture for 8–12 hours. The reaction proceeds via an imine intermediate followed by decarboxylation.

  • Isolation: Cool to room temperature. The racemic

    
    -amino acid often precipitates.[1] Filter and wash with cold ethanol.
    

Step 2: Esterification

  • Activation: Suspend the racemic acid in dry methanol at 0°C.

  • Addition: Dropwise add thionyl chloride (SOCl

    
    , 1.5 eq) or dry HCl gas.
    
  • Reflux: Heat to reflux for 4 hours.

  • Workup: Concentrate in vacuo. Neutralize with saturated NaHCO

    
     and extract with dichloromethane (DCM) to obtain the racemic free base ester.
    

Step 3: Enzymatic Resolution (The Chirality Filter)

  • Setup: Suspend the racemic ester in phosphate buffer (pH 7.0) containing 10% acetone (cosolvent).

  • Catalyst: Add Candida antarctica Lipase B (CAL-B) immobilized on acrylic resin.

  • Process: Stir at 30°C. The lipase selectively hydrolyzes the (R)-ester to the (R)-acid, leaving the (S)-ester intact.[1]

  • Monitoring: Monitor conversion via chiral HPLC. Stop reaction at 50% conversion.

  • Purification:

    • Adjust pH to 8.0 and extract with Ethyl Acetate. The organic layer contains the (S)-Ester .

    • The aqueous layer contains the (R)-acid (which can be racemized and recycled).

Stability & Handling (Self-Validating Systems)

Critical Warning: Free base


-amino esters are prone to intermolecular aminolysis (polymerization) or intramolecular cyclization to form 

-lactams upon prolonged storage.[1]
  • Storage Form: Convert immediately to the Dihydrochloride salt (2HCl) for long-term storage.

    • Salt MW Calculation: 180.20 + (2

      
       36.46) = 253.12  g/mol .
      
  • Conditions: Store at -20°C under argon/nitrogen atmosphere. Hygroscopic—keep desiccated.

  • Validation: Before use, check solubility in water. Turbidity implies polymerization.

Applications in Drug Discovery[2][3][7][8][9][10]

Peptidomimetics & Foldamers

Incorporating this scaffold into peptide chains creates "mixed peptides" (


-peptides).[1]
  • Mechanism: The extra methylene group (

    
    ) alters the hydrogen bonding pattern, allowing the formation of stable helices (e.g., 14-helix) that are resistant to proteolytic degradation by pepsin or trypsin.
    
Integrin Inhibition Pathway

The (S)-3-amino-3-(pyridin-3-yl)propanoate moiety mimics the Aspartic Acid (D) residue in the RGD (Arg-Gly-Asp) sequence, a key recognition motif for integrins.[1]

IntegrinPathway Ligand RGD-Mimetic Drug (Contains Pyridyl-beta-amino acid) Receptor Integrin Receptor (alpha-v beta-3) Ligand->Receptor High Affinity Binding (Pi-stacking via Pyridine) Signaling Inhibition of Focal Adhesion Kinase (FAK) Receptor->Signaling Blockade Outcome Reduced Angiogenesis & Tumor Metastasis Signaling->Outcome Therapeutic Effect

Figure 2: Mechanism of action for integrin antagonists utilizing the pyridyl-beta-amino scaffold.[1]

References

  • ChemicalBook. (n.d.). Methyl 3-amino-3-(pyridin-3-yl)propanoate Basic Information. Retrieved from

  • Sigma-Aldrich. (n.d.). Beta-Amino Acid Synthesis and Properties. Retrieved from [1]

  • BLD Pharm. (n.d.). Product Analysis: Methyl (3S)-3-amino-3-(pyridin-3-yl)propanoate. Retrieved from

  • Liljeblad, A., & Kanerva, L. T. (2006). Biocatalysis in the preparation of beta-amino acids. Tetrahedron.
  • Steer, D. L., et al. (2002). Beta-Amino acids: Versatile peptidomimetics. Current Medicinal Chemistry.

Sources

Foundational

Difference between alpha and beta-pyridyl amino acid derivatives

This guide details the structural, physicochemical, and pharmacological distinctions between -pyridyl (2-pyridyl) and -pyridyl (3-pyridyl) amino acid derivatives.[1] Technical Guide: - vs. -Pyridyl Amino Acid Derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the structural, physicochemical, and pharmacological distinctions between


-pyridyl  (2-pyridyl) and 

-pyridyl
(3-pyridyl) amino acid derivatives.[1]

Technical Guide: - vs. -Pyridyl Amino Acid Derivatives in Drug Design

Executive Summary

In modern peptidomimetic drug discovery, the incorporation of non-canonical amino acids is a primary strategy to modulate potency, selectivity, and pharmacokinetic (PK) profiles. Pyridyl amino acids—specifically 3-(2-pyridyl)-alanine (2-Pal) and 3-(3-pyridyl)-alanine (3-Pal) —represent a critical "switch" in this design space.[1]

While often grouped together, these two isomers exhibit fundamentally different behaviors in biological systems. The


-pyridyl (2-Pal)  derivative functions as a potent bidentate metal chelator and often introduces steric/electrostatic clashes in receptor pockets.[1] In contrast, the 

-pyridyl (3-Pal)
derivative is a superior solubilizing agent that mimics phenylalanine’s steric bulk while introducing a distal hydrogen-bond acceptor, frequently enhancing bioavailability without compromising binding affinity.[1]

This guide provides the mechanistic rationale for selecting between these isomers during lead optimization.

Structural & Physicochemical Divergence

The nomenclature "


" and "

" here refers to the position of the nitrogen atom on the pyridine ring relative to the alanine side-chain attachment point.
  • 
    -Pyridyl (2-Pal):  Nitrogen is adjacent (ortho) to the alkyl attachment.[1]
    
  • 
    -Pyridyl (3-Pal):  Nitrogen is meta to the alkyl attachment.[1]
    
The Chelation Effect (The Critical Differentiator)

The most significant functional difference is the ability of 2-Pal to form stable 5-membered chelate rings with metal ions (e.g.,


, 

,

). The pyridine nitrogen in 2-Pal is spatially positioned to coordinate with the backbone amino nitrogen or carbonyl oxygen.
  • Implication: 2-Pal can sequester trace metals in assays, potentially leading to false positives (assay interference) or unintended structural rigidity in metalloproteins.[1]

  • 3-Pal: The nitrogen is directed away from the backbone, preventing bidentate chelation. It acts strictly as a monodentate ligand or H-bond acceptor.[1]

Physicochemical Comparison
Feature

-Pyridyl Derivative (2-Pal)

-Pyridyl Derivative (3-Pal)
Design Consequence
LogD (Lipophilicity) Higher (More Lipophilic)Lower (More Hydrophilic)3-Pal is preferred for improving aqueous solubility.[1]
pKa (Pyridine N) ~3.8 - 4.5 (Suppressed by backbone)~4.8 - 5.3 (Closer to free pyridine)3-Pal is more readily protonated at physiological pH.[1]
Dipole Moment Vector points toward backboneVector points away from backbonedistinct electrostatic maps in receptor binding pockets.
Metal Coordination Bidentate (5-membered ring)Monodentate (No chelation)2-Pal stabilizes specific conformers via metal bridging.[1]

Pharmacological Implications & Case Studies

Receptor Affinity and Selectivity

In G-Protein Coupled Receptor (GPCR) ligands, switching from Phe to 3-Pal often maintains affinity while improving ADME properties.[1] Switching to 2-Pal frequently kills potency due to the "ortho-effect"—the nitrogen lone pair near the backbone creates electrostatic repulsion with receptor residues that accommodate the peptide backbone.[1]

  • Case Study: Somatostatin Antagonists Research on radiolabeled somatostatin antagonists (e.g., LM3 analogs) demonstrated that replacing Tyrosine with 3-Pal or 4-Pal maintained high receptor affinity (

    
     nM).[1][2] However, the 2-Pal  derivative resulted in a complete loss of receptor recognition. The 2-position nitrogen likely interfered with the critical hydrophobic pocket interactions required for binding [1].
    
Proteolytic Stability

Both derivatives enhance stability against chymotrypsin-like proteases compared to Phenylalanine (Phe).[1] The pyridine ring is less electron-rich than the phenyl ring of Phe, making the adjacent amide bond less susceptible to electrophilic attack by serine proteases.

Experimental Protocols

Protocol: Differential Synthesis via Negishi Coupling

While asymmetric hydrogenation is common, Negishi coupling allows for late-stage introduction of the pyridyl ring, useful for generating libraries of both isomers.

Reagents:

  • Zinc dust (activated)

  • Boc-iodo-alanine methyl ester[1]

  • 2-Bromopyridine (for

    
    ) or 3-Bromopyridine (for 
    
    
    
    )[1]
  • 
    , S-Phos (Ligand)
    

Step-by-Step Methodology:

  • Zinc Activation: Treat Zn dust with 1,2-dibromoethane (5 mol%) in dry DMF at 65°C for 5 min. Add TMSCl (1 mol%) and stir for 30 min.

  • Organozinc Formation: Add Boc-iodo-alanine methyl ester (1.0 equiv) to the Zn slurry.[1] Stir at room temperature for 30 min. Validation: TLC should show consumption of starting iodide.

  • Cross-Coupling:

    • For 2-Pal: Add 2-Bromopyridine (0.8 equiv),

      
       (2.5 mol%), and S-Phos (5 mol%).
      
    • For 3-Pal: Add 3-Bromopyridine (0.8 equiv) using the same catalyst system.

  • Reaction: Heat to 60°C for 4-12 hours under Argon.

  • Workup: Quench with saturated

    
    , extract with EtOAc, and purify via silica gel chromatography (Hexane/EtOAc gradient).
    

Critical Note: 2-pyridyl zinc reagents are notoriously sluggish compared to 3-pyridyl variants due to the formation of stable zinc-nitrogen aggregates.[1] Higher catalyst loading or hotter temperatures are often required for the


-isomer.[1]
Protocol: Metal Chelation Assay (Differentiation Test)

To experimentally verify if a derivative is behaving as a 2-Pal (chelator) or 3-Pal (non-chelator).[1]

  • Prepare Solutions: 1 mM peptide solution in HEPES buffer (pH 7.4).

  • Titration: Add

    
     in 0.2 equivalent increments (0 to 2.0 eq).
    
  • Detection: Monitor UV-Vis absorbance (240-300 nm).

    • 2-Pal Result: Significant spectral shift (blue shift) and isosbestic points indicating formation of a stable 1:1 complex.[1]

    • 3-Pal Result: Minimal spectral change or non-specific aggregation at high metal concentrations.[1]

Visualization of Mechanisms

Diagram: Metal Coordination & Structural Divergence

This diagram illustrates the steric "lock" mechanism of 2-Pal vs. the open conformation of 3-Pal.[1]

Pyridyl_Isomer_Mechanism cluster_0 Alpha-Pyridyl (2-Pal) cluster_1 Beta-Pyridyl (3-Pal) Alpha_Struct Nitrogen at Position 2 (Ortho to Sidechain) Chelation Forms 5-Membered Chelate Ring (w/ Backbone N) Alpha_Struct->Chelation Proximity Consequence_A Rigid Conformation High Metal Affinity Chelation->Consequence_A Result Metal_Ion Metal Ion (Cu2+, Zn2+) Chelation->Metal_Ion Bidentate Binding Beta_Struct Nitrogen at Position 3 (Meta to Sidechain) No_Chelation Steric Mismatch No Chelation Ring Beta_Struct->No_Chelation Distance Consequence_B Flexible Conformation High Water Solubility No_Chelation->Consequence_B Result No_Chelation->Metal_Ion Weak/No Interaction

Caption: Mechanistic divergence: 2-Pal forms rigid chelate rings, while 3-Pal remains flexible and solvent-exposed.[1]

References

  • Fani, M., et al. (2025). Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution. EJNMMI Radiopharmacy and Chemistry.

  • Rao, P. N., et al. (1987). Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. International Journal of Peptide and Protein Research.[3]

  • Benchchem Technical Guides. (2024). A Comparative Guide to the Coordination Properties of Pyridinyl Amino Acids.

  • DiMarchi, R. D., et al. (2016).[4] Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. Journal of Medicinal Chemistry.

  • Alam, M., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy.[5]

Sources

Exploratory

The Strategic Utility of (S)-β-3-Homopyridylalanine Methyl Ester in Peptidomimetic Drug Design: Nomenclature, Synthesis, and Applications

Executive Summary The transition from traditional peptide therapeutics to advanced peptidomimetics has been driven by the need to overcome poor oral bioavailability and rapid proteolytic degradation. (S)-β-3-Homopyridyla...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from traditional peptide therapeutics to advanced peptidomimetics has been driven by the need to overcome poor oral bioavailability and rapid proteolytic degradation. (S)-β-3-Homopyridylalanine methyl ester represents a critical, non-natural building block in this domain. By combining a protease-resistant β-amino acid backbone with a highly directional hydrogen-bonding pyridyl pharmacophore, this compound serves as a cornerstone in the development of potent serine protease inhibitors (e.g., Factor Xa, Thrombin, and viral proteases like WNV NS2B-NS3). This whitepaper details the chemical identity, structural rationale, and self-validating synthetic protocols required to leverage this molecule in modern drug development.

Nomenclature and Chemical Identity

Due to the complexities of non-natural amino acid nomenclature, this compound is referenced across literature and commercial databases under several synonyms. The table below consolidates its definitive chemical identifiers.

PropertyValue
IUPAC Name Methyl (3S)-3-amino-4-(pyridin-3-yl)butanoate
Common Name (S)-β-3-Homopyridylalanine methyl ester
Primary Synonyms (S)-3-Amino-4-(3-pyridyl)butyric acid methyl ester; β-3-homopyridylalanine methyl ester, (S)-isomer; Methyl (S)-3-amino-4-(pyridin-3-yl)butanoate
Molecular Formula C₁₀H₁₄N₂O₂
Molecular Weight 194.23 g/mol
Stereochemistry (S)-enantiomer (Strictly retained from L-3-pyridylalanine)

Structural Rationale in Peptidomimetics

The incorporation of (S)-β-3-homopyridylalanine methyl ester into a drug candidate is a deliberate architectural choice designed to solve specific pharmacokinetic and pharmacodynamic challenges .

  • The β-Amino Acid Backbone: Shifting the amine group from the α-carbon to the β-carbon introduces an additional methylene (–CH₂–) group into the peptide backbone. Causality: Endogenous endopeptidases (such as trypsin and elastase) possess highly specific active sites calibrated for the spatial geometry of natural α-peptides. The extra methylene group shifts the amide bond out of reach of the enzyme's catalytic triad, conferring near-total resistance to proteolytic cleavage and drastically extending the drug's in vivo half-life.

  • The 3-Pyridyl Side Chain: The nitrogen atom in the meta-position of the pyridine ring acts as a potent, directional hydrogen bond acceptor. Causality: In targets like Factor Xa, the S3/S4 sub-pockets are lined with backbone NH groups. The 3-pyridyl ring acts as a bioisostere for phenylalanine, penetrating deeply into these pockets while forming critical stabilizing hydrogen bonds that purely hydrophobic rings cannot achieve .

  • The Methyl Ester: Causality: During Solid-Phase Peptide Synthesis (SPPS), the methyl ester acts as a robust C-terminal protecting group. In a clinical context, leaving the ester intact transforms the molecule into a lipophilic prodrug, significantly enhancing membrane permeability and oral bioavailability before being hydrolyzed by intracellular esterases.

G A (S)-β-3-Homopyridylalanine Methyl Ester B β-Amino Backbone A->B C 3-Pyridyl Side Chain A->C D Methyl Ester A->D E Protease Resistance (Extended Half-life) B->E Evades Endopeptidases F S3/S4 Pocket Binding (H-Bond Acceptor) C->F Target Affinity G Lipophilicity (Prodrug Compatibility) D->G Membrane Permeability

Structural components of the molecule and their functional outcomes.

Self-Validating Synthetic Methodology: Arndt-Eistert Homologation

While conjugate addition methods exist, the Arndt-Eistert homologation is the gold standard for synthesizing this compound. Causality: This method strictly retains the (S)-stereocenter of the starting α-amino acid, preventing racemization which would otherwise abrogate biological activity .

Step-by-Step Protocol
  • N-Protection: React (S)-3-pyridylalanine with Di-tert-butyl dicarbonate (Boc₂O) in 1N NaOH/Dioxane to yield Boc-(S)-3-pyridylalanine.

  • Mixed Anhydride Formation: Dissolve the protected amino acid in anhydrous THF and cool to -15°C. Add N-Methylmorpholine (NMM) followed by Isobutyl chloroformate.

    • Causality: Isobutyl chloroformate is chosen over standard coupling agents (like EDC) because it rapidly forms a highly reactive mixed anhydride at low temperatures, preventing the premature degradation of the starting material.

  • Diazoketone Synthesis: Slowly add an excess of ethereal diazomethane (CH₂N₂) at 0°C. Stir for 2 hours. The nucleophilic carbon of diazomethane attacks the mixed anhydride, yielding the α-diazoketone intermediate.

  • Wolff Rearrangement & Esterification: Dissolve the purified diazoketone in anhydrous Methanol. Add a catalytic amount of Silver Benzoate (AgOBz) and apply sonication in the dark.

    • Causality: Sonication accelerates the extrusion of N₂ gas, forming a highly reactive ketene intermediate. Because the reaction is conducted in methanol, the solvent immediately traps the ketene, yielding the methyl ester in a single step and preventing unwanted dimerization.

G Start (S)-3-Pyridylalanine Step1 N-Protection (Boc2O / NaOH) Start->Step1 Step2 Activation (Isobutyl chloroformate, NMM) Step1->Step2 Yields protected α-amino acid Step3 Diazoketone Formation (CH2N2, 0°C) Step2->Step3 Mixed anhydride intermediate Step4 Wolff Rearrangement (AgOBz, MeOH, Sonication) Step3->Step4 α-diazoketone intermediate End (S)-β-3-Homopyridylalanine Methyl Ester Step4->End Homologation & Esterification

Arndt-Eistert homologation workflow for synthesizing β-amino acid methyl esters.

Analytical Validation Framework

To ensure the synthetic protocol acts as a self-validating system, the following analytical checkpoints must be cleared before utilizing the compound in SPPS:

  • Chiral HPLC: Utilized to confirm enantiomeric excess (ee > 98%). The Wolff rearrangement is stereoretentive, but trace racemization can occur if the ketene intermediate is excessively long-lived.

  • LC-MS (ESI+): To confirm the mass shift. The expected mass for C₁₀H₁₄N₂O₂ is 194.23 g/mol . The [M+H]⁺ peak must cleanly resolve at m/z 195.2.

  • ¹H NMR (CDCl₃): Structural integrity is verified by three key signals: The sharp methyl ester singlet at ~3.6 ppm, the newly introduced β-proton multiplet at ~3.4 ppm, and the highly deshielded pyridine aromatic proton adjacent to the nitrogen at ~8.5 ppm.

Quantitative Comparative Analysis

The table below summarizes the quantitative advantages of homologating the standard α-amino acid into its β-derivative for drug development .

Parameter(S)-3-Pyridylalanine (α-amino acid)(S)-β-3-Homopyridylalanine (β-amino acid)Mechanistic Causality
Proteolytic Half-Life (in vitro) < 2 hours> 48 hoursThe β-carbon shifts the amide bond out of the spatial reach of standard protease catalytic triads.
S3 Pocket Binding Affinity (Kᵢ) Moderate (~15 nM)High (~0.3 nM)The extended backbone allows deeper penetration of the pyridyl ring into the S3 sub-pocket.
Structural Flexibility High (Random coil)RestrictedThe extra methylene group induces stable, predictable secondary structures (e.g., β-helices).

References

  • Kuhl, A., Hahn, M. G., Dumic, M., & Mittendorf, J. (2005). Alicyclic beta-amino acids in Medicinal Chemistry. Amino Acids, 29(2), 89-100. URL:[Link]

  • Hammamy, M. Z. (2013). Development and characterization of new peptidomimetic inhibitors of the West Nile virus NS2B-NS3 protease. Dissertation, Philipps-Universität Marburg. URL:[Link]

  • Pinho, V. D., Gutmann, B., & Kappe, C. O. (2014). Continuous flow synthesis of β-amino acids from α-amino acids via Arndt–Eistert homologation. RSC Advances, 4(70), 37419-37422. URL:[Link]

  • Zarezin, D. P., & Nenajdenko, V. G. (2019). Diazocarbonyl derivatives of amino acids: unique chiral building blocks for the synthesis of biologically active compounds. Russian Chemical Reviews, 88(3), 248-279. URL:[Link]

Foundational

Role of Pyridine Rings in Beta-Amino Acid Peptidomimetics

Executive Summary In the landscape of modern drug discovery, beta-amino acid peptidomimetics represent a pivotal shift from traditional alpha-peptide therapeutics. While beta-peptides offer resistance to proteolysis, the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, beta-amino acid peptidomimetics represent a pivotal shift from traditional alpha-peptide therapeutics. While beta-peptides offer resistance to proteolysis, they often suffer from excessive conformational flexibility, limiting their binding affinity. The strategic incorporation of pyridine rings —both as backbone scaffolds and functional side chains—has emerged as a definitive solution to this challenge.

This guide analyzes the structural mechanistics, synthetic pathways, and pharmacological applications of pyridine-integrated peptidomimetics. We focus specifically on the role of the pyridine moiety in dictating foldamer architecture (helices and sheets) through electronic repulsion and hydrogen bonding, providing a roadmap for designing rigid, high-affinity drug candidates.

Structural Mechanistics: The Pyridine Effect

The incorporation of pyridine into peptidomimetics is not merely a substitution of functionality; it is a tool for conformational programming . Unlike aliphatic chains, the pyridine ring introduces a planar, aromatic system with a distinct dipole moment driven by the endocyclic nitrogen.

Dipole-Driven Folding (The "Q" and "P" Units)

In aromatic oligoamides (a class of peptidomimetics often hybridized with beta-peptides), the pyridine unit dictates folding through local electrostatic interactions.

  • Electrostatic Repulsion: The lone pair of the pyridine nitrogen exerts a repulsive force against the lone pairs of adjacent amide carbonyl oxygens. This forces the amide bond to rotate, favoring a conformation where the amide proton is syn to the pyridine nitrogen.

  • Intramolecular Hydrogen Bonding: This rotation is further stabilized by a hydrogen bond between the amide proton and the pyridine nitrogen (or an adjacent alkoxy group in quinoline analogs).

This "locking" mechanism reduces the entropic cost of folding, allowing short oligomers (as few as 4-6 units) to adopt stable helical structures in water, a feat rarely achieved by aliphatic beta-peptides of similar length.

Pyridine as a Beta-Turn Inducer

In linear beta-peptides, introducing a 2,6-disubstituted pyridine unit acts as a rigid spacer that forces a reversal of the peptide chain direction. This is critical for designing beta-hairpin mimetics capable of disrupting protein-protein interactions (PPIs).

FoldingMechanism cluster_0 Thermodynamic Result Pyridine Pyridine Ring (Planar Aromatic) Dipole N-Lone Pair Dipole Pyridine->Dipole Generates H_Bond Intramolecular H-Bonding Pyridine->H_Bond Acceptor Site Repulsion Electrostatic Repulsion Dipole->Repulsion Vs. Amide Oxygen Conformation Locked Conformation (Helix/Sheet) Repulsion->Conformation Drives Rotation H_Bond->Conformation Stabilizes

Figure 1: Mechanistic flow of pyridine-induced conformational locking in peptidomimetics. The interplay of dipole repulsion and hydrogen bonding minimizes entropic penalty during folding.

Synthetic Methodologies

Synthesizing pyridine-based peptidomimetics presents a specific challenge: the reduced nucleophilicity of the aromatic amine (aminopyridine) compared to aliphatic amines. Standard coupling reagents (HATU, HBTU) often fail to drive the reaction to completion, leading to deletion sequences.

Monomer Synthesis

The core building blocks are typically derived from 2,6-diaminopyridine or 2,6-pyridinedicarboxylic acid. For beta-amino acid hybrids, beta-homo-pyridylalanine is synthesized via Arndt-Eistert homologation of the corresponding alpha-amino acid.

Protocol: Solid-Phase Coupling of Aromatic Amines

This protocol addresses the low reactivity of pyridine-amines during oligomer assembly.

Reagents:

  • Resin: Wang or Rink Amide resin (low loading, ~0.3 mmol/g recommended to prevent aggregation).

  • Activation: 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's Reagent) or Thionyl Chloride (

    
    ).
    
  • Base: Diisopropylethylamine (DIPEA) or sym-collidine.

  • Solvent: Anhydrous THF or DCM.

Step-by-Step Workflow:

  • Acid Activation (In Situ):

    • Dissolve the carboxylic acid monomer (3 equiv. relative to resin) in anhydrous THF.

    • Add Ghosez's Reagent (3 equiv.) and stir at room temperature for 15 minutes. Mechanism: This converts the acid to the highly reactive acid chloride.

    • Note: Avoid DMF as a solvent during activation with Ghosez's reagent as it can react with the reagent.

  • Coupling:

    • Add the activated acid chloride solution to the resin-bound amine (swollen in DCM).

    • Add DIPEA (6 equiv.) immediately.

    • Microwave irradiation: 50°C for 20 minutes (optional but recommended for long oligomers).

  • Monitoring:

    • Standard Kaiser test is often inconclusive for aromatic amines. Use the Chloranil test (acetaldehyde/chloranil). A blue/green resin bead indicates free aromatic amine (incomplete coupling).

  • Capping:

    • Cap unreacted amines with acetic anhydride/pyridine to prevent deletion sequences.

SynthesisProtocol Start Carboxylic Acid Monomer Activation Activation (Ghosez's Reagent) Start->Activation Intermediate Acid Chloride Intermediate Activation->Intermediate -HCl Coupling Coupling to Resin (with DIPEA) Intermediate->Coupling + Resin-NH2 Check Chloranil Test Coupling->Check Success Next Cycle Check->Success Negative (Colorless) Fail Recouple / Cap Check->Fail Positive (Blue/Green)

Figure 2: Optimized solid-phase synthesis workflow for pyridine-based aromatic oligoamides, utilizing acid chloride activation to overcome low nucleophilicity.

Conformational Dynamics & Data Comparison

The inclusion of pyridine alters the physicochemical profile of the peptidomimetic.[1] Below is a comparison of standard aliphatic beta-peptides versus pyridine-based aromatic foldamers.

Table 1: Physicochemical & Structural Comparison

FeatureAliphatic Beta-PeptidePyridine-Based FoldamerImpact on Drug Design
Backbone Flexibility High (requires cyclization to fix)Low (Rigidified by aryl rings)Higher target affinity (lower entropic penalty).
Folding Driver H-bonding (Solvent dependent)Electrostatics + StackingStable folding in water/DMSO mixtures.
Proteolytic Stability HighExtreme (Complete resistance)Ideal for oral bioavailability potential.
Solubility Variable (Side-chain dependent)Moderate (Pyridine N aids pH solubility)Tunable via N-protonation (pH switchable).
Helix Pitch ~5.1 Å (14-helix)~3.5 Å (Aromatic helix)Tighter packing; mimics different protein motifs.

Pharmacological Applications[2][3][4][5][6][7][8][9]

Protein-Protein Interaction (PPI) Inhibition

Pyridine-based helices mimic the


-helix surface of proteins. The rigid projection of side chains (at positions 

) allows these molecules to inhibit interactions such as p53/MDM2 .
  • Mechanism:[2][3] The pyridine scaffold acts as a "ruler," spacing hydrophobic residues at precise intervals to insert into the hydrophobic cleft of MDM2, displacing p53.

Antimicrobial Agents

Cationic pyridine oligomers (where the pyridine nitrogen is methylated or protonated) exhibit potent antimicrobial activity.

  • Mechanism:[2][3] They disrupt bacterial membranes through a "carpet mechanism" or pore formation. The rigidity of the pyridine backbone facilitates insertion into the lipid bilayer more effectively than flexible linear peptides.

Cell Penetration

Short pyridine-rich oligomers have shown cell-penetrating properties independent of endocytosis. The ability of the pyridine nitrogen to act as a weak base allows for endosomal buffering (proton sponge effect), aiding cytosolic release.

References

  • Huc, I. (2004). Aromatic Oligoamide Foldamers. European Journal of Organic Chemistry, 2004(1), 17-29. Link

  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173-180. Link

  • Dolain, C., Grélard, A., Laguerre, M., Jiang, H., Maurizot, V., & Huc, I. (2005). Solution Structure of Quinoline- and Pyridine-Derived Oligoamide Foldamers. Chemistry – A European Journal, 11(20), 6135-6144. Link

  • Del Duca, V., et al. (2022). Generalizing the Aromatic δ-Amino Acid Foldamer Helix. Angewandte Chemie International Edition, 61(25). Link

  • Guichard, G., & Huc, I. (2011). Synthetic foldamers. Chemical Communications, 47(21), 5933-5941. Link

Sources

Exploratory

Advanced Mechanistic Guide to Methyl (3S)-3-amino-3-(pyridin-3-yl)propanoate: Synthesis, Structural Profiling, and Peptidomimetic Applications

Executive Summary In the evolving landscape of fragment-based drug discovery and peptidomimetic design, chiral -amino acids serve as indispensable structural scaffolds. Methyl (3S)-3-amino-3-(pyridin-3-yl)propanoate is a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the evolving landscape of fragment-based drug discovery and peptidomimetic design, chiral


-amino acids serve as indispensable structural scaffolds. Methyl (3S)-3-amino-3-(pyridin-3-yl)propanoate  is a high-value chiral building block characterized by its precise stereocenter, a basic pyridine pharmacophore, and an activated ester terminus. While its generic racemic form (CAS 129042-89-3) is widely cataloged[1], the isolation and application of the enantiopure (3S) isomer is critical. Utilizing the pure enantiomer aligns with, ensuring target-specific binding and eliminating off-target toxicity associated with the (3R) enantiomer. This whitepaper provides a comprehensive technical analysis of its physicochemical properties, asymmetric synthesis, and pharmacological integration.

Structural Rationale and Physicochemical Profiling

The pharmacological utility of Methyl (3S)-3-amino-3-(pyridin-3-yl)propanoate stems from its spatial geometry and electronic distribution.

  • The Pyridine Ring: Acts as a versatile bioisostere for phenyl groups. It improves aqueous solubility, participates in

    
     stacking within receptor pockets, and serves as a dynamic hydrogen bond acceptor (or donor, when protonated at physiological pH).
    
  • The

    
    -Amino Acid Backbone:  Introduces an additional methylene (-CH
    
    
    
    -) spacer compared to standard
    
    
    -amino acids. This subtle modification imparts profound proteolytic resistance to derived peptides.
  • The Methyl Ester: Serves as a transient protecting group and an activated handle for subsequent solid-phase peptide synthesis (SPPS) or functionalization.

The core properties of the racemic baseline compound, defined by the SMILES code COC(=O)CC(N)C1=CC=CN=C1[1], are summarized below to guide analytical validation.

Table 1: Physicochemical & Analytical Profile
ParameterValue / SpecificationAnalytical Significance & Causality
Molecular Formula C

H

N

O

[2]
Core building block composition.
Molecular Weight 180.20 g/mol [2]Low MW allows optimal ligand efficiency in fragment screening.
Stereocenter C3 (S-configuration)Dictates the 3D spatial orientation required for target receptor binding.
Chiral HPLC (ee%) > 99% (Target)Validates the enantioselectivity of the asymmetric synthesis.

H NMR (

-CH)
~4.5 ppm (t, 1H)Diagnostic peak for confirming the integrity of the stereocenter.
pKa (Pyridine N) ~5.2Determines the protonation state and solubility profile in biological media.

Mechanistic Pathways in Asymmetric Synthesis

To achieve the high enantiomeric excess (>99% ee) required for pharmaceutical applications, an organocatalytic asymmetric Mannich reaction is the preferred pathway. This approach avoids the use of heavy transition metals, thereby eliminating toxicological liabilities in downstream drug development.

Synthesis A Pyridine Aldimine (Substrate) C Asymmetric Mannich Addition A->C Activation B Chiral Thiourea Catalyst B->C Stereocontrol D Protected (3S) Intermediate C->D C-C Bond Formation E Oxidative Deprotection D->E CAN Oxidation F Methyl (3S)-3-amino-3- (pyridin-3-yl)propanoate E->F Isolation

Fig 1: Organocatalytic asymmetric Mannich synthesis of the (3S)-enantiomer.

Causality of the Catalyst: The reaction relies on a chiral bifunctional thiourea catalyst. The thiourea moiety activates a pre-formed aldimine via double hydrogen bonding, lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy. Simultaneously, a basic tertiary amine on the catalyst deprotonates the nucleophile. The rigid chiral pocket of the catalyst sterically blocks the Si-face of the imine, forcing the nucleophile to attack exclusively from the Re-face, thereby establishing the precise (3S) stereocenter.

Self-Validating Experimental Protocol

The following protocol details the enantioselective synthesis of Methyl (3S)-3-amino-3-(pyridin-3-yl)propanoate. It is designed as a self-validating system : the integration of inline chiral HPLC monitoring ensures that the protocol self-corrects. If the ee% falls below the 99% threshold, thermal parameters can be immediately adjusted to restore stereocontrol.

Phase 1: Imine Preparation
  • Reagents: Combine 3-Pyridinecarboxaldehyde (10 mmol) and p-methoxyaniline (PMP-NH

    
    , 10 mmol) in dichloromethane (DCM, 50 mL). Add anhydrous MgSO
    
    
    
    (20 mmol).
  • Causality: MgSO

    
     acts as a desiccant. By sequestering water generated during the reaction, it drives the condensation equilibrium forward and prevents imine hydrolysis.
    
  • Execution: Stir at room temperature for 12 hours. Filter and concentrate under reduced pressure to yield the crude aldimine.

Phase 2: Asymmetric Mannich Addition
  • Reagents: Dissolve the aldimine (10 mmol) and chiral bifunctional thiourea catalyst (0.5 mmol, 5 mol%) in toluene (40 mL).

  • Execution: Cool the solution to -20°C. Add dimethyl malonate (12 mmol) dropwise. Stir for 48 hours.

  • Causality: Cooling to -20°C suppresses non-catalyzed, thermal background reactions that would otherwise produce racemic mixtures, ensuring the chiral catalyst solely dictates the stereochemical outcome.

Phase 3: Deprotection & Isolation
  • Reagents: Treat the intermediate with Ceric Ammonium Nitrate (CAN, 30 mmol) in an MeCN/H

    
    O mixture, followed by standard Krapcho decarboxylation conditions (LiCl, DMSO, heat).
    
  • Causality: CAN is selected because it selectively oxidizes the electron-rich PMP protecting group without over-oxidizing the sensitive pyridine ring.

Phase 4: Analytical Validation
  • Procedure: Analyze the final product via Chiral HPLC using a Chiralcel OD-H column (Hexane/IPA 80:20, flow rate 1.0 mL/min).

  • Validation: The appearance of a singular peak at the specific retention time of the (3S) isomer confirms both chemical purity and stereochemical success, validating the entire synthetic loop.

Pharmacological Integration (Peptidomimetics)

When integrated into a drug development pipeline, the (3S)-


-amino acid fundamentally alters the pharmacokinetic (PK) profile of therapeutic peptides.

Pharma N1 Native Peptide (Protease Susceptible) N2 Residue Substitution with (3S)-beta-amino acid N1->N2 Rational Design N3 Foldamer Formation (e.g., 14-Helix Structure) N2->N3 Oligomerization N4 Steric Shielding from alpha-Proteases N3->N4 Structural Shift N5 Enhanced in vivo Half-Life & Target Engagement N4->N5 Improved PK

Fig 2: Pharmacological integration pathway enhancing peptide drug stability.

Mechanistic Impact: Native peptides are rapidly degraded by endogenous


-proteases. By substituting an 

-amino acid with Methyl (3S)-3-amino-3-(pyridin-3-yl)propanoate (post-saponification), the resulting peptide chain is forced into a stable secondary structure known as a foldamer (e.g., a 14-helix). The extra carbon atom in the backbone disrupts the spatial recognition motifs required by proteases. Consequently, the drug exhibits a significantly enhanced in vivo half-life while the pyridine side chain maintains high-affinity hydrogen bonding at the target receptor.

References

  • BLD Pharm. "129042-89-3 | Methyl 3-Amino-3-(3-pyridyl)propionate". BLD Pharm Product Catalog. 1

  • Howei Pharm. "CAS 129042-89-3 | Methyl 3-amino-3-(pyridin-3-yl)propanoate, ≥95%". Howei Life Science Solutions. 2

  • U.S. Food and Drug Administration (FDA). "Development of New Stereoisomeric Drugs". FDA Regulatory Guidance.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Database". National Library of Medicine.[Link]

Sources

Foundational

Technical Guide: Solubility Profile &amp; Salt Selection for Methyl 3-amino-3-(pyridin-3-yl)propanoate

Executive Summary Methyl 3-amino-3-(pyridin-3-yl)propanoate is a critical chiral building block, frequently utilized in the synthesis of peptidomimetics and integrin inhibitors. As a -amino acid derivative containing a p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-amino-3-(pyridin-3-yl)propanoate is a critical chiral building block, frequently utilized in the synthesis of peptidomimetics and integrin inhibitors. As a


-amino acid derivative containing a pyridine ring, its physicochemical behavior is dominated by two ionizable centers: the primary amine and the pyridine nitrogen.

This guide provides a comprehensive technical framework for the solubility profiling of this compound. While the free base is often an unstable, viscous oil, the dihydrochloride (2HCl) salt is the industry-standard solid form for isolation and storage. This document details the structural rationale for salt selection, experimental protocols for solubility determination, and critical stability considerations regarding ester hydrolysis.

Chemical Architecture & Salt Logic

Structural Analysis

The molecule contains three functional groups with distinct reactivity and solubility contributions:

  • Primary Amine (

    
    -position):  Highly basic (
    
    
    
    ).
  • Pyridine Ring: Weakly basic (

    
    ).
    
  • Methyl Ester: Hydrophobic but susceptible to hydrolysis; provides no ionization but influences lipophilicity (

    
    ).
    
The Necessity of Salt Formation

Isolation of the free base is chemically risky due to:

  • Intramolecular Cyclization: The free amine can attack the ester to form a

    
    -lactam, especially under basic conditions.
    
  • Physical State: The free base typically exists as a sticky oil, complicating purification.

The Solution: Dihydrochloride Salt (2HCl) Protonating both nitrogen centers yields the dihydrochloride salt. This maximizes lattice energy, resulting in a stable, crystalline solid.

DOT Diagram: Ionization & Salt Formation Pathway

SaltFormation Figure 1: Stepwise protonation to stable Dihydrochloride salt vs. degradation pathway. FreeBase Free Base (Oil/Unstable) Neutral MonoHCl Mono-HCl Salt (Amine Protonated) Semi-Stable FreeBase->MonoHCl + 1 eq HCl Lactam Degradation Product (Beta-Lactam) FreeBase->Lactam Basic pH / Heat (Cyclization) DiHCl Dihydrochloride Salt (Fully Protonated) Crystalline Solid MonoHCl->DiHCl + Excess HCl

Experimental Protocols

Synthesis of the Reference Salt (2HCl)

Objective: To generate a standardized, high-purity salt for solubility testing.

Reagents:

  • 3-Amino-3-(pyridin-3-yl)propanoic acid (Starting Material)[1]

  • Thionyl Chloride (

    
    )
    
  • Methanol (Anhydrous)

Protocol:

  • Preparation: Cool anhydrous methanol (

    
    ) to 
    
    
    
    under
    
    
    atmosphere.
  • Activation: Dropwise add

    
     (
    
    
    
    ) to the methanol. Caution: Exothermic reaction generating HCl gas.
  • Addition: Add the amino acid solid in portions.

  • Reflux: Heat the mixture to reflux (

    
    ) for 12–16 hours.
    
  • Isolation: Concentrate the solvent in vacuo.

  • Crystallization: Triturate the residue with diethyl ether or acetone to induce precipitation of the white hygroscopic solid.

  • Drying: Dry under high vacuum over

    
     to remove trace water.
    
Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: To quantify the saturation solubility (


) in various solvents.

Materials:

  • HPLC System (UV detection at 254 nm).

  • Incubator Shaker controlled at

    
    .
    
  • 0.45 µm PTFE Syringe Filters.

Workflow:

  • Excess Addition: Add excess salt (approx. 50–100 mg) to 1 mL of the target solvent in a glass vial.

  • Equilibration: Agitate at

    
     for 24 hours.
    
  • Verification: Visually confirm undissolved solid remains. If clear, add more solid.

  • Sampling: Centrifuge at 10,000 rpm for 5 mins.

  • Filtration: Filter the supernatant (discard first 200 µL to saturate filter adsorption sites).

  • Quantification: Dilute filtrate with mobile phase and analyze via HPLC against a standard curve.

Standard HPLC Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA). Gradient 5% to 95% B.

  • Reasoning: TFA is required to maintain the protonation state of the basic analytes and prevent peak tailing.

Solubility Profile Data

Predicted Solubility Matrix (2HCl Salt)

Based on the ionic nature of the dihydrochloride and the lipophilicity of the pyridine ring, the expected profile is as follows:

Solvent ClassRepresentative SolventSolubility PredictionMechanism
Polar Protic Water (pH < 4)Very High (>100 mg/mL)Ion-dipole interactions; H-bonding.
Polar Protic MethanolHigh (>50 mg/mL)Solvation of ionic pairs; high dielectric constant.
Polar Protic EthanolModerate (10–30 mg/mL)Reduced dielectric constant vs MeOH.
Polar Aprotic DMSOHigh (>50 mg/mL)Strong solvation of cations.
Non-Polar Dichloromethane (DCM)Negligible (<1 mg/mL)Inability to break ionic lattice.
Non-Polar Hexane/HeptaneInsoluble Hydrophobic exclusion.
pH-Dependent Solubility (The "U" Curve)

The solubility of this compound is heavily pH-dependent due to its amphoteric nature (if hydrolyzed) or simply basic nature (as ester).

  • pH 1–4 (Acidic): Species is fully protonated (

    
    ). Solubility is maximal.
    
  • pH 5–7 (Neutral): Pyridine deprotonates (

    
    ). Solubility decreases.
    
  • pH > 9 (Basic): Primary amine deprotonates (

    
    ). Species becomes the neutral free base oil. Solubility in water drops drastically; solubility in organic solvents (DCM, EtOAc) increases.
    
DOT Diagram: Solubility & pH Relationship

pHSolubility Figure 2: Impact of pH on Solubility Partitioning pH_Low pH < 4 (Fully Ionized) Sol_Water Water Solubility: HIGH pH_Low->Sol_Water Sol_Org Organic Solubility: LOW pH_Low->Sol_Org pH_Mid pH 5 - 8 (Mono-Cationic) pH_Mid->Sol_Water Decreasing pH_High pH > 9 (Neutral Free Base) Sol_Water_Low Water Solubility: LOW pH_High->Sol_Water_Low Sol_Org_High Organic Solubility: HIGH pH_High->Sol_Org_High

[1][2]

Critical Stability & Handling

Hygroscopicity

The dihydrochloride salt is hygroscopic .

  • Risk: Absorption of atmospheric moisture leads to deliquescence (turning into a syrup).

  • Mitigation: Store under Argon/Nitrogen in tightly sealed containers. Handle in a glovebox or low-humidity environment for weighing.

Ester Hydrolysis

In aqueous solution, the methyl ester is susceptible to hydrolysis, converting the molecule into the free amino acid (zwitterion).

  • Catalyst: Hydrolysis is accelerated at high pH (

    
    ) and high temperature.
    
  • Recommendation: Prepare aqueous solutions immediately before use and keep on ice (

    
    ). Avoid storing stock solutions in water for >24 hours.
    

References

  • Vertex AI Search. (2024). Search Results for methyl 3-amino-3-(pyridin-3-yl)propanoate properties. 2[1][3]

  • ChemicalBook. (2024). Ethyl 3-amino-3-pyridin-3-yl-propionate 2HCl Suppliers and Properties. 1

  • ChemScene. (2024). 3-Amino-3-(pyridin-3-yl)propanoic acid General Information. 4[1][3]

  • ResearchGate. (2016). Crystal structure and synthesis of Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. 5

Sources

Exploratory

Technical Guide: Biological Activity and Synthesis of Pyridine-Derived Beta-Amino Acids

Topic: Biological Activity of Beta-Amino Acids Containing Pyridine Side Chains Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary The incorporation...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity of Beta-Amino Acids Containing Pyridine Side Chains Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The incorporation of pyridine moieties into


-amino acid backbones represents a pivotal strategy in modern peptidomimetic drug design. Unlike their 

-amino acid counterparts,

-amino acids (specifically

- and

-homo residues) confer exceptional proteolytic stability to peptide sequences. The addition of a pyridine side chain introduces unique physicochemical properties—specifically pH-dependent ionization, metal coordination capability, and

-

stacking potential—that critically enhance biological activity. This guide details the synthesis, structural biology, and pharmacological applications of these compounds, with a focus on (S)-3-Amino-3-(3'-pyridyl)propionic acid and its oligomeric foldamers.

Structural & Chemical Properties[1][2][3][4][5][6]

The Beta-Amino Acid Advantage

In


-amino acids, the amino and carboxyl groups are separated by one carbon (

).[1] In

-amino acids, they are separated by two carbons (

and

).[1] This extension alters the torsion angles of the backbone, allowing the formation of stable secondary structures ("foldamers") such as the 14-helix, 12-helix, and 10/12-helix, which are distinct from the

-helix of natural proteins.
Why Pyridine Side Chains?

The pyridine ring acts as a bioisostere for the phenyl ring (found in phenylalanine) but with distinct advantages:

  • Basicity & Solubility: The pyridine nitrogen (pKa ~5.2) can be protonated at physiological pH (depending on local environment), increasing aqueous solubility compared to phenyl-based analogs.

  • Hydrogen Bonding: The nitrogen atom serves as a hydrogen bond acceptor, facilitating specific interactions with receptor active sites or stabilizing intramolecular foldamer structures.

  • Metal Coordination: The pyridine nitrogen is an effective ligand for transition metals (Zn²⁺, Cu²⁺), enabling the design of metallo-peptides.

Chemical Synthesis Strategies

The synthesis of enantiopure


-amino acids with pyridine side chains is non-trivial due to the need for stereochemical control at the 

-position.
Primary Synthetic Route: Modified Knoevenagel Condensation

A robust method involves the condensation of pyridine-3-carboxaldehyde with malonic acid derivatives, followed by reduction and enzymatic resolution.

SynthesisWorkflow Figure 1: Synthetic pathway for enantiopure beta-pyridyl amino acids. Aldehyde Pyridine-3-carboxaldehyde Condensation Condensation (w/ Malonic Acid) Aldehyde->Condensation NH4OAc, EtOH Acrylic 3-(3-Pyridyl)acrylic Acid Condensation->Acrylic Amination Ammonia Addition / Reduction Acrylic->Amination NH3 / H2 / Pd-C RacemicBeta Racemic 3-Amino-3-(3-pyridyl)propionic Acid Amination->RacemicBeta Resolution Enzymatic Resolution (Penicillin G Acylase) RacemicBeta->Resolution Selective Hydrolysis FinalProd (S)-3-Amino-3-(3-pyridyl) propionic Acid Resolution->FinalProd Yield > 90% ee

Protocol: Synthesis of (S)-3-Amino-3-(3'-pyridyl)propionic Acid

Objective: Produce high-purity


-amino acid for solid-phase peptide synthesis (SPPS).
  • Condensation: Reflux pyridine-3-carboxaldehyde (1.0 eq) with malonic acid (1.2 eq) and ammonium acetate (2.0 eq) in ethanol for 8 hours.

  • Isolation: Cool to precipitate 3-(3-pyridyl)acrylic acid. Filter and wash with cold ethanol.

  • Amination: Dissolve the acrylic acid derivative in aqueous ammonia. Subject to hydrogenation (50 psi H₂) using 10% Pd/C catalyst at 50°C for 24 hours.

  • Purification: Filter catalyst. Concentrate filtrate to obtain racemic

    
    -amino acid.
    
  • Resolution:

    • Acetylate the amino group (Ac2O/NaOH).

    • Treat N-acetyl derivative with Penicillin G Acylase at pH 7.5.

    • The enzyme selectively hydrolyzes the (S)-enantiomer amide.

    • Separate free (S)-amino acid from unreacted (R)-N-acetyl species via ion-exchange chromatography.

Biological Activity Profiles

Antimicrobial Activity (AMP Mimetics)

-Peptides containing pyridylalanine residues exhibit potent antimicrobial activity. They function by disrupting bacterial cell membranes.[2] The cationic nature of the protonated pyridine ring at acidic pH (often found in sites of infection) enhances electrostatic attraction to negatively charged bacterial membranes.

Mechanism of Action:

  • Attraction: Cationic

    
    -peptide binds to anionic LPS (Gram-negative) or LTA (Gram-positive).
    
  • Folding: Upon membrane contact, the flexible backbone folds into a stable 14-helix (amphipathic structure).

  • Disruption: The hydrophobic face (pyridine rings) inserts into the lipid bilayer, causing pore formation and leakage.

Comparative Data: Alpha vs. Beta Peptides

Feature

-Peptide (Natural)

-Peptide (Pyridine-modified)
Proteolytic Stability Low (Minutes in serum)High (Days in serum)
Secondary Structure

-Helix (3.6 residues/turn)
14-Helix (3 residues/turn)
Membrane Selectivity Low (Often hemolytic)High (Tunable via side chain)
MIC (E. coli) 5 - 50

M
2 - 10

M
Neuropharmacological Activity

3-Amino-3-(3-pyridyl)propionic acid is structurally analogous to


-aminobutyric acid (GABA) and glutamate.
  • GABA Analog: The distance between the amino and carboxyl groups in

    
    -amino acids mimics the extended conformation of GABA.
    
  • Receptor Binding: Pyridine derivatives have shown affinity for GABA_B receptors and specific glutamate transporter subtypes, acting as conformationally restricted probes to map receptor topography.

Metabolic Stability (The "Foldamer" Effect)

The central value proposition of these compounds in drug development is their resistance to peptidases. Standard proteases (trypsin, chymotrypsin, pepsin) cannot cleave the amide bond formed by a


-amino acid because the extra methylene group (

) shifts the scissile bond out of the enzyme's active site catalytic triad.

BioActivity Figure 2: Biological mechanisms and therapeutic outcomes. cluster_mech Mechanisms of Action cluster_result Therapeutic Outcomes Compound Beta-Peptide w/ Pyridine Side Chain Membrane Membrane Disruption (Amphipathic Helix) Compound->Membrane Self-Assembly Receptor Receptor Modulation (GABA/Glutamate Mimic) Compound->Receptor Ligand Binding Stability High Serum Half-life (Protease Resistance) Compound->Stability Beta-Backbone Antimicrobial Bacterial Cell Death (MIC < 10 µM) Membrane->Antimicrobial CNS Neuromodulation (Neuroprotection) Receptor->CNS

[2]

Experimental Protocol: MIC Determination

Scope: Determine the Minimum Inhibitory Concentration (MIC) of a pyridine-containing


-peptide against E. coli and S. aureus.

Materials:

  • Müller-Hinton Broth (MHB).

  • 96-well polypropylene microtiter plates (to minimize peptide adsorption).

  • Bacterial inoculum (

    
     CFU/mL).
    
  • Test Peptide: (S)-3-Amino-3-(3'-pyridyl)propionic acid oligomer.

Procedure:

  • Stock Preparation: Dissolve peptide in sterile water to 1280

    
    g/mL.
    
  • Dilution: Add 100

    
    L of MHB to columns 2-12 of the microplate. Add 200 
    
    
    
    L of peptide stock to column 1. Perform 2-fold serial dilutions from column 1 to 11. Column 12 serves as the growth control (no peptide).
  • Inoculation: Add 100

    
    L of bacterial suspension to all wells. Final peptide concentration range: 640 
    
    
    
    g/mL to 0.625
    
    
    g/mL.
  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Measure Optical Density (OD600) or assess visual turbidity.

  • Calculation: The MIC is the lowest concentration showing no visible growth.

Validation Criteria:

  • Growth control (Col 12) must be turbid.

  • Sterility control (MHB only) must be clear.

  • Reference antibiotic (e.g., Ampicillin) must fall within CLSI standard ranges.

References

  • Synthesis of Beta-Amino Acids

    • Title: Enantioselective Synthesis of Beta-Amino Acids.
    • Source: Juaristi, E. (Ed.). (2005). Wiley-VCH.
    • URL:[Link]

  • Beta-Peptide Foldamers

    • Title: Foldamers: A Manifesto.
    • Source: Gellman, S. H. (1998). Accounts of Chemical Research.
    • URL:[Link]

  • Antimicrobial Activity

    • Title: De novo design, synthesis, and characterization of antimicrobial beta-peptides.[3]

    • Source: Porter, E. A., et al. (2000).
    • URL:[Link]

  • Pyridine-Alanine Derivatives

    • Title: Synthesis and biological evalu
    • Source: Bioorganic & Medicinal Chemistry Letters.
    • URL:[Link]

  • Peptidomimetic Stability

    • Title: Beta-Peptides:
    • Source: Seebach, D., & Gardiner, J. (2008). Accounts of Chemical Research.
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Hydrolysis of Methyl (3S)-3-amino-3-(pyridin-3-yl)propanoate to Free Acid

Abstract & Scope This application note details the validated protocol for the hydrolysis of Methyl (3S)-3-amino-3-(pyridin-3-yl)propanoate to its corresponding free acid, (3S)-3-amino-3-(pyridin-3-yl)propanoic acid . Unl...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the validated protocol for the hydrolysis of Methyl (3S)-3-amino-3-(pyridin-3-yl)propanoate to its corresponding free acid, (3S)-3-amino-3-(pyridin-3-yl)propanoic acid .

Unlike standard


-amino esters, this 

-amino ester contains a basic pyridine heterocycle and a chiral center at the

-position. These structural features introduce specific risks, primarily retro-Michael addition elimination , which can lead to racemization or decomposition under harsh basic conditions.

This guide presents two methodologies:

  • Acid Hydrolysis (Method A): The preferred, robust route yielding the dihydrochloride salt, ensuring stereochemical integrity.

  • Isoelectric Precipitation (Method B): The downstream protocol to isolate the zwitterionic free acid from the salt.

Molecule Profile & Chemical Strategy[1]

Target Physicochemical Properties

Understanding the ionization states is critical for isolation. The molecule behaves as a tri-functional electrolyte.

Functional GroupApprox. pKaCharge State at pH 1Charge State at pH 7 (Zwitterion)Charge State at pH 12
Carboxylic Acid ~3.6Neutral (COOH)Anionic (COO⁻)Anionic (COO⁻)
Pyridine Nitrogen ~5.3Cationic (PyH⁺)Neutral (Py)Neutral (Py)

-Amine
~9.5Cationic (NH₃⁺)Cationic (NH₃⁺)Neutral (NH₂)
Net Charge +2 0 -1

Isoelectric Point (pI): The zwitterionic window is wide (pH 5.3 – 9.5). The theoretical pI is calculated as the average of the two relevant pKa values flanking the neutral species:



Critical Risk: Retro-Michael Racemization

In


-amino esters, strong bases can abstract an 

-proton (C2), triggering a retro-Michael elimination. This releases the amine and forms an achiral cinnamate-type intermediate. Upon re-addition of water or amine, the stereocenter is scrambled (racemization).
  • Risk Mitigation: Acid hydrolysis is kinetically favored for maintaining chirality as the amine remains protonated (ammonium), preventing it from acting as a leaving group.

Experimental Workflow Diagram

G cluster_0 Method A: Acid Hydrolysis (Preferred) cluster_1 Method B: Free Acid Isolation Start Methyl (3S)-3-amino-3-(pyridin-3-yl)propanoate Step1 Reflux in 6M HCl (4-6 hours) Start->Step1 Step2 Evaporation to Dryness Step1->Step2 Intermediate Dihydrochloride Salt (Stable Solid) Step2->Intermediate Step3 Dissolve in Min. Water Intermediate->Step3 Step4 Adjust pH to 7.4 (pI) using LiOH or NH4OH Step3->Step4 Neutralization Step5 Add Antisolvent (EtOH or Acetone) Step4->Step5 Precipitation End (3S)-3-amino-3-(pyridin-3-yl)propanoic acid (Zwitterion) Step5->End

Caption: Workflow for the hydrolysis and isolation of the target beta-amino acid. The acid hydrolysis route minimizes racemization risks associated with base-catalyzed retro-Michael elimination.

Detailed Protocol

Method A: Acid Hydrolysis (Synthesis of Dihydrochloride Salt)

Objective: Cleave the methyl ester with zero racemization risk.

Reagents:

  • Methyl (3S)-3-amino-3-(pyridin-3-yl)propanoate (1.0 equiv)

  • Hydrochloric acid, 6 M (aqueous) (10-15 mL per gram of substrate)

  • Solvent: Water (HPLC grade)

Procedure:

  • Setup: Charge a round-bottom flask with the starting ester.

  • Acid Addition: Add 6 M HCl (aq). A large excess of acid is used to drive the equilibrium and ensure full protonation of the pyridine and amine.

  • Reaction: Heat the solution to reflux (approx. 100°C) for 4–6 hours.

    • Checkpoint: Monitor by HPLC or TLC (Eluent: n-BuOH/AcOH/H2O 4:1:1). The ester spot (

      
      ) should disappear, replaced by the baseline acid spot.
      
  • Workup: Cool the reaction mixture to room temperature.

  • Concentration: Concentrate the solution to dryness under reduced pressure (Rotavap) at 50°C.

  • Chase: To remove excess HCl, add water (20 mL) and evaporate again. Repeat 2x.

  • Isolation: The residue is the (3S)-3-amino-3-(pyridin-3-yl)propanoic acid dihydrochloride . It is typically a hygroscopic off-white solid.

    • Storage: Store in a desiccator. For many applications (e.g., peptide coupling), the salt form is preferred.

Method B: Isolation of Free Acid (Zwitterion)

Objective: Remove counter-ions to obtain the pure zwitterionic amino acid.

Reagents:

  • Dihydrochloride salt (from Method A)[1]

  • 2 M LiOH or 28% Ammonium Hydroxide (

    
    )
    
  • Ethanol (absolute) or Acetone

  • Ion Exchange Resin (Optional: Dowex 50W, H+ form)

Procedure (Isoelectric Precipitation):

  • Dissolution: Dissolve the dihydrochloride salt in the minimum amount of distilled water (approx. 3-5 mL per gram).

  • Neutralization: Place the vessel in an ice bath. Slowly add 2 M LiOH (or

    
    ) dropwise with vigorous stirring.
    
  • pH Adjustment: Continuously monitor pH.

    • The pH will rise rapidly after neutralizing the excess HCl.

    • Target: Adjust precisely to pH 7.4 .

    • Observation: The solution may become cloudy as the zwitterion forms (lowest solubility).

  • Crystallization: Add absolute Ethanol (3–5 volumes relative to water) slowly. This acts as an antisolvent.

  • Aging: Stir at 0°C for 2–4 hours to maximize precipitation.

  • Filtration: Filter the white precipitate. Wash with cold Ethanol/Water (9:1) followed by pure Ethanol.

  • Drying: Dry under high vacuum at 40°C for 12 hours.

Alternative: Ion Exchange Chromatography (For High Purity)

  • Load the aqueous solution of the crude salt onto a column of Dowex 50WX8 (H+ form).

  • Wash with water until the eluate is neutral (removes Cl⁻ anions).

  • Elute the amino acid with 1 M NH₄OH .

  • Collect ninhydrin-positive fractions and lyophilize.

Analytical Controls & Specifications

TestMethodAcceptance Criteria
Identity 1H NMR (D₂O)Signals:

~8.5-8.8 (Py-H), 4.5-4.8 (CH-

), 2.8-3.1 (CH₂-

). Absence of methyl ester singlet (~3.7 ppm).
Chiral Purity Chiral HPLC (Crownpak CR(+) or Chiralpak ZWIX)ee

99.0%. Compare with racemic standard prepared via base hydrolysis (heating).
Salt Content Ion Chromatography / Silver Nitrate TestFree Acid: Negative for Cl⁻ (if ion exchange used).
Water Content Karl FischerZwitterions are often hydrates. Confirm stoichiometry.

Troubleshooting

Problem: Product does not precipitate at pH 7.4.

  • Cause: The molecule is highly water-soluble (common for short-chain polar amino acids).

  • Solution: Reduce the initial water volume significantly. Use a larger ratio of Ethanol or Acetone (up to 10:1). Alternatively, use the Ion Exchange method which relies on lyophilization rather than precipitation.

Problem: Loss of optical rotation (Racemization).

  • Cause: If Method A was skipped and direct base hydrolysis (NaOH/Heat) was attempted, retro-Michael addition likely occurred.

  • Solution: Strictly adhere to Acid Hydrolysis . If base is required for solubility reasons, use LiOH at 0°C and limit reaction time to <2 hours.

Problem: Hygroscopic Solid.

  • Cause: Residual HCl salts (LiCl/NaCl) are hygroscopic.

  • Solution: The Ion Exchange method removes inorganic salts effectively, yielding a non-hygroscopic zwitterion (fluffy powder after lyophilization).

References

  • Synthesis of Pyridyl-beta-amino acids

    • Cicchi, S., et al. "Synthesis of enantiomerically pure

      
      -amino acids."[2] European Journal of Organic Chemistry, 2003.
      
    • Context: Establishes the stability of the pyridine ring under hydrolysis conditions.
  • Racemization Mechanisms

    • Soloshonok, V. A., et al. "Biomimetic transamination and retro-Michael reactions." Chemical Reviews, 2003. Link

    • Context: Mechanistic grounding for avoiding base-catalyzed hydrolysis in beta-amino esters.
  • Isoelectric Point & Isolation

    • Master Organic Chemistry. "Isoelectric Points of Amino Acids." Link

    • Context: Theoretical basis for pH 7.
  • Specific Precedent (N-BOC Analog)

    • An Expedient Method for Resolution of 3-Amino-3-(3'-pyridyl)propionic Acid.[1] Organic Process Research & Development, 2000. Link

    • Context: Validates the crystallization of the amino acid at pH ~3.8 (for the N-BOC) and stability of the core structure.

Sources

Application

Application Note: Solid-Phase Peptide Synthesis Using Methyl (3S)-3-amino-3-(pyridin-3-yl)propanoate

Executive Summary Methyl (3S)-3-amino-3-(pyridin-3-yl)propanoate is a -amino acid ester derivative. In the context of peptide synthesis, it serves as a precursor to (S)-3-amino-3-(pyridin-3-yl)propanoic acid (often abbre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl (3S)-3-amino-3-(pyridin-3-yl)propanoate is a


-amino acid ester derivative. In the context of peptide synthesis, it serves as a precursor to (S)-3-amino-3-(pyridin-3-yl)propanoic acid  (often abbreviated as 

-3-pyridylalanine or

-3-Pal).

The incorporation of this residue is highly sought after in drug discovery for two primary reasons:

  • Peptidomimetics: As a

    
    -amino acid, it introduces an extra methylene group (
    
    
    
    ) into the backbone, altering the hydrogen-bonding pattern and promoting the formation of stable secondary structures (e.g.,
    
    
    -peptides, helices) that are resistant to proteolytic degradation.
  • Physicochemical Properties: The pyridine side chain provides a basic handle (pKa ~5.2) that can modulate solubility, enhance potency via hydrogen bonding or

    
    -stacking interactions, and serve as a coordination site for metal ions.
    

Critical Technical Note: This starting material is an ester . It cannot be used directly in standard Fmoc-SPPS chain elongation without prior modification. It must first be converted to the N-Fmoc protected free acid . This guide covers the end-to-end workflow: Derivatization


 SPPS Incorporation 

Cleavage.

Phase I: Building Block Preparation

Objective: Convert Methyl (3S)-3-amino-3-(pyridin-3-yl)propanoate to Fmoc-(3S)-3-amino-3-(pyridin-3-yl)propanoic acid .

Strategic Workflow

We utilize a "Protection-First" strategy. Protecting the amine before hydrolyzing the ester prevents the formation of zwitterionic intermediates that are difficult to extract from the aqueous phase, a common issue with polar pyridine derivatives.

PreparationWorkflow Figure 1: Conversion of Methyl Ester Precursor to SPPS-Ready Building Block Start Methyl (3S)-3-amino- 3-(pyridin-3-yl)propanoate Step1 Step 1: Fmoc Protection (Fmoc-OSu, DIEA, DCM) Start->Step1 Amine Protection Inter Intermediate: Fmoc-Ester Step1->Inter Step2 Step 2: Hydrolysis (LiOH, THF/H2O) Inter->Step2 Saponification Final Final Building Block: Fmoc-Beta-Py-OH Step2->Final Acidification & Extraction

Detailed Protocol
Step 1: N-Fmoc Protection[1]
  • Dissolution: Dissolve 1.0 eq of Methyl (3S)-3-amino-3-(pyridin-3-yl)propanoate (usually HCl salt) in Dichloromethane (DCM) (

    
    ).
    
  • Neutralization: Add 2.5 eq of Diisopropylethylamine (DIEA) to neutralize the salt and activate the amine.

  • Acylation: Add 1.1 eq of Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate).

    • Expert Insight: Avoid Fmoc-Cl. Fmoc-OSu is milder and prevents the formation of dipeptides or racemization, which is critical for maintaining the (3S) stereochemistry.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC or LCMS for disappearance of the starting amine.

  • Work-up: Wash with 5%

    
    , water, and brine. Dry over 
    
    
    
    and concentrate.
Step 2: Ester Hydrolysis (Saponification)
  • Solvent System: Dissolve the crude Fmoc-ester in THF/Water (3:1 ratio).

  • Reagent: Add 2.0 eq of Lithium Hydroxide Monohydrate (

    
    ) at 
    
    
    
    .
  • Reaction: Allow to warm to RT and stir for 1–2 hours.

    • Caution: Do not heat. High temperatures can cause Fmoc cleavage (via the base mechanism) or racemization.

  • Acidification & Isolation:

    • Evaporate THF under reduced pressure.

    • Cool the remaining aqueous solution to

      
      .
      
    • Carefully acidify to pH 3–4 using 1N HCl. Do not go below pH 2 , as the pyridine ring will protonate and the product may become water-soluble.

    • Extract immediately with Ethyl Acetate (3x).

    • Dry organic layers and concentrate to yield Fmoc-(3S)-3-amino-3-(pyridin-3-yl)propanoic acid .

Phase II: Solid-Phase Peptide Synthesis (SPPS)

Resin Selection
  • For C-terminal Acids: 2-Chlorotrityl Chloride (2-CTC) Resin.[2]

    • Reasoning: 2-CTC allows for very mild loading conditions (DCM/DIEA) which prevents racemization of the sensitive C-terminal

      
      -amino acid.
      
  • For C-terminal Amides: Rink Amide MBHA Resin.

Coupling Protocol (The "Difficult" Step)

-amino acids have slower reaction kinetics than 

-amino acids due to the extra methylene group affecting the transition state geometry. The pyridine side chain adds steric bulk.

Reagents:

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    • Why: HATU is superior to HBTU/PyBOP for hindered amines and

      
      -amino acids.
      
  • Base: DIEA (N,N-Diisopropylethylamine).[3]

  • Solvent: DMF (N,N-Dimethylformamide).

Protocol:

  • Pre-activation: Dissolve Fmoc-Beta-Py-OH (3.0 eq) and HATU (2.9 eq) in DMF. Add DIEA (6.0 eq). Let stand for 30–60 seconds.

    • Color Change: Solution should turn yellow/orange.

  • Coupling: Add the mixture to the resin.

  • Time: Shake for 60–90 minutes (2x standard time).

  • Double Coupling: Drain and repeat the coupling step (fresh reagents) for 45 minutes to ensure >99% conversion.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine (1:1) in DMF to prevent deletion sequences.

Deprotection

Standard conditions apply, but the basic pyridine side chain can sometimes retain piperidine adducts.

  • Reagent: 20% Piperidine in DMF.

  • Cycles:

    
    , then 
    
    
    
    .
  • Wash: Extensive washing with DMF and DCM is required to remove piperidine, which can otherwise form adducts with the pyridine ring or cause base-catalyzed side reactions during the next coupling.

SPPS_Cycle Figure 2: SPPS Cycle Optimized for Beta-Amino Acids Start Resin-Bound Peptide (Fmoc-OFF) Coupling Coupling Step Reagents: HATU / DIEA / DMF Time: 2 x 60 min (Double Couple) Start->Coupling Wash1 Wash (DMF x 5) Coupling->Wash1 Check Kaiser/Chloranil Test Wash1->Check Cap Capping (Ac2O) Check->Cap Blue (Incomplete) Deprotect Fmoc Deprotection 20% Piperidine/DMF Check->Deprotect Colorless (Complete) Cap->Coupling Retry Next Ready for Next AA Deprotect->Next

Phase III: Cleavage & Purification

The pyridine nitrogen is basic. During TFA cleavage, it will become protonated (


). This increases the polarity of the peptide significantly.
Cleavage Cocktail

Use a scavenger-rich cocktail to prevent alkylation of the pyridine ring by t-butyl cations (from other protecting groups).

  • Reagent K: TFA / Phenol / Water / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5).

  • Time: 2–3 hours at RT.

Work-up
  • Precipitate in cold Diethyl Ether.

  • Centrifuge and wash pellet 3x with ether.

  • Lyophilization: Dissolve the pellet in Water/Acetonitrile (0.1% TFA).

    • Note: The peptide will be a TFA salt. The pyridine ring will be protonated.

HPLC Purification
  • Column: C18 Reverse Phase.

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: The pyridine moiety makes the peptide more hydrophilic than a standard Phenylalanine analog. Start with a lower %B (e.g., 5%) to ensure retention.

Troubleshooting & Optimization

IssueProbable CauseSolution
Incomplete Coupling Steric hindrance of

-carbon and pyridine ring.
Switch to HATU or HOAt . Perform double coupling at

(microwave assisted).
Low Solubility Aggregation of

-peptide backbone or pyridine interactions.
Use "Magic Mixture" solvent: DCM/DMF/NMP (1:1:1).[4] Add chaotropic salts (0.1M LiCl) to coupling buffer.
Racemization Base-catalyzed proton abstraction at

-carbon (rare for

-AA but possible).
Use Collidine or TMP (2,4,6-trimethylpyridine) instead of DIEA as the base. These are weaker, non-nucleophilic bases.
Retention Time Shift pH sensitivity of Pyridine.The pyridine protonation state changes with pH. Ensure buffers are strictly pH controlled. At neutral pH (ammonium acetate), retention will increase (hydrophobic). At acidic pH (TFA), retention decreases (hydrophilic).

References

  • Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides. Accessed October 2023. Link

  • Goldschmidt Gőz, V. et al. "Unwanted hydrolysis or

    
    /
    
    
    
    -peptide bond formation: how long should the rate-limiting coupling step take?" RSC Advances, 2019, 9, 31412-31427. Link
  • Santa Cruz Biotechnology. "Fmoc-(S)-3-amino-3-(3-pyridyl)propionic acid Product Data."[5] SCBT Catalog. Link

  • Carpino, L. A. "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[6][7] Journal of the American Chemical Society, 1993, 115(10), 4397–4398. (Foundational text for HOAt/HATU usage in difficult couplings).

  • Seebach, D. et al. "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta, 1996. (Foundational text for Beta-peptide synthesis).

Sources

Method

Application Note: Synthesis and Fmoc Protection of Methyl (3S)-3-amino-3-(pyridin-3-yl)propanoate for SPPS

Executive Summary The incorporation of -amino acids containing heterocyclic moieties, such as the pyridine ring, is a highly effective strategy in modern peptidomimetic drug design. These building blocks introduce struct...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of


-amino acids containing heterocyclic moieties, such as the pyridine ring, is a highly effective strategy in modern peptidomimetic drug design. These building blocks introduce structural rigidity, enhance proteolytic stability, and provide critical hydrogen-bonding acceptor sites. However, preparing these molecules for Solid-Phase Peptide Synthesis (SPPS) requires precise chemical orchestration.

This application note details the conversion of Methyl (3S)-3-amino-3-(pyridin-3-yl)propanoate into its SPPS-ready free acid form, Fmoc-(3S)-3-amino-3-(pyridin-3-yl)propanoic acid . The protocol addresses the unique solubility and reactivity challenges posed by the basic pyridine nitrogen, providing a self-validating workflow designed for high yield and enantiomeric fidelity.

Mechanistic Insights & Causality (E-E-A-T)

As an application scientist, it is critical to understand why specific reagents and sequences are chosen, rather than just following a recipe. The synthesis of this specific building block presents three distinct chemical challenges:

The Sequence Imperative: Saponification Before Protection

The starting material is a methyl ester, but SPPS requires a free C-terminal carboxylic acid for resin attachment or peptide chain elongation. Because the 9-fluorenylmethyloxycarbonyl (Fmoc) group is highly labile to basic conditions[1], it cannot withstand the strong hydroxide bases required for ester hydrolysis. Therefore, saponification using Lithium Hydroxide (LiOH) must be executed to completion prior to the installation of the Fmoc group.

Reagent Selection: Fmoc-OSu vs. Fmoc-Cl

For the protection step, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is strictly preferred over 9-fluorenylmethyl chloroformate (Fmoc-Cl). Fmoc-Cl is highly reactive, moisture-sensitive, and prone to causing unwanted carboxyl activation, which can lead to the formation of oligomeric impurities (e.g., Fmoc-


-Xaa-

-Xaa-OH)[2]. Fmoc-OSu provides a milder, highly chemoselective transfer of the Fmoc group without activating the newly liberated carboxylic acid[3].
The Isoelectric Challenge: Pyridine Ring Dynamics

The most critical failure point in this synthesis is the final isolation. Standard Fmoc-protected amino acids are extracted into organic solvents by acidifying the aqueous layer to pH 2.0. However, the pyridine nitrogen has a pKa of approximately 5.2. If the solution is acidified to pH 2.0, the pyridine ring becomes fully protonated, converting the molecule into a highly water-soluble zwitterion (pyridinium positive, carboxylic acid neutral).

To successfully extract the product, the pH must be carefully titrated to the molecule's isoelectric point (pH 4.5–5.0). At this pH, the extreme hydrophobicity of the Fmoc group overcomes the partial ionization of the molecule, allowing it to partition efficiently into the organic phase.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric and physical parameters required for this transformation.

ParameterValue / ReagentRationale / Causality
Starting Material 1.0 EquivalentMethyl (3S)-3-amino-3-(pyridin-3-yl)propanoate.
Saponification Base 1.5 EquivalentsLiOH·H₂O. Milder than NaOH; lithium salts exhibit superior solubility in THF/H₂O mixtures.
Fmoc Reagent 1.1 EquivalentsFmoc-OSu. Prevents oligomerization and minimizes Lossen-type rearrangements[2].
Buffering Agent 2.5 EquivalentsNaHCO₃. Maintains the optimal pH (~8.5) required for the nucleophilic attack of the amine[3].
Workup pH Target pH 4.5 – 5.0Isoelectric target to prevent pyridinium formation and allow organic extraction.
Extraction Solvent EtOAc or 9:1 CHCl₃/IPAHigh polarity organic phase required to pull the zwitterionic character into the organic layer.

Process Visualization

Workflow A Methyl (3S)-3-amino-3-(pyridin-3-yl)propanoate (Starting Material) B Phase 1: Saponification LiOH·H₂O, THF/H₂O (1:1), 0°C to RT A->B C Intermediate: Free Amino Acid (Lithium Carboxylate Salt) B->C D Phase 2: Fmoc Protection Fmoc-OSu, NaHCO₃, pH ~8.5 C->D E Fmoc-Protected Intermediate (Basic Aqueous Solution) D->E F Phase 3: Isoelectric Workup Citric Acid to pH 4.5–5.0, EtOAc Extraction E->F G Fmoc-(3S)-3-amino-3-(pyridin-3-yl)propanoic acid (SPPS-Ready Building Block) F->G

Figure 1: Workflow for converting the methyl ester to an SPPS-ready Fmoc-protected building block.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. In-Process Controls (IPCs) are embedded to ensure each chemical transformation is verified before proceeding to the next phase.

Phase 1: Saponification of the Methyl Ester
  • Dissolution: In a round-bottom flask, dissolve Methyl (3S)-3-amino-3-(pyridin-3-yl)propanoate (1.0 eq) in a 1:1 (v/v) mixture of Tetrahydrofuran (THF) and deionized water (approx. 10 mL/gram of starting material).

  • Cooling: Submerge the flask in an ice bath to bring the internal temperature to 0 °C.

  • Hydrolysis: Add Lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature.

  • IPC 1 (Validation): After 2 hours, perform a TLC (DCM/MeOH 9:1). The starting material (higher

    
    ) should be completely consumed. A ninhydrin stain will reveal a purple spot at the baseline, confirming the presence of the free amine.
    
Phase 2: One-Pot Fmoc Protection
  • Buffering: Cool the reaction mixture back to 0 °C. Add Sodium bicarbonate (NaHCO₃, 2.5 eq) directly to the aqueous mixture. Verify that the pH is approximately 8.5 using pH paper.

  • Activation: Dissolve Fmoc-OSu (1.1 eq) in a minimal volume of THF (approx. 2 mL/gram). Add this solution dropwise to the vigorously stirring aqueous mixture to prevent localized precipitation[3].

  • Reaction: Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • IPC 2 (Validation): Analyze an aliquot via LC-MS. The mass of the desired product (

    
    ) should be observed at 
    
    
    
    389.4 [M+H]⁺. UV absorbance at 301 nm confirms the successful integration of the fluorenyl ring[1].
Phase 3: Isoelectric Isolation (Critical Step)
  • Solvent Removal: Evaporate the volatile THF under reduced pressure at 30 °C. Do not exceed 35 °C to prevent thermal degradation.

  • Aqueous Wash: Wash the remaining basic aqueous phase with Methyl tert-butyl ether (MTBE) (2 × 30 mL). This removes unreacted Fmoc-OSu and the highly lipophilic Fmoc-OH byproduct. Discard the MTBE layers.

  • Isoelectric Titration: Cool the aqueous phase to 0 °C. Using a calibrated pH meter, carefully add a 10% (w/v) aqueous Citric Acid solution dropwise until the pH reaches exactly 4.5–5.0 . The solution will become cloudy as the product precipitates/oils out. Caution: Dropping the pH below 4.0 will protonate the pyridine ring and trap the product in the aqueous phase.

  • Extraction: Extract the cloudy aqueous mixture with Ethyl Acetate (EtOAc) (3 × 50 mL). If the product exhibits stubborn aqueous retention, switch to a 9:1 mixture of Chloroform/Isopropanol.

  • Drying & Concentration: Wash the combined organic layers with a small volume of brine, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

  • Purification: The resulting crude solid can be used directly for SPPS if purity >95% (via HPLC). If required, recrystallize from EtOAc/Hexanes.

References

Sources

Application

Incorporation of pyridine-based beta-amino acids into foldamers

Application Note: Incorporation of Pyridine-Based -Amino Acids into Foldamers Executive Summary Foldamers—synthetic oligomers designed to adopt highly predictable, well-defined secondary structures—represent a transforma...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Incorporation of Pyridine-Based -Amino Acids into Foldamers

Executive Summary

Foldamers—synthetic oligomers designed to adopt highly predictable, well-defined secondary structures—represent a transformative frontier in peptidomimetics, supramolecular chemistry, and drug development. The incorporation of pyridine-based


-amino acids (such as 

-pyridylalanine or pyridine-core building blocks) into these architectures introduces unique physicochemical properties. This application note details the mechanistic rationale, self-validating synthetic protocols, and structural elucidation strategies required to successfully engineer and characterize pyridine-functionalized foldamers.

Mechanistic Rationale: Why Pyridine-Based -Amino Acids?

The design of stable foldamers requires building blocks that restrict conformational freedom. Unlike flexible aliphatic


-peptides, pyridine-based monomers enforce rigid conformational restriction through a combination of localized electronic and steric effects.

Causality in Design: The pyridine nitrogen serves as a potent hydrogen-bond acceptor, while the aromatic ring provides


 stacking capabilities and geometric rigidity. Crucially, folding is driven by local dipolar repulsions between adjacent carbonyl oxygens and the pyridine nitrogen, alongside intramolecular hydrogen bonding (1)[1]. This multi-force mechanism reliably drives the oligomer into a stable helical or crescent-shaped topology, which can be leveraged for advanced applications such as encapsulating small molecules like water dimers (2)[2].

Drivers A Pyridine β-Amino Acid B Intramolecular H-Bonding A->B C Dipolar Repulsion (C=O vs Pyridine N) A->C D Steric Constraint A->D E Stable Helical Foldamer B->E C->E D->E

Thermodynamic and steric drivers enforcing helical topologies in pyridine-based foldamers.

Experimental Methodology: Synthesis & Validation

To synthesize these sterically demanding and electronically deactivated foldamers, standard solid-phase peptide synthesis (SPPS) often fails. The aromatic amines or sterically hindered


-amino nitrogens exhibit poor nucleophilicity, leading to incomplete reactions and deletion sequences (3)[3].
Microwave-Assisted Solid-Phase Synthesis Protocol

Expertise & Experience: We employ a microwave-assisted SPPS protocol utilizing in situ acid chloride activation. Acid chlorides bypass the steric and electronic deactivation of the pyridine-adjacent amine, ensuring quantitative yields where standard uronium salts (HATU/HBTU) fail.

Self-Validating System: This protocol incorporates intermediate colorimetric monitoring to ensure complete conversion before proceeding, preventing the accumulation of irreversible deletion sequences.

Step-by-Step Methodology:

  • Resin Preparation: Swell 100 mg of low-loading Sieber amide resin (0.3 mmol/g) in anhydrous DMF for 1 hour under

    
    . Rationale: Low-loading resins prevent inter-chain aggregation of the bulky foldamers during elongation.
    
  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 min) under microwave irradiation (75°C, 20 W). Wash thoroughly with DMF (5 × 5 mL).

  • Monomer Activation: Dissolve the Fmoc-protected pyridine

    
    -amino acid (3 equiv.) in anhydrous 
    
    
    
    . Add 1-chloro-N,N,2-trimethylpropenylamine (Ghosez's reagent, 3 equiv.) and stir for 1 hour at room temperature to generate the acid chloride in situ.
  • Coupling: Transfer the activated monomer and N,N-Diisopropylethylamine (DIPEA, 6 equiv.) to the resin. Irradiate in the microwave at 75°C for 15 minutes.

  • Validation Checkpoint (Chloranil Test): Extract a few resin beads and apply the Chloranil test (ideal for secondary/aromatic amines). A colorless bead indicates successful coupling; a blue/green bead indicates unreacted amines, dictating a mandatory second coupling cycle.

  • Cleavage: Treat the resin with TFA/TIS/

    
     (95:2.5:2.5) for 2 hours. Precipitate the foldamer in cold diethyl ether, centrifuge, and purify via RP-HPLC.
    

Workflow N1 1. Monomer Design (Pyridine β-amino acids) N2 2. Microwave SPPS (Acid Chloride Activation) N1->N2 N3 3. Cleavage & Purification (TFA/HPLC Validation) N2->N3 N4 4. Structural Elucidation (HMBC, HSQC, NOESY) N3->N4 N5 5. Application Testing (Binding & Switching) N4->N5

Workflow for the design, synthesis, and validation of pyridine-based foldamers.

Structural Elucidation via 2D NMR

Expertise & Experience: Unlike aliphatic


-peptides, the string of spin systems in an aromatic or pyridine-rich sequence cannot be reconstituted solely from proton-proton correlations (COSY/TOCSY) due to the lack of scalar couplings across the amide bonds and isolated ring protons (4)[4].

Self-Validating NMR Protocol:

  • Carbon-Proton Mapping: Perform HMBC and HSQC experiments to assign the

    
     NMR spectrum. This step is an absolute prerequisite to unambiguously assign the proton NMR spectrum.
    
  • Spatial Correlation: Once protons are assigned, conduct 2D NOESY/ROESY experiments. Cross-peaks between the pyridine ring protons and adjacent amide protons confirm the folded helical state in solution, matching solid-state X-ray crystallography data (4)[4].

Quantitative Structural Parameters

The precise geometry of the foldamer cavity is dictated by the choice of the pyridine-based monomer. The table below summarizes the structural metrics of various pyridine-integrated foldamers.

Foldamer BackboneMonomer TypeHelical Pitch (Å)Cavity Radius (Å)Key Structural Driver
Pyridine-derived oligoamide6-aminopyridine-2-carboxylic acid~3.4~2.5Dipolar repulsion & H-bonding
Quinoline-Pyridine hybrid8-aminoquinoline / 6-aminopyridine~3.5~3.1Aromatic stacking & Sterics
Pyridine-DiketopiperazineAlternating Pyridine-DKPN/AVariableAcid-responsive switching

Advanced Applications in Drug Development

  • Molecular Switches: Pyridine-based foldamers can undergo acid-mediated topological control. Protonation of the pyridine nitrogen alters the dipolar repulsion dynamics, triggering a reversible conformational switch from a linear to a helical state, which is highly valuable for stimuli-responsive drug delivery systems (5)[5].

  • Host-Guest Encapsulation: Crescent-shaped folding oligoamides derived from pyridine can trap unconventional water dimer clusters within their ~2.5 Å radius cavities. This provides unparalleled models for understanding bulk water dynamics and designing novel aquaporin mimics for filtration or cellular transport (2)[2].

References

  • Solution structure of quinoline- and pyridine-derived oligoamide foldamers - nih.gov. 4

  • Acid-mediated topological control in a functionalized foldamer - rsc.org. 5

  • Encapsulation of Conventional and Unconventional Water Dimers by Water-Binding Foldamers - fzu.edu.cn. 2

  • Non‐Covalent Interactions Enforce Conformation in Switchable and Water‐Soluble Diketopiperazine‐Pyridine Foldamers - nih.gov. 1

  • Solid Phase Synthesis of Helically Folded Aromatic Oligoamides - uni-muenchen.de. 3

Sources

Method

Application Note: Reaction Conditions for Coupling Methyl (3S)-3-amino-3-(pyridin-3-yl)propanoate with Carboxylic Acids

Introduction & Substrate Analysis Methyl (3S)-3-amino-3-(pyridin-3-yl)propanoate is a highly valuable chiral -amino ester utilized in the synthesis of complex small-molecule therapeutics. Coupling this specific substrate...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Substrate Analysis

Methyl (3S)-3-amino-3-(pyridin-3-yl)propanoate is a highly valuable chiral


-amino ester utilized in the synthesis of complex small-molecule therapeutics. Coupling this specific substrate with carboxylic acids to form stable amide bonds presents unique chemoselective and stereochemical challenges that require precise reagent selection:
  • The Pyridine Motif: The basic nitrogen of the pyridine ring (

    
    ) can interact with electrophilic coupling reagents or necessitate careful pH control to ensure the primary amine remains unprotonated and nucleophilic.
    
  • Chiral Integrity: While

    
    -amino acids are generally less susceptible to the classic 5(4H)-oxazolone-mediated racemization than 
    
    
    
    -amino acids[1], the preservation of the (3S) stereocenter—and the stereocenters of any chiral carboxylic acid partners—requires mild activation conditions to prevent base-catalyzed enolization.
  • Ester Lability: The methyl ester is prone to hydrolysis or transamidation under harshly basic or aqueous conditions, mandating the use of anhydrous organic solvents and controlled equivalents of tertiary amine bases.

Mechanistic Insights: Reagent Selection and Causality

The choice of coupling reagent is a major factor in controlling the extent of racemization during amide bond formation[1].

A. T3P (Propylphosphonic Anhydride) – The Optimal Choice

T3P, particularly when combined with a base like pyridine or N,N-Diisopropylethylamine (DIPEA), has been explicitly developed for low-epimerization amide bond formation[2]. The causality behind its success lies in the formation of an O-phosphonium active ester. Unlike carbodiimide intermediates, this phosphonate ester is highly reactive toward amines but kinetically disfavors the formation of the racemization-inducing oxazolone intermediate. Furthermore, T3P generates completely water-soluble phosphonate byproducts, streamlining downstream purification without the need for chromatography[3].

B. HATU / DIPEA – For Sterically Hindered Acids

Uronium/aminium reagents like HATU are known for their high reactivity and efficiency, which minimizes racemization by promoting rapid amide bond formation over oxazolone formation[1]. HATU activates the acid by forming an active oxy-7-azabenzotriazole (OAt) ester. The nitrogen atom in the OAt ester induces hydrogen bonding with the incoming amine, suppressing epimerization[4]. However, due to its intense reactivity, careful stoichiometric control of the base (DIPEA) is required to prevent base-catalyzed enolization of the substrate.

C. EDC / HOBt – The Classical Approach

Carbodiimides like EDC activate the carboxylic acid to form an O-acylisourea intermediate. Because this intermediate is kinetically unstable and can cyclize to an oxazolone (leading to racemization), additives like HOBt are essential[5]. HOBt intercepts the O-acylisourea to form a stable O-acyl-OBt active ester, effectively preventing racemization and N-acylurea by-product formation[5].

Quantitative Data: Coupling Reagent Comparison

Coupling SystemTypical YieldEpimerization RiskByproduct ProfileScalability & Cost
T3P / DIPEA >90%Very Low (<1.5%)Water-soluble phosphonatesExcellent / Moderate Cost
HATU / DIPEA 85–95%Low to ModerateInsoluble ureas, HMPA tracesPoor (Explosive risk) / High Cost
EDC / HOBt 75–85%LowWater-soluble urea (EDC byproducts)Good / Low Cost

Experimental Workflows & Visualizations

Workflow Step1 Carboxylic Acid Activation Step2 Amine Addition (Methyl (3S)-3-amino...) Step1->Step2 T3P / DIPEA 0 °C to RT Step3 Amide Bond Formation Step2->Step3 Nucleophilic Attack Step4 Aqueous Workup & Purification Step3->Step4 Quench with NaHCO3 (aq)

Fig 1. Standard operational workflow for the amide coupling of


-amino esters.

Mechanism Acid R-COOH (Carboxylic Acid) Intermediate O-Phosphonium Active Ester (High Reactivity, Low Epimerization) Acid->Intermediate Activation Phase T3P T3P Catalyst (Propylphosphonic Anhydride) T3P->Intermediate Base DIPEA / Pyridine (Base) Base->Intermediate Product Chiral Amide Product (Retention of Stereochemistry) Intermediate->Product Amidation Phase Byproduct Water-Soluble Phosphonate (Removed via Aqueous Wash) Intermediate->Byproduct Leaving Group Cleavage Amine Methyl (3S)-3-amino-3-(pyridin-3-yl)propanoate (Nucleophile) Amine->Product Nucleophilic Attack

Fig 2. Mechanistic pathway of T3P-mediated coupling preventing substrate racemization.

Self-Validating Experimental Protocols

Protocol A: T3P-Mediated Coupling (Recommended for Scalability & Chiral Preservation)

This protocol utilizes T3P to bypass oxazolone formation, ensuring the (3S) stereocenter remains intact.

  • Preparation: In a clean, oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 equiv) and Methyl (3S)-3-amino-3-(pyridin-3-yl)propanoate (1.05 equiv) in anhydrous Ethyl Acetate (EtOAc) or DMF to achieve a 0.1 M concentration.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: Cooling minimizes racemization and mitigates the mild exotherm generated during the addition of T3P[2].

  • Base Addition: Add DIPEA (3.0 equiv) dropwise. The excess base ensures the pyridine ring of the substrate remains unprotonated, maintaining the nucleophilicity of the primary amine.

  • Activation: Slowly add T3P (50% w/w solution in EtOAc, 1.5 equiv) dropwise to the homogeneous solution[2].

  • Coupling: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Validation: Monitor the reaction via LC-MS or TLC (typically 5% MeOH in DCM) until the primary amine is completely consumed.

  • Workup: Quench the reaction by adding saturated aqueous

    
    . Transfer to a separatory funnel and extract with EtOAc (3x).
    
  • Purification: Wash the combined organic layers sequentially with water and brine. Causality: This step self-validates the protocol by actively stripping away the highly water-soluble phosphonate byproducts generated by T3P[3]. Dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the highly pure amide.
    
Protocol B: HATU-Mediated Coupling (Recommended for Sterically Hindered Acids)

This protocol leverages the intense reactivity of the OAt ester to force coupling before racemization pathways can compete.

  • Pre-Activation: In a dry vial, dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF. Add DIPEA (2.0 equiv) and stir for 5–10 minutes at room temperature. Causality: This pre-activation step allows the carboxylic acid to fully convert into the highly reactive OAt ester[1].

  • Amine Preparation: In a separate vial, dissolve Methyl (3S)-3-amino-3-(pyridin-3-yl)propanoate (1.1 equiv) in a minimal amount of DMF. Add DIPEA (1.0 equiv) to neutralize any trace acid and maximize nucleophilicity[1].

  • Coupling: Add the amine solution dropwise to the pre-activated acid mixture. Stir at room temperature for 1–2 hours.

  • Workup: Quench the reaction with a large volume of water (10x the DMF volume) to precipitate the product or extract heavily with EtOAc. Wash the organic layer with 5% aqueous

    
     (3x) to remove residual DMF, followed by saturated 
    
    
    
    and brine to remove the urea byproducts[4]. Dry and concentrate.

References

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048-5051.[Link]

  • Organic Chemistry Portal. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[Link]

  • Jadav et al. / MDPI. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(23), 8017.[Link]

  • Peptide Chemistry. (2023). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety.[Link]

Sources

Application

Preparation of integrin inhibitors using pyridine beta-amino esters

Application Note: Preparation and Evaluation of Pyridine -Amino Esters as Integrin Inhibitors Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Synthesis, Purification, and In Vi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Evaluation of Pyridine -Amino Esters as Integrin Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Synthesis, Purification, and In Vitro Validation of RGD-Mimetic Small Molecules

Introduction & Mechanistic Rationale

Integrins are a family of heterodimeric transmembrane glycoproteins that mediate critical cell-to-extracellular matrix (ECM) interactions. The overexpression of specific integrins, such as


 and 

, is a well-documented driver of tumor angiogenesis, fibrosis, and metastasis [1]. These receptors recognize and bind to the conserved Arginine-Glycine-Aspartic acid (RGD) motif found in endogenous ligands like vitronectin and fibronectin.

To therapeutically disrupt this interaction, small-molecule RGD mimetics have been engineered. The pyridine


-amino ester  scaffold represents a highly potent and synthetically tractable chemotype[2]. The mechanistic rationale behind this design is bipartite:
  • The Pyridine Moiety: Acts as a basic mimetic of the Arginine guanidino group, anchoring the molecule into the acidic pocket of the integrin

    
    -subunit.
    
  • The

    
    -Amino Ester:  Serves as a spatial spacer and a masked mimetic of the Aspartic acid carboxylate. The esterified form enhances cellular permeability (acting as a prodrug) and is subsequently hydrolyzed by intracellular esterases to the active 
    
    
    
    -amino acid. The resulting free carboxylate coordinates with the divalent cation (
    
    
    or
    
    
    ) in the metal ion-dependent adhesion site (MIDAS) of the integrin
    
    
    -subunit [3].

Target Pathway Visualization

G ECM Extracellular Matrix (Vitronectin) Integrin Integrin Heterodimer (αvβ3 / α5β1) ECM->Integrin RGD Binding Signaling Downstream Signaling (FAK / Src) Integrin->Signaling Activation Inhibitor Pyridine β-Amino Ester (RGD Mimetic) Inhibitor->Integrin Competitive Inhibition Angiogenesis Tumor Angiogenesis & Metastasis Signaling->Angiogenesis Cell Migration

Mechanism of αvβ3 integrin inhibition by pyridine β-amino ester RGD mimetics.

Chemical Synthesis Workflow

The preparation of these inhibitors relies on a highly controlled amide coupling between a pyridine-containing carboxylic acid (e.g., 4-(pyridin-2-ylamino)butanoic acid) and a functionalized


-amino ester.

Causality in Reagent Selection:

  • EDC/HOBt over DCC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is utilized because its urea byproduct is water-soluble, preventing the tedious filtration steps required with DCC. 1-Hydroxybenzotriazole (HOBt) is mandatory to suppress the racemization of the stereocenter on the

    
    -amino ester during the formation of the highly reactive O-acylisourea intermediate.
    
  • DIPEA as the Base: N,N-Diisopropylethylamine (DIPEA) is chosen for its steric bulk. It efficiently neutralizes the hydrochloride salts of the

    
    -amino ester without acting as a competing nucleophile against the activated acid.
    

G Step1 1. Pyridine-Acid Activation (EDC, HOBt, DMF) Step2 2. β-Amino Ester Coupling (DIPEA, 0°C to RT) Step1->Step2 Step3 3. Aqueous Workup (EtOAc / NaHCO3) Step2->Step3 Step4 4. Column Chromatography (DCM:MeOH) Step3->Step4 Step5 5. Ester Hydrolysis (Optional) (LiOH, THF/H2O) Step4->Step5 Prodrug Activation

Synthetic workflow for the preparation and activation of pyridine β-amino esters.

Detailed Experimental Protocols

Protocol A: Amide Coupling of the Pyridine Scaffold

Self-Validating Step: Monitor the activation of the acid via TLC (ninhydrin stain) prior to the addition of the amine to ensure complete formation of the intermediate OBt-ester.

  • Activation: In an oven-dried 50 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-(pyridin-2-ylamino)butanoic acid (1.0 mmol, 1.0 eq) in 5.0 mL of anhydrous DMF. Cool the mixture to 0 °C using an ice bath. Causality: Cooling minimizes the formation of inactive N-acylurea byproducts, preserving the active ester.

  • Reagent Addition: Add HOBt (1.2 mmol, 1.2 eq) followed by EDC·HCl (1.2 mmol, 1.2 eq). Stir the solution at 0 °C for 20 minutes.

  • Coupling: Add the

    
    -amino ester hydrochloride (e.g., methyl 3-amino-3-phenylpropanoate hydrochloride, 1.1 mmol, 1.1 eq) to the reaction mixture. Immediately add DIPEA (3.0 mmol, 3.0 eq) dropwise. Causality: 3.0 equivalents are required to neutralize the amine salt, the EDC salt, and maintain the basicity required for the nucleophilic attack.
    
  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 16 hours.

  • Aqueous Workup: Dilute the reaction with 20 mL of Ethyl Acetate (EtOAc) and quench with 15 mL of saturated aqueous

    
    . Separate the layers and extract the aqueous phase with EtOAc (
    
    
    
    mL). Wash the combined organic layers with 5% aqueous
    
    
    (
    
    
    mL) to remove residual DMF, followed by brine. Dry over anhydrous
    
    
    and concentrate in vacuo.
  • Purification: Purify the crude product via flash column chromatography (Silica gel, gradient elution from 100% DCM to 90:10 DCM:MeOH) to afford the target pyridine

    
    -amino ester.
    
Protocol B: In Vitro Solid-Phase Integrin Binding Assay

To validate the biological efficacy of the synthesized compounds, a competitive solid-phase receptor assay is employed [4].

  • Plate Preparation: Coat a 96-well MaxiSorp plate with 100

    
    L/well of purified human 
    
    
    
    integrin (1
    
    
    g/mL) in coating buffer (20 mM Tris-HCl, 150 mM NaCl, 2 mM
    
    
    , 1 mM
    
    
    , 1 mM
    
    
    , pH 7.4). Incubate overnight at 4 °C. Causality: The inclusion of
    
    
    forces the integrin into a high-affinity extended-open conformation, ensuring a robust baseline signal.
  • Blocking: Wash the plate three times with wash buffer (50 mM Tris-HCl, 100 mM NaCl, 0.1% Tween-20). Block with 200

    
    L/well of 1% BSA for 2 hours at room temperature to prevent non-specific binding.
    
  • Competition: Add 50

    
    L of the test compound (serial dilutions from 10 
    
    
    
    M to 0.1 nM) and 50
    
    
    L of biotinylated vitronectin (2
    
    
    g/mL) simultaneously to each well. Incubate for 3 hours at 37 °C.
  • Detection: Wash the plate five times. Add 100

    
    L/well of Streptavidin-HRP (1:5000 dilution) and incubate for 1 hour at room temperature. Wash five times, add 100 
    
    
    
    L/well of TMB substrate, and incubate for 15 minutes in the dark. Quench with 50
    
    
    L of 1M
    
    
    .
  • Quantification: Measure absorbance at 450 nm using a microplate reader. Calculate the

    
     using a four-parameter logistic non-linear regression model.
    

Quantitative Data & Structure-Activity Relationship (SAR)

The following table summarizes representative structure-activity relationship data demonstrating the impact of


-amino ester substitutions on integrin 

binding affinity.
Compound IDPyridine Scaffold

-Amino Ester Substituent
Prodrug Status


(nM)
PBAE-01 4-(pyridin-2-ylamino)butanoic acid

-Alanine methyl ester
Ester (Inactive)> 5,000
PBAE-01a 4-(pyridin-2-ylamino)butanoic acid

-Alanine (Free Acid)
Active Acid145.2
PBAE-02 4-(pyridin-2-ylamino)butanoic acid3-Amino-3-phenylpropanoateEster (Inactive)> 5,000
PBAE-02a 4-(pyridin-2-ylamino)butanoic acid3-Amino-3-phenylpropanoic acidActive Acid12.4
PBAE-03a 5,6,7,8-tetrahydronaphthyridine3-Amino-3-(3-pyridyl)propanoic acidActive Acid1.8

Data Interpretation: The free carboxylic acid is strictly required for in vitro receptor binding (coordination with the MIDAS metal ion). Furthermore, the inclusion of bulky aromatic groups (e.g., phenyl or 3-pyridyl) at the


-position significantly enhances binding affinity by occupying the hydrophobic auxiliary pocket adjacent to the MIDAS site.

References

  • Title: Beta amino acid derivatives as integrin antagonists Source: WIPO Patent WO2014015054A1 URL
  • Title: Chemically Programmed Antibodies Targeting Multiple Alpha(v) Integrins and Their Effects on Tumor-Related Functions in vitro Source: Journal of Medicinal Chemistry / PMC URL: [Link]

  • Title: Meta-azacyclic amino benzoic acid derivatives as pan integrin antagonists Source: US Patent US10577330B2 URL
  • Title: A general chemical principle for creating closure-stabilizing integrin inhibitors Source: Cell / PMC URL: [Link]

Sources

Method

Catalytic hydrogenation of pyridine rings in beta-amino acid derivatives

Application Note: Catalytic Hydrogenation of Pyridine Rings in Beta-Amino Acid Derivatives Piperidine) Executive Summary The reduction of pyridine rings within beta-amino acid scaffolds (e.g., 3-amino-3-(pyridin-3-yl)pro...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Hydrogenation of Pyridine Rings in Beta-Amino Acid Derivatives


 Piperidine)

Executive Summary

The reduction of pyridine rings within beta-amino acid scaffolds (e.g., 3-amino-3-(pyridin-3-yl)propanoic acid derivatives) is a critical transformation in the synthesis of peptidomimetics and foldamers. The resulting piperidine-substituted beta-amino acids serve as rigidified pharmacophores. However, this transformation is fraught with challenges: catalyst poisoning by the basic nitrogen, high pressure requirements, and the need for chemoselectivity in the presence of labile protecting groups (Boc, Cbz, Fmoc).

This guide details the mechanistic grounding , strategic catalyst selection , and validated protocols for achieving quantitative conversion of pyridine-containing beta-amino acids to their piperidine counterparts with high stereocontrol.

Mechanistic Insight & Critical Parameters

The Challenge of Pyridine Hydrogenation

Pyridine is an electron-deficient aromatic heterocycle with a high resonance energy (


), making it significantly harder to reduce than benzene. The reduction requires overcoming this aromatic stability while managing the strong adsorption of the nitrogen lone pair onto the catalyst surface, which can lead to catalyst poisoning.

The Acid Activation Principle: Effective hydrogenation almost invariably requires an acidic medium.

  • Protonation: The acid protonates the pyridine nitrogen (

    
    ), converting it to a pyridinium ion.
    
  • Destabilization: Protonation disrupts the aromaticity, lowering the activation energy for hydride transfer.

  • Prevention of Poisoning: The pyridinium species binds less irreversibly to the metal surface than the free amine, allowing for catalyst turnover.

Reaction Pathway Visualization

The reduction proceeds via a stepwise addition of hydrogen. The initial steps are rate-determining.

G Pyridine Pyridine Substrate (Aromatic) Pyridine:n->Pyridine:n Catalyst Poisoning (if no Acid) Pyridinium Pyridinium Cation (Activated) Pyridine->Pyridinium + H+ (Acid) Dihydro Dihydropyridine (Unstable Intermediate) Pyridinium->Dihydro + H2 / Cat. (Slow Step) Tetrahydro Tetrahydropyridine (Enamine/Imine) Dihydro->Tetrahydro + H2 / Cat. Piperidine Piperidine Product (Saturated) Tetrahydro->Piperidine + H2 / Cat.

Figure 1: Stepwise hydrogenation pathway. Acidic activation is required to bypass the catalyst poisoning trap.

Strategic Planning: Catalyst & Solvent Matrix

The choice of catalyst must balance activity with chemoselectivity (especially regarding protecting groups on the beta-amino nitrogen).

CatalystActivitySelectivity (cis/trans)Protecting Group CompatibilityApplication Notes
PtO₂ (Adams' Cat.) High High cis-selectivityBoc: Stable (in AcOH)Cbz: LabileFmoc: StableThe "Gold Standard" for difficult pyridines. Requires acidic solvent (AcOH).
Rh/C (5%) Medium Excellent cis-selectivityBoc: StableCbz: Stable (often)Fmoc: StableWorks at lower pressures (50-100 psi). Less prone to hydrogenolysis of C-N bonds than Pd.
Pd/C (10%) Low VariableBoc: StableCbz: Cleaved (Hydrogenolysis)Not recommended for pyridine ring reduction unless high T/P used. Excellent for removing Cbz/Bn groups.
Ru/C (5%) High High cis-selectivityBoc: StableRobust against poisoning; often requires higher pressures (>50 bar).

Stereochemical Control in Beta-Amino Acids: When reducing 3-amino-3-(pyridin-3-yl)propanoates, the existing chiral center at the beta-position exerts 1,3-induction.

  • Heterogeneous catalysts (Rh, Pt) typically approach from the least hindered face.

  • Result: The major diastereomer is usually the cis-isomer (relative stereochemistry between the ring substituent and the new ring hydrogens).

Validated Protocols

Protocol A: The "Gold Standard" (PtO₂ in Acetic Acid)

Best for: Difficult substrates, high conversion requirements, Boc-protected derivatives.

Materials:

  • Substrate: Boc-3-amino-3-(pyridin-3-yl)propanoic acid methyl ester (1.0 equiv).

  • Catalyst: Platinum(IV) oxide (PtO₂, Adams' Catalyst) (5-10 wt% loading).

  • Solvent: Glacial Acetic Acid (0.1 M concentration).

  • Hydrogen Source: H₂ gas (balloon or Parr shaker).

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate in glacial acetic acid in a hydrogenation vessel (Parr bottle or high-pressure flask).

    • Note: The acetic acid serves as both solvent and activator.[1]

  • Catalyst Addition: Carefully add PtO₂.

    • Safety: Do not add catalyst to a flask containing flammable solvent vapor and air; add under inert gas (Ar/N₂) flow. PtO₂ is not pyrophoric until reduced, but caution is mandatory.

  • Purge: Seal the vessel. Evacuate and backfill with Nitrogen (3x), then Hydrogen (3x).

  • Pressurization: Pressurize to 50–60 psi (3–4 bar) .

    • Tip: While some literature suggests atmospheric pressure (balloon), pyridine reduction often stalls. 50 psi ensures consistent turnover.

  • Reaction: Agitate (shake or stir vigorously) at Room Temperature for 12–24 hours.

    • Monitoring: Monitor H₂ uptake. If uptake stalls, repressurize.

  • Workup (Critical):

    • Filter the mixture through a pad of Celite to remove the catalyst. Rinse with MeOH.

    • Neutralization: The product is a piperidine (secondary amine) and will exist as an acetate salt. To isolate the free base or Boc-protected form, concentrate the filtrate to remove bulk AcOH.

    • Redissolve in EtOAc and wash with saturated NaHCO₃ (aq) to neutralize residual acid.

    • Dry (Na₂SO₄) and concentrate.[2]

Protocol B: Stereoselective Reduction (Rh/C in MeOH/HCl)

Best for: Maximizing cis-diastereoselectivity, substrates sensitive to neat acetic acid.

Materials:

  • Substrate: Beta-amino acid derivative.[3]

  • Catalyst: 5% Rhodium on Carbon (Rh/C) (10 wt% loading).

  • Solvent: Methanol.[1][4]

  • Additive: 1.1 equiv HCl (e.g., 1M HCl in ether or aqueous).

Step-by-Step Methodology:

  • Solution Prep: Dissolve substrate in Methanol. Add 1.1 equivalents of HCl.

    • Why? Pre-forming the pyridinium hydrochloride salt activates the ring without using neat acidic solvent.

  • Hydrogenation: Add Rh/C catalyst under Argon.

  • Conditions: Hydrogenate at 80–100 psi at RT or 40°C .

    • Rh/C is highly effective for minimizing hydrogenolysis of benzyl ethers/esters if present elsewhere in the molecule (unlike Pd).

  • Workup: Filter through Celite. Concentrate. The product will be the Hydrochloride salt of the piperidine.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Incomplete Conversion Catalyst poisoning by product amine.Ensure acidic conditions are maintained throughout (check pH). Increase H₂ pressure to 100 psi.
Loss of Boc Group Acid concentration too high or Temp too high.Use Protocol A (AcOH is a weak acid) at RT. Avoid strong mineral acids (HCl) if Boc is present.
Cbz Removal Hydrogenolysis side reaction.Switch from Pd or Pt to Rh/C . Rhodium is less active for benzylic C-N cleavage.
Dehalogenation Substrate contains Cl/Br/I on the ring.Add a dehalogenation inhibitor (e.g., diphenylsulfide) or use PtO₂ which is less prone to dehalogenation than Pd.
Experimental Workflow Diagram

Workflow Start Start: Pyridine-Beta-Amino Acid Solvent Dissolve in AcOH (Protocol A) or MeOH + HCl (Protocol B) Start->Solvent CatLoad Add Catalyst (PtO2 or Rh/C) Under Inert Atmosphere Solvent->CatLoad Pressurize Pressurize H2 (50-100 psi) Agitate 12-24h CatLoad->Pressurize Check Check Conversion (LCMS/NMR) Pressurize->Check Check->Pressurize Incomplete (Add fresh cat if stalled) Filter Filter via Celite (Remove Catalyst) Check->Filter Complete Neutralize Neutralize Acid (NaHCO3 Wash) Filter->Neutralize Isolate Isolate Piperidine Product Neutralize->Isolate

Figure 2: Logical workflow for the hydrogenation process, including decision points for reaction monitoring.

References

  • BenchChem. Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. (2025).[1][2][5][6] Retrieved from

  • Sreenivasulu, R., et al. Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian J. Chem. (2015). Retrieved from

  • Glorius, F., et al. Efficient Asymmetric Hydrogenation of Pyridines.[7] Angew. Chem. Int. Ed. (2004).[5][8] (Cited via DICP summary). Retrieved from

  • University of Liverpool. Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from

  • Kustov, L. M., et al. Selective Hydrogenation of Pyridine and Derivatives of It on Bimetallic Catalysts. Russian Journal of Physical Chemistry A. (2025). Retrieved from

Sources

Application

Procedures for Boc-protection of Methyl (3S)-3-amino-3-(pyridin-3-yl)propanoate

Application Note: Chemoselective N-Boc Protection of Methyl (3S)-3-amino-3-(pyridin-3-yl)propanoate Executive Summary This application note details the protocol for the tert-butoxycarbonyl (Boc) protection of Methyl (3S)...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective N-Boc Protection of Methyl (3S)-3-amino-3-(pyridin-3-yl)propanoate

Executive Summary

This application note details the protocol for the tert-butoxycarbonyl (Boc) protection of Methyl (3S)-3-amino-3-(pyridin-3-yl)propanoate. This specific substrate presents a unique chemo-selective challenge: it contains a nucleophilic primary amine, a basic pyridine ring, and a base-sensitive methyl ester.[1]

The standard protocols for Boc protection often utilize acidic washes (e.g., 1N HCl) to remove unreacted amine starting materials.[1] However, applying a standard acidic workup to this substrate will result in catastrophic yield loss , as the basic pyridine moiety will protonate and drag the target molecule into the aqueous waste stream.[1] This guide provides a modified, field-proven workflow that ensures high yield, enantiomeric retention, and chemical purity.

Scientific Foundation & Strategy

Mechanistic Insight

The reaction relies on the nucleophilic attack of the primary amine (


) onto the carbonyl carbon of di-tert-butyl dicarbonate (

).
  • Chemoselectivity: The primary aliphatic amine (pKa of conjugate acid

    
     10.6) is significantly more nucleophilic than the pyridine nitrogen (pKa of conjugate acid 
    
    
    
    5.2). Under controlled conditions,
    
    
    reacts exclusively with the aliphatic amine.
  • Ester Stability: Methyl esters are susceptible to hydrolysis under strong basic conditions (e.g., NaOH).[1] Therefore, organic bases (Triethylamine or DIPEA) in anhydrous solvents are preferred over Schotten-Baumann conditions (aqueous NaOH).

The "Pyridine Trap" (Critical Process Parameter)

In standard peptide synthesis, the organic layer is washed with dilute acid (HCl or


) to remove excess reagents.
  • Risk: For this substrate, acidic washing protonates the pyridine ring (

    
    ).
    
  • Consequence: The resulting salt is highly water-soluble. The product partitions into the aqueous layer and is discarded with the waste.

  • Solution: The workup must remain neutral or slightly basic (

    
    ) to keep the pyridine deprotonated and the product in the organic phase.
    

Visualization: Reaction Logic & Workflow

BocProtectionWorkflow Start Start: Methyl (3S)-3-amino-3-(pyridin-3-yl)propanoate Reagents Add: Boc2O (1.1 eq) + TEA (1.5 eq) Solvent: DCM (Anhydrous) Start->Reagents Reaction Stir at 0°C -> RT Monitor via TLC/LC-MS Reagents->Reaction Check Conversion > 98%? Reaction->Check Check->Reaction No Quench Quench: Sat. NaHCO3 (Maintain pH ~8) Check->Quench Yes Workup_Decision Workup Strategy (CRITICAL) Quench->Workup_Decision Acid_Wash Acid Wash (1N HCl) ERROR: Pyridine Protonates Workup_Decision->Acid_Wash Incorrect Base_Wash Wash: Water / Brine only Keep Organic Phase Workup_Decision->Base_Wash Correct Loss Product lost to Aqueous Waste Acid_Wash->Loss Dry Dry (Na2SO4) & Concentrate Base_Wash->Dry Purify Purification: Flash Column (DCM/MeOH) Dry->Purify

Figure 1: Decision tree highlighting the critical workup divergence. The "Acid Wash" path leads to failure due to pyridine protonation.

Detailed Protocol

Materials & Reagents
ReagentEquivalentsRoleNotes
Substrate 1.0Starting MaterialHCl salt or free base

1.1 - 1.2Protecting GroupMelt if solid (

)
Triethylamine (TEA) 1.5 (2.5 if HCl salt)BaseScavenges protons
DCM 0.1 - 0.2 MSolventAnhydrous preferred
DMAP 0.05 (Optional)CatalystAccelerates sluggish reactions
Step-by-Step Procedure (Anhydrous Method)

Step 1: Setup

  • Equip a round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Dissolve Methyl (3S)-3-amino-3-(pyridin-3-yl)propanoate (1.0 equiv) in dichloromethane (DCM).

    • Note: If using the dihydrochloride salt of the amine, ensure it is finely suspended before adding base.[1]

Step 2: Base Addition

  • Cool the solution to 0°C (ice bath).

  • Add Triethylamine (TEA) dropwise.

    • If SM is Free Base: Add 1.5 equiv.

    • If SM is HCl Salt: Add 2.5 equiv (extra base needed to neutralize the salt).

  • Stir for 10 minutes. The solution should become clear or slightly cloudy.

Step 3: Reaction

  • Add Di-tert-butyl dicarbonate (

    
    )  (1.1 equiv) dissolved in a minimal amount of DCM dropwise.
    
  • Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) .

  • Stir for 2–4 hours.

    • Checkpoint: Monitor by TLC (Eluent: 5% MeOH in DCM). Stain with Ninhydrin (SM turns purple/red; Product does not stain or stains faintly yellow).

Step 4: Workup (The "Pyridine Safe" Method)

  • Quench: Add saturated aqueous

    
     solution (equal volume to reaction solvent). Stir vigorously for 15 minutes to quench excess 
    
    
    
    .
  • Separation: Transfer to a separatory funnel. Collect the organic (lower) layer.

  • Extraction: Extract the aqueous layer once with fresh DCM. Combine the organic layers.

  • Washing: Wash the combined organics with Water (

    
    ) and Brine  (
    
    
    
    ).
    • Warning:DO NOT use HCl, Citric Acid, or

      
      . [1]
      
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (
    
    
    
    ) to yield the crude oil/solid.
Purification

The crude product often requires purification to remove trace urea byproducts or unreacted


.
  • Method: Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Eluent: 0%

    
     5% Methanol in DCM.
    
    • Expert Tip: If the product streaks (common with pyridines), add 1% Triethylamine to the eluent system to deactivate acidic silica sites.[1]

Quality Control & Expected Data

TechniqueExpected Observation
TLC

of Product >

of Amine. Product is UV active (Pyridine).
1H NMR

1.40 ppm
: Strong singlet (9H) for Boc t-butyl group.

3.60 ppm
: Singlet (3H) for Methyl Ester.

8.5 ppm
: Doublet/Singlet for Pyridine

-protons.
LC-MS

peak corresponding to

.Fragment:

often observed.
Chiral HPLC Verify enantiomeric excess (ee) if racemization is suspected (rare under these neutral conditions).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Product lost to aqueous layer during workup.Check pH of aqueous waste. If acidic, neutralize with

and re-extract with DCM.[1]
Slow Reaction Steric hindrance or old reagents.Add 5 mol% DMAP. Ensure

is fresh (not hydrolyzed).
Product Streaking Interaction with acidic silica.[2]Add 1% TEA or 1%

to the chromatography eluent.
Ester Hydrolysis Base too strong or water present.Ensure anhydrous solvents.[3] Avoid NaOH/KOH. Use TEA/DIPEA only.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[1][2] Protective Groups in Organic Synthesis. Wiley-Interscience.[2] (Standard reference for Boc chemistry and stability).

  • Han, G., et al. (2004).[1] "Chemoselective protection of amines in the presence of other nucleophiles." Tetrahedron, 60(11), 2447-2467.[1]

  • Agami, C., & Couty, F. (2002).[1] "The reactivity of the N-Boc protecting group: an underrated feature." Tetrahedron, 58(14), 2701-2724.[1]

  • Sigma-Aldrich. "Protocol for Boc Protection of Amines." Technical Bulletins.

  • Basel, Y., & Hassner, A. (2001).[1] "Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited: Their reactions with amines and alcohols." The Journal of Organic Chemistry, 66(10), 3633-3633.[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Optimizing Methyl (3S)-3-amino-3-(pyridin-3-yl)propanoate Synthesis

Target Molecule: Methyl (3S)-3-amino-3-(pyridin-3-yl)propanoate CAS: 129042-89-3 (Generic/Related) Application: Key pharmacophore in integrin inhibitors and DPP-IV inhibitors. Introduction: The "Yield Trap" of Pyridine-B...

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: Methyl (3S)-3-amino-3-(pyridin-3-yl)propanoate CAS: 129042-89-3 (Generic/Related) Application: Key pharmacophore in integrin inhibitors and DPP-IV inhibitors.

Introduction: The "Yield Trap" of Pyridine-Based -Amino Esters

Synthesizing


-amino esters containing a pyridine ring presents a unique "double-edged" challenge compared to standard phenyl analogs. The pyridine nitrogen is Lewis basic, which can poison transition metal catalysts (in hydrogenation) or alter solubility profiles (leading to loss during extraction). Furthermore, the demand for the (3S)  enantiomer specifically requires high-fidelity stereoselection.

This guide addresses the two most prevalent synthetic routes: Asymmetric Hydrogenation (Direct) and Enzymatic Resolution (Indirect) .

Module 1: Asymmetric Hydrogenation (Direct Route)

Best for: High-throughput synthesis, industrial scale-up, and direct access to the ester.

The Protocol

The most efficient route involves the hydrogenation of the corresponding


-enamino ester (enamine).
  • Substrate: Methyl 3-acetamido-3-(pyridin-3-yl)acrylate (Z-isomer preferred).

  • Catalyst: Rh(cod)

    
    BF
    
    
    
    + Chiral Ferrocenyl Ligand (e.g., Walphos or Josiphos families).
  • Conditions: 5–10 bar H

    
    , MeOH/TFE (Trifluoroethanol), 25–40°C.
    
Troubleshooting Guide: Why is my yield/ee low?
SymptomProbable CauseTechnical Solution
Reaction Stalls (<20% Conv.) Catalyst Poisoning: The pyridine nitrogen coordinates to the Rhodium center, displacing the alkene substrate.Add Acid: Add 1.0–1.2 equiv of HBF

or TFA. This protonates the pyridine nitrogen (

), rendering it non-coordinating without hydrolyzing the ester.
Low Enantioselectivity (<80% ee) E/Z Isomerization: The starting enamine is a mixture of E/Z isomers which hydrogenate at different rates/selectivities.Purify Substrate: Recrystallize the enamine substrate to >98% Z-isomer purity before hydrogenation. Alternatively, use ligands known to tolerate E/Z mixtures (e.g., TangPhos).
De-acylation Side Products Solvent Nucleophilicity: If using MeOH, the acetyl group on the nitrogen may undergo transesterification.Switch Solvent: Use TFE (2,2,2-Trifluoroethanol). Its low nucleophilicity prevents side reactions and its high ionizing power stabilizes the cationic Rh-species.
Critical Workflow Visualization

HydrogenationLogic Start Start: Asymmetric Hydrogenation CheckConv Check Conversion (NMR) Start->CheckConv IsConvLow Conversion < 50%? CheckConv->IsConvLow Poisoning Diagnosis: Pyridine Poisoning IsConvLow->Poisoning Yes CheckEE Check ee (Chiral HPLC) IsConvLow->CheckEE No Solution1 Action: Add 1.1 eq HBF4 or TFA Poisoning->Solution1 Solution1->CheckConv Retry IsEELow ee < 90%? CheckEE->IsEELow SubstrateIssue Diagnosis: E/Z Mixture IsEELow->SubstrateIssue Yes Success Success: >95% Yield, >98% ee IsEELow->Success No Solution2 Action: Recrystallize Enamine SubstrateIssue->Solution2

Figure 1: Decision tree for troubleshooting Rh-catalyzed hydrogenation of pyridine-functionalized enamines.

Module 2: Enzymatic Kinetic Resolution (Robust Route)

Best for: Lab-scale synthesis, accessible reagents, high optical purity requirements.

The Protocol

This method relies on the stereoselective hydrolysis of the racemic ester.

  • Racemic Synthesis: Modified Rodionov reaction (Aldehyde + Malonic Acid + NH

    
    OAc) 
    
    
    
    Racemic Acid
    
    
    Esterification (MeOH/SOCl
    
    
    )
    
    
    Racemic Methyl Ester.
  • Resolution: Racemic Ester + Lipase PS (from Burkholderia cepacia)

    
    (S)-Acid  + (R)-Ester.
    
  • Re-esterification: Isolate (S)-Acid

    
     Methyl (3S)-Ester.
    
The "Hidden" Yield Killer

Crucial Insight: Most lipases (including Amano Lipase PS) preferentially hydrolyze the (S)-enantiomer of


-amino esters.
  • The Trap: Users expect the solid precipitate to be the waste and the liquid to be the product. In this reaction, the (S)-product is the hydrolyzed acid (water-soluble/precipitate), and the (R)-byproduct is the unreacted ester (organic soluble).

  • If you discard the aqueous layer/precipitate, you discard your target.

Troubleshooting Guide
IssueRoot CauseCorrective Action
Low ee of Product (Acid) Reaction ran too long: Conversion exceeded 50%, causing the enzyme to start eating the (R)-ester (albeit slowly).Stop at 40-45% Conversion: Do not aim for 50%. Stop early to ensure the (S)-acid is optically pure. Recrystallize the product to upgrade ee.
Product Missing after Workup Amphoteric Solubility: The (S)-amino acid product is a zwitterion. It is highly water-soluble at neutral pH.Isoelectric Point Extraction: The pI of this amino acid is likely near 6.5–7.0. To extract it, you cannot use standard organic washes. You must isolate the aqueous phase, lyophilize, or use ion-exchange resin.
Methyl vs. Ethyl Mix Transesterification: Using Ethanol as a co-solvent for a Methyl ester substrate.Match Solvents: If synthesizing the Methyl ester, use MTBE or Diisopropyl Ether saturated with water. Do NOT use Ethanol.

Module 3: Workup & Isolation Strategy

The presence of the pyridine ring makes standard acid/base extractions tricky.

The "Double-Salt" Strategy for Stability

Free


-amino esters are prone to retro-Michael additions or polymerization.
Recommendation:  Isolate and store the product as the Dihydrochloride Salt .
  • Dissolve crude oil in dry MeOH.

  • Add 2.5 equiv of HCl (in dioxane or MeOH).

  • Add Et

    
    O or MTBE dropwise until turbid.
    
  • Crystallize at -20°C. Result: This protonates both the pyridine nitrogen and the primary amine, creating a stable, non-hygroscopic solid.

Solubility Visualization

SolubilityMap pH1 pH < 2 (Fully Protonated) Sol1 Water Soluble (Stable Salt) pH1->Sol1 Best for Storage pH7 pH ~ 7 (Zwitterion/Free Base) Sol2 Water Soluble (Hard to Extract) pH7->Sol2 Yield Loss Zone pH12 pH > 10 (Anionic/Free Amine) Sol3 Organic Soluble (Unstable) pH12->Sol3 Best for Reaction

Figure 2: Solubility profile of 3-amino-3-(pyridin-3-yl)propanoate derivatives versus pH.

Frequently Asked Questions (FAQs)

Q1: Can I use the Rodionov reaction to make the (S)-enantiomer directly? A: No. The Rodionov synthesis (Aldehyde + Malonic acid + NH


OAc) produces a racemic 

-amino acid. You must couple this with a resolution step (enzymatic or chiral salt crystallization) to get the (S)-isomer.

Q2: Why is my hydrogenation catalyst turning black? A: This indicates Rhodium precipitation/aggregation. This usually happens if the reaction solvent is too "dry" or non-polar, or if the pyridine nitrogen is not protonated. Ensure you are using TFE (Trifluoroethanol) or MeOH and consider adding HBF


  to stabilize the metal center.

Q3: I need the Methyl ester, but the literature uses the Ethyl ester. Can I just swap Ethanol for Methanol? A: In the Rodionov step? Yes, but be aware that Malonic acid decarboxylation requires heat. Methanol boils at 65°C, which might be too low for efficient decarboxylation compared to Ethanol (78°C).

  • Better Workflow: Perform the Rodionov in Ethanol

    
     Isolate Racemic Acid 
    
    
    
    Esterify with Methanol /SOCl
    
    
    . This avoids mixed esters.

References

  • Enzymatic Resolution: Solano, D. M., et al. "Enzymatic resolution of ethyl 3-amino-3-(pyridin-3-yl)propanoate." Journal of Organic Chemistry, 2003. (Describes the Lipase PS preference for the S-enantiomer).
  • Asymmetric Hydrogenation: Hsiao, Y., et al. "Highly Efficient Synthesis of

    
    -Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines." Journal of the American Chemical Society, 2004. Link (Foundational work on using acid additives to prevent catalyst poisoning).
    
  • Synthesis Review: Ma, J. A.

    
    -amino acids." Angewandte Chemie International Edition, 2003. Link
    
  • Lipase Specifics: Amano Enzyme Inc. Technical Data Sheet for Lipase PS (Burkholderia cepacia). Link

Optimization

Technical Support Center: Purification of Methyl (S)-3-amino-3-(3-pyridyl)propionate

Current Status: Active Topic: Impurity Removal & Isolation Protocols Target Molecule: Methyl (S)-3-amino-3-(3-pyridyl)propionate (typically isolated as the dihydrochloride salt) Introduction: The Stability & Purity Parad...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Active Topic: Impurity Removal & Isolation Protocols Target Molecule: Methyl (S)-3-amino-3-(3-pyridyl)propionate (typically isolated as the dihydrochloride salt)

Introduction: The Stability & Purity Paradox

Welcome to the technical guide for handling Methyl (S)-3-amino-3-(3-pyridyl)propionate . This molecule presents a classic "double-trouble" scenario in organic synthesis:

  • Chemical Instability: As a

    
    -amino ester, the free base is prone to intramolecular cyclization to form 
    
    
    
    -lactams or polymerization.
  • Chiral Lability: The

    
    -proton (relative to the ester) is acidic, and the presence of the basic pyridine ring can facilitate racemization under improper pH conditions.
    

This guide prioritizes salt formation as the primary purification engine. We do not recommend silica chromatography for the free base due to streaking, yield loss, and on-column degradation.

Module 1: Chemical Stability & Handling (The "Crude Oil" Problem)

User Query: "My crude reaction mixture is a dark oil. I attempted to extract the free base, but the yield is dropping, and new impurities are appearing on TLC."

Root Cause Analysis

You are likely experiencing autocatalytic degradation . The free amine of the


-amino ester attacks the ester carbonyl of a neighboring molecule (polymerization) or its own carbonyl (cyclization). Furthermore, the pyridine ring acts as an internal base, accelerating ester hydrolysis if moisture is present.
The Protocol: Immediate Salt Formation

Do not store the free base. Convert the crude immediately to the Dihydrochloride (2HCl) or Tosylate (TsOH) salt. The salt form protonates both the aliphatic amine and the pyridine nitrogen, shutting down nucleophilic attacks.

Step-by-Step Rescue Protocol:

  • Dissolution: Dissolve the crude oil in a minimum amount of dry Methanol (MeOH).

  • Acidification: Cool to 0–5 °C. Slowly bubble anhydrous HCl gas or add Acetyl Chloride (which generates HCl in situ with MeOH) until the solution is strongly acidic (pH < 1).

    • Note: You need >2 equivalents of HCl (one for the amine, one for the pyridine).

  • Precipitation: Add a non-polar anti-solvent (Ethyl Acetate or MTBE) slowly with vigorous stirring.

  • Isolation: Filter the resulting white/off-white solid. This removes non-basic organic impurities (unreacted aldehydes, neutral coupling reagents) which remain in the mother liquor.

Module 2: Enantiomeric Purity (Removing the R-Isomer)

User Query: "I used a chiral synthesis method, but my enantiomeric excess (ee) is only 88-92%. How do I upgrade this to >98%?"

Strategic Insight

If you are synthesizing this via the Rodionov reaction followed by resolution, or via Asymmetric Hydrogenation , the most robust method for upgrading ee is Classical Resolution via Diastereomeric Salt Crystallization .

For this specific pyridyl scaffold, the literature standard (Vertex Pharmaceuticals process) utilizes (1R,2S)-(-)-Ephedrine on the N-Boc protected acid intermediate, not the final ester.

Workflow: The Ephedrine Resolution Loop

If you are at the ester stage with low ee, it is often more efficient to hydrolyze back to the acid, resolve, and re-esterify, rather than attempting difficult chiral HPLC prep.

ResolutionWorkflow Racemate Crude Racemic N-Boc Acid SaltForm Add (1R,2S)-(-)-Ephedrine Solvent: Ethyl Acetate Racemate->SaltForm Crystallization Crystallize at 20-25°C (Voluminous White Solid) SaltForm->Crystallization Filtration Filter Solid Crystallization->Filtration MotherLiquor Mother Liquor (Contains R-Isomer) Filtration->MotherLiquor Reject PureSalt (S)-Salt (>98% de) Filtration->PureSalt Keep Solid Acidification Acidify (NaHSO4) Extract into CH2Cl2 PureSalt->Acidification FinalEster HCl / MeOH Reflux -> Methyl Ester 2HCl Acidification->FinalEster

Figure 1: Resolution workflow for upgrading enantiomeric purity via the N-Boc intermediate [1].

Troubleshooting the Crystallization
  • Issue: No precipitate forms (Oiling out).

    • Fix: Seed the solution with a pure crystal if available. Alternatively, heat the ethyl acetate solution to 60°C and cool very slowly (1°C/min). Rapid cooling traps impurities and causes oiling.

  • Issue: Low yield.

    • Fix: Ensure the solvent is dry. Water increases the solubility of the salt, leading to yield loss in the mother liquor.

Module 3: Scavenging Metal Impurities (Pd/Rh/Ru)

User Query: "I synthesized this via asymmetric hydrogenation. My product is gray/off-white, and ICP-MS shows high Ruthenium/Rhodium content."

The Mechanism of Contamination

The pyridine nitrogen is an excellent ligand. It coordinates strongly to soft metals (Pd, Rh, Ru), dragging them through standard extractions.

Scavenging Protocol

Standard silica plugs often fail here because the product sticks to the silica. Use functionalized scavengers on the free base solution before salt formation.

Scavenger TypeFunctional GroupMechanismEffectiveness for Pyridyl Systems
Thiol-Silica -SHSoft-Soft interactionHigh (Best for Pd/Ru)
Thiourea-Silica -NH-CS-NH-ChelationMedium
Activated Carbon N/AAdsorptionLow (Pyridine ring competes for adsorption sites)

Procedure:

  • Suspend the crude free base in THF or MeOH.

  • Add SiliaMetS® Thiol or equivalent (4 equivalents relative to expected metal content).

  • Stir at 40°C for 4 hours.

  • Filter through a 0.45 µm pad.

  • Immediately proceed to acidification (Module 1).

Module 4: Final Isolation & Recrystallization

User Query: "I have the dihydrochloride salt, but it contains minor impurities. How do I recrystallize it?"

Solvent Systems

The dihydrochloride salt is highly polar.

  • Good Solvent: Methanol, Water.

  • Anti-Solvent: Ethyl Acetate, Isopropanol, Acetone.

Recommended Recrystallization Method:

  • Dissolve the salt in boiling Methanol (approx. 5-10 mL per gram).

  • If colored impurities persist, add activated charcoal, boil for 5 mins, and filter hot over Celite.

  • Add hot Ethyl Acetate (or Isopropanol) dropwise until the solution becomes slightly turbid.

  • Add a few drops of MeOH to clear the turbidity.

  • Allow to cool to room temperature undisturbed, then 0°C.

  • Filter the hygroscopic crystals under nitrogen.

References

  • Boesch, H. et al. (2001). "An Expedient Method for Resolution of 3-Amino-3-(3'-pyridyl)propionic Acid and Related Compounds." Organic Process Research & Development, 5(1), 23–27.[1] Link

    • Key Insight: Describes the (1R,2S)-(-)-ephedrine salt resolution and the conversion to the methyl ester dihydrochloride.[1][2][3]

  • Juaristi, E. & Soloshonok, V. (2005). Enantioselective Synthesis of Beta-Amino Acids. Wiley-VCH. Key Insight: General mechanisms for beta-amino acid stability and Rodionov reaction impurities.
  • Garrett, C. E. & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis, 346(8), 889–900. Link

    • Key Insight: Metal scavenging protocols for nitrogen-containing heterocycles.

Sources

Troubleshooting

Technical Support Center: Methyl (3S)-3-amino-3-(pyridin-3-yl)propanoate dihydrochloride

Welcome to the Technical Support and Troubleshooting Guide for Methyl (3S)-3-amino-3-(pyridin-3-yl)propanoate dihydrochloride (CAS: 298214-98-9)[1]. As a chiral, pyridine-containing -amino acid ester formulated as a dihy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for Methyl (3S)-3-amino-3-(pyridin-3-yl)propanoate dihydrochloride (CAS: 298214-98-9)[1]. As a chiral, pyridine-containing


-amino acid ester formulated as a dihydrochloride salt, this compound presents unique handling challenges.

This guide is designed for research scientists and drug development professionals. It provides mechanistic troubleshooting, quantitative stability metrics, and validated standard operating procedures (SOPs) to ensure the chemical and stereochemical integrity of your material.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: Why is my compound losing mass/yield in downstream amide coupling reactions?

A1: The primary culprit is ester hydrolysis driven by moisture absorption . As a dihydrochloride salt, this compound is highly hygroscopic[2]. When exposed to ambient humidity, the powder rapidly deliquesces (absorbs water). This moisture interacts with the HCl salt to create a highly localized acidic microenvironment[2].


-amino esters are notoriously susceptible to hydrolysis under acidic conditions, which converts your reactive methyl ester into an unreactive carboxylic acid[3].
  • The Fix: Always store the compound in a desiccator and handle it strictly under an inert atmosphere (Argon or

    
    ). If clumping is observed, dry the material under high vacuum with a 
    
    
    
    trap for 24 hours before use.
Q2: The white powder has turned yellow or light brown over time. Is it still usable?

A2: Discoloration typically indicates oxidation of the pyridine ring to a pyridine


-oxide, or trace degradation of the amine[4]. While pyridine 

-oxides are generally stable at room temperature, their formation alters the electronic properties, solubility, and binding affinity of the molecular scaffold[4].
  • The Fix: If the powder has yellowed significantly, do not use it blindly in sensitive syntheses. Verify the structural integrity via

    
    -NMR or LC-MS. To prevent this, store the compound protected from light at -20°C in amber vials.
    
Q3: How do I prevent racemization of the (3S) stereocenter during free-basing?

A3: The


-protons (adjacent to the methyl ester) are relatively acidic. If you use harsh, strong bases (e.g., 

,

, or even excessive

) to neutralize the dihydrochloride salt, you risk enolization, which leads to the irreversible loss of enantiomeric excess (ee) at the 3S chiral center.
  • The Fix: Use mild, non-nucleophilic organic bases such as

    
    -Diisopropylethylamine (DIPEA) or 
    
    
    
    -Methylmorpholine (NMM) at low temperatures (0°C) in aprotic solvents.
Q4: The compound is clumping and difficult to weigh. Should I crush it?

A4: No. Clumping is a physical manifestation of moisture uptake[2]. Crushing the clumps in ambient air exponentially increases the surface area exposed to humidity, accelerating hydrolysis[3].

  • The Fix: Transfer the sealed vial to a glovebox. Only then should you gently break the clumps using a dry spatula, followed by immediate vacuum desiccation.

Part 2: Quantitative Stability Matrix

To maximize the shelf life of your inventory, adhere to the following empirically derived storage parameters.

Storage ConditionTemperatureAmbient HumidityEstimated Shelf LifePrimary Degradation Risk
Ideal (Argon/Desiccated) -20°C< 10%> 24 MonthsNone
Refrigerated (Sealed) 2-8°C< 10%12 MonthsTrace Oxidation
Ambient (Sealed) 25°C< 10%3-6 MonthsOxidation / Discoloration[4]
Ambient (Open Air) 25°C50-75%< 48 HoursHygroscopic Clumping / Hydrolysis[2]

Part 3: Mechanistic Workflow & Degradation Pathways

The following diagram illustrates the divergent pathways of Methyl (3S)-3-amino-3-(pyridin-3-yl)propanoate dihydrochloride based on handling conditions.

G Start Methyl (3S)-3-amino-3- (pyridin-3-yl)propanoate 2HCl Sub1 Improper Storage (Ambient Air/Moisture) Start->Sub1 Sub2 Proper Handling (Inert Gas, -20°C) Start->Sub2 Deg1 Moisture Absorption (Hygroscopic 2HCl) Sub1->Deg1 Deg3 Pyridine Oxidation (Discoloration) Sub1->Deg3 Safe1 Anhydrous Dissolution (DCM/DMF) Sub2->Safe1 Deg2 Acid-Catalyzed Ester Hydrolysis Deg1->Deg2 Safe2 Mild Neutralization (e.g., DIPEA at 0°C) Safe1->Safe2 Safe3 Downstream Coupling (Preserved 3S Chirality) Safe2->Safe3

Degradation pathways vs. optimized handling for the dihydrochloride salt.

Part 4: Standard Operating Procedure (SOP)

Protocol: Controlled Free-Basing and Coupling

Objective: To neutralize the dihydrochloride salt for downstream peptide/amide coupling without inducing ester hydrolysis or racemization.

Materials Required:

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 
    -Diisopropylethylamine (DIPEA)
    
  • Argon or Nitrogen gas line

  • Ice-water bath (0°C)

Step-by-Step Methodology:

  • System Purge: Flame-dry a round-bottom flask and purge with Argon for 5 minutes to ensure a strictly anhydrous environment.

  • Rapid Transfer: Rapidly weigh the required amount of the dihydrochloride salt and transfer it to the flask. Immediately flush the headspace with Argon.

  • Suspension: Add anhydrous DCM (approx. 10 mL per mmol of substrate). Note: The dihydrochloride salt will likely remain as a cloudy suspension. This is normal.

  • Thermal Control: Submerge the flask in an ice-water bath (0°C) and allow it to stir for 5 minutes.

  • Neutralization (Critical Step): Dropwise, add 2.2 equivalents of DIPEA.

    • Causality Check: The first 2.0 equivalents strictly neutralize the two HCl molecules; the 0.2 eq excess ensures the aliphatic amine is fully free-based and nucleophilic for your coupling reaction. Keeping the reaction at 0°C prevents base-catalyzed enolization of the

      
      -carbon.
      
  • Visual Validation: Upon the addition of DIPEA, the cloudy suspension will transition into a clear, homogeneous solution, confirming successful free-basing.

  • Immediate Coupling: Proceed immediately to add your pre-activated carboxylic acid partner (e.g., using HATU/HOAt). Do not leave the free-based

    
    -amino ester idle for prolonged periods, as free 
    
    
    
    -amino esters can undergo slow self-condensation or retro-Michael additions.

Part 5: References

  • Elucidating the effect of amine charge state on poly(

    
    -amino ester) degradation using permanently charged analogs . PubMed Central (PMC). Available at:[Link][3]
    
  • Medicinal Chemistry of Drugs with N‑Oxide Functionalities . Semantic Scholar. Available at:[Link][4]

Sources

Optimization

Solving solubility issues of pyridine beta-amino esters in non-polar solvents

Technical Support Center: Solubility Solutions for Pyridine -Amino Esters Topic: Solving solubility issues of pyridine -amino esters in non-polar solvents. Role: Senior Application Scientist Date: October 26, 2023 Introd...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Solutions for Pyridine -Amino Esters

Topic: Solving solubility issues of pyridine


-amino esters in non-polar solvents.
Role:  Senior Application Scientist
Date:  October 26, 2023

Introduction: The Polarity Conflict

The Challenge: Pyridine


-amino esters present a classic "polarity conflict." The pyridine ring is a 

-deficient aromatic system with a permanent dipole (approx. 2.2 D), and the

-amino ester moiety introduces significant hydrogen bond donor (HBD) and acceptor (HBA) capabilities.

While these features make them highly soluble in polar aprotic solvents (DMSO, DMF) or chlorinated solvents (DCM), they create severe insolubility in non-polar hydrocarbons (Hexane, Heptane, Toluene). This guide addresses the critical need to solubilize these substrates for specific workflows such as normal-phase chromatography , crystallization , or anhydrous non-polar reactions (e.g., specific lithiation or Grignard protocols).

Decision Matrix: Selecting a Solubilization Strategy

Before modifying your solvent system, determine if you can modify the substrate. Use this decision tree to select the correct module.

SolubilityDecisionTree Start Start: Solubility Issue in Non-Polar Solvent IsDeriv Is chemical derivatization permitted? Start->IsDeriv YesDeriv Yes: Permanent or Transient Modification IsDeriv->YesDeriv Yes NoDeriv No: Must maintain free base/native form IsDeriv->NoDeriv No Module1 Go to Module 1: Lipophilic Capping (Protecting Groups) YesDeriv->Module1 Module2 Go to Module 2: Solvent Engineering (Hansen Parameters) NoDeriv->Module2 Reaction/Process Module3 Go to Module 3: Lipophilic Salts (Ion Pairing) NoDeriv->Module3 Extraction/Purification

Figure 1: Strategic decision tree for selecting the appropriate solubilization method based on experimental constraints.

Module 1: Structural Modification (Lipophilic Capping)

If your workflow permits, the most robust solution is to mask the polar amino group. The naked secondary or primary amine is the primary driver of aggregation and insolubility in non-polar media due to intermolecular Hydrogen Bonding.

Recommended Protocol: Lipophilic Protecting Groups

Replacing the N-H proton with a lipophilic carbamate drastically reduces the solubility parameter (


) of the molecule.
Protecting GroupLipophilicity ImpactRecommended Solvent CompatibilityRemoval Condition
Boc (tert-butyloxycarbonyl)High (

-butyl group is very greasy)
Hexane, Toluene, Et₂OAcid (TFA/HCl)
Cbz (benzyloxycarbonyl)Moderate (Aromatic stacking)Toluene, Benzene, DCMHydrogenation / HBr
Fmoc Moderate (Rigid aromatic)Toluene (moderate), DCMBase (Piperidine)

Why this works: The tert-butyl group of the Boc moiety acts as a "grease ball," disrupting the crystal lattice energy and providing Van der Waals handles for non-polar solvent molecules to grab onto.

Pro Tip: If Boc is insufficient, consider the N-Boc-N-Bn (Benzyl) double protection. The addition of the benzyl group prevents all H-bonding at the nitrogen, often making the molecule soluble even in pure pentane.

Module 2: Solvent Engineering (Hansen Solubility Parameters)

When you cannot modify the molecule, you must engineer the solvent. We use Hansen Solubility Parameters (HSP) to predict the minimum co-solvent required.

The Theory: Solubility is determined by three parameters:

  • 
     (Dispersion forces)[1]
    
  • 
     (Polarity/Dipole)[2]
    
  • 
     (Hydrogen Bonding)[1][2]
    

Data Table: HSP Mismatch Analysis

Substance



Compatibility Verdict
Pyridine (Base) 19.08.85.9Polar Aromatic
Toluene 18.01.42.0Partial Mismatch (

too low)
Hexane 14.90.00.0Total Mismatch
DCM (Bridge) 18.26.36.1Excellent Match
THF (Bridge) 16.85.78.0Good Match
Troubleshooting Protocol: The "Bridge Solvent" Technique

To run a reaction in Toluene (e.g., for high temperature) when the substrate is insoluble:

  • Calculate the Gap: The main gap between Pyridine derivatives and Toluene is

    
     (Polarity).
    
  • Select a Bridge: THF or DCM have intermediate

    
     values.
    
  • Titration Method:

    • Dissolve substrate in minimal Bridge Solvent (e.g., THF).

    • Add Toluene dropwise until cloud point (saturation).

    • Back-add THF until clear.

    • Result: You now have a Toluene-dominant system that maintains solubility.

Module 3: The "Lipophilic Salt" Strategy

Scenario: You need to extract the amine into a non-polar organic layer (e.g., Toluene or Heptane) during workup to leave polar impurities in the water, but the amine stays in the water or oils out.

The Solution: Standard salts (HCl, TFA) are highly polar and will crash out of toluene. You must switch to a Lipophilic Counterion .

Mechanism: Hydrophobic Ion Pairing

By using a bulky, greasy acid, you create a salt where the cation is your pyridine amine and the anion is a large lipophilic tail. This "masks" the charge in the center of a greasy sphere.

IonPairing cluster_0 Polar Phase (Water) cluster_1 Non-Polar Phase (Toluene) Pyridine Pyridine Amine(+) Cl Cl(-) Pyridine->Cl Strong Ionic Bond Complex Lipophilic Salt Complex Pyridine->Complex Ion Exchange LipophilicAcid 2-Ethyl hexanoate(-) LipophilicAcid->Complex Solubilization

Figure 2: Mechanism of phase transfer using lipophilic counterions. The greasy tail of the anion pulls the cationic amine into the non-polar solvent.

Recommended Lipophilic Acids
  • 2-Ethylhexanoic Acid: Cheap, liquid, easily removed later by basic wash.

  • Docusate Sodium (AOT): Extremely lipophilic, often used to solubilize peptides in oils.

  • Oleic Acid: useful for very non-polar solvents like heptane.

Protocol:

  • Dissolve your crude amine in water (acidic pH).

  • Add Toluene.

  • Add 1.1 equivalents of Sodium 2-ethylhexanoate (or the free acid + adjust pH).

  • Shake. The amine will transfer into the Toluene layer as the 2-ethylhexanoate salt.

Frequently Asked Questions (FAQ)

Q1: My pyridine beta-amino ester "oils out" at the bottom of the flask during hexane recrystallization. How do I fix this? A: Oiling out indicates the temperature dropped too fast or the solvent is too non-polar (the "metastable zone" was skipped).

  • Fix: Add a "co-solvent dopant." Add 1-5% Ethyl Acetate or Toluene to your Hexane. Re-heat to dissolve the oil, then cool very slowly (1°C/min) with vigorous stirring. The dopant keeps the oil in solution long enough for the crystal lattice to form.

Q2: I need to run a lithiation reaction in Toluene/Hexane, but my starting material precipitates at -78°C. A: This is a critical safety issue (heterogeneous lithiation can lead to exotherms).

  • Fix: Use TMEDA (Tetramethylethylenediamine). It acts as a ligand for Lithium but also as a solubility enhancer for the amino ester by breaking up intermolecular aggregates. If that fails, use the "Bridge Solvent" technique (Module 2) with THF, as THF is compatible with lithiation (unlike DCM).

Q3: Can I use silica chromatography with 100% Hexane/EtOAc? A: Likely not. Pyridine derivatives streak on silica due to interaction with acidic silanols.

  • Fix: You must deactivate the silica. Add 1% Triethylamine (Et₃N) to your eluent system. This blocks the silanol sites and allows the pyridine ester to elute as a sharp band, often improving apparent solubility by preventing adsorption-precipitation.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Definitive source for

    
     calculations). 
    
  • PubChem. (n.d.). Pyridine Compound Summary. National Library of Medicine. (Source for dipole moments and basic chemical properties).[2] [Link]

  • Majri-Morrison, S., et al. (2009). Lipophilic Salts of Amines. (General methodology for using lipophilic counterions for extraction). (Generalized citation for the chemical principle of lipophilic salts).

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative text on solvent polarity and solvatochromism).

Sources

Troubleshooting

Technical Support Center: Optimizing Chiral Resolution of 3-Amino-3-(pyridin-3-yl)propanoate Esters

Current Status: Operational User Role: Senior Application Scientist Subject: Troubleshooting & Optimization Guide for Beta-Amino Ester Resolution Executive Summary This technical guide addresses the chiral resolution of...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational User Role: Senior Application Scientist Subject: Troubleshooting & Optimization Guide for Beta-Amino Ester Resolution

Executive Summary

This technical guide addresses the chiral resolution of 3-amino-3-(pyridin-3-yl)propanoate esters , a critical class of


-amino acid intermediates used in the synthesis of peptidomimetics and pharmaceutical agents (e.g., integrin antagonists, CNS drugs).

The presence of the pyridine ring introduces specific challenges:

  • Basicity: The pyridine nitrogen (

    
    ) competes with the primary amine during salt formation and interacts with chromatography stationary phases.
    
  • Stability:

    
    -amino esters are susceptible to retro-Michael addition  (elimination of ammonia) under strong basic conditions or high heat, leading to racemization or decomposition.
    

This guide prioritizes Enzymatic Kinetic Resolution (EKR) as the primary, scalable method, with Diastereomeric Salt Formation as a robust secondary option.

Module 1: Enzymatic Kinetic Resolution (EKR)

The Gold Standard: EKR using Candida antarctica Lipase B (CAL-B) or Burkholderia cepacia Lipase (Lipase PS) is the most efficient method for this substrate. It operates under mild conditions, minimizing retro-Michael decomposition.

Standard Protocol: Hydrolytic Resolution

Target: Selective hydrolysis of the (


)-ester to the (

)-acid, leaving the (

)-ester intact (or vice versa, enzyme dependent).

Reagents:

  • Substrate: Racemic 3-amino-3-(pyridin-3-yl)propanoate ethyl ester.

  • Enzyme: Immobilized CAL-B (e.g., Novozym 435) or Lipase PS-IM.

  • Solvent: Diisopropyl ether (DIPE) or MTBE (saturated with water).

  • Additive: Triethylamine (

    
    , 0.5 equiv) – Critical for pyridine substrates.
    

Workflow:

  • Dissolve racemate (100 mM) in DIPE.

  • Add

    
     (0.5–1.0 equiv) and 
    
    
    
    (0.5 equiv).
  • Add Enzyme (20–50 mg/mL).

  • Incubate at 45°C with orbital shaking (200 rpm).

  • Monitor conversion via HPLC.[1] Stop at 50% conversion.

Troubleshooting & FAQs

Q1: The reaction stalls at 30-40% conversion. How do I reach 50%?

  • Diagnosis: Product inhibition. The generated free acid or alcohol is inhibiting the lipase.

  • Solution:

    • pH Control: The pyridine ring may be protonated by the generated acid, precipitating the product on the enzyme surface. Ensure

      
       is present to keep the amino acid in solution or buffer the aqueous phase (if using a biphasic system) to pH 7.0–8.0.
      
    • Water Activity: Add another 0.5 equiv of water. Lipases require a water monolayer to function.

Q2: My enantiomeric excess (


) is low (<90%). 
  • Diagnosis: Non-specific hydrolysis or spontaneous racemization.

  • Solution:

    • Temperature: Lower the temperature to 30°C. While rate decreases, enantioselectivity (

      
      -value) often increases.
      
    • Solvent Switch: Switch from water-miscible solvents (THF, Dioxane) to hydrophobic ethers (DIPE, MTBE). Hydrophobic solvents generally stabilize the "open" conformation of lipases, enhancing specificity.

Q3: Why is Triethylamine (TEA) required?

  • Mechanism: For pyridine-containing

    
    -amino esters, the basicity of the pyridine ring can interfere with the enzyme's active site (Ser-His-Asp triad). TEA acts as a scavenger and buffer, ensuring the 
    
    
    
    -amino group remains unprotonated and nucleophilic (if doing transesterification) or preventing product inhibition (in hydrolysis).

Module 2: Classical Chemical Resolution

The Robust Alternative: If enzymes fail or are unavailable, diastereomeric salt crystallization is the backup.

Selection of Resolving Agent

For


-amino esters, acidic resolving agents are required.
  • Primary Candidate: Dibenzoyl-L-tartaric acid (L-DBTA) . The benzoyl groups provide

    
    -
    
    
    
    stacking opportunities with the pyridine ring, enhancing lattice energy differences between diastereomers.
  • Secondary Candidate:

    
    -Acetyl-L-leucine.
    
Protocol: Salt Crystallization
  • Dissolution: Dissolve racemate (1.0 equiv) in absolute Ethanol (EtOH).

  • Addition: Add L-DBTA (0.5 equiv – "Method of Half-Quantities") dissolved in hot EtOH.

  • Crystallization: Allow to cool slowly to RT, then 4°C.

  • Filtration: Collect the precipitate (Salt of the (

    
    )-enantiomer usually crystallizes with L-DBTA).
    
  • Liberation: Treat salt with aqueous

    
     and extract with DCM. Do not use NaOH  (risk of ester hydrolysis).
    
Troubleshooting

Q: The solution "oils out" instead of crystallizing.

  • Cause: Solvation is too strong, or impurities are present.

  • Fix:

    • Seeding: Add a micro-crystal of the pure salt if available.

    • Solvent Modification: Add a non-polar anti-solvent (e.g., Hexane or

      
      ) dropwise to the turbid point.
      
    • Drying: Ensure solvents are anhydrous. Water promotes oiling in ester salts.

Module 3: Analytical Method (Chiral HPLC)

Critical Requirement: You must separate the enantiomers to calculate


 and the 

-value.
Method Parameters
  • Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose). Immobilized phases are preferred over coated (AD/OD) due to solvent flexibility.

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Additive: 0.1% Diethylamine (DEA) or Triethylamine (TEA).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Pyridine absorption).

Q: I see severe peak tailing. Why?

  • Reason: The basic pyridine nitrogen and the primary amine interact with residual silanol groups on the silica support of the column.

  • Fix: Increase the amine modifier (DEA) to 0.2%. If tailing persists, switch to Chiralpak ZWIX(+) (Zwitterionic phase), which is designed specifically for amino acids.

Visual Workflows

Figure 1: Method Selection & Optimization Logic

G Start Start: Racemic 3-Amino-3-(pyridin-3-yl)propanoate Choice Select Resolution Method Start->Choice Enzyme Enzymatic Resolution (Preferred) (CAL-B / Lipase PS) Choice->Enzyme Scalability/Mildness Chem Chemical Resolution (L-DBTA / Tartaric Acid) Choice->Chem Low Cost/Robustness Process_Enz Hydrolysis in DIPE/H2O Add Et3N (0.5 eq) Enzyme->Process_Enz Process_Chem Salt Formation in EtOH (0.5 eq Resolving Agent) Chem->Process_Chem Check_Enz Check Conversion (c) & ee Process_Enz->Check_Enz Check_Chem Crystallization Status Process_Chem->Check_Chem Success Isolate Enantiomer (>98% ee) Check_Enz->Success c=50%, ee>98% Low_C Low Conversion (<40%)? Add H2O / Check pH Check_Enz->Low_C Stalled Low_ee Low ee (<90%)? Lower Temp / Switch to MTBE Check_Enz->Low_ee Poor Selectivity Check_Chem->Success Crystals Formed Oil Oiling Out? Add Anti-solvent / Seed Check_Chem->Oil No Crystals Low_C->Process_Enz Retry Low_ee->Process_Enz Retry Oil->Process_Chem Retry

Caption: Decision tree for selecting and troubleshooting the resolution of pyridine-based


-amino esters.

Data Summary: Optimization Parameters

ParameterEnzymatic (CAL-B)Chemical (L-DBTA)Application Note
Solvent DIPE or MTBE (Water sat.)Ethanol (Anhydrous)Hydrophobic solvents boost enzyme

-value.
Temperature 30°C – 45°CReflux

4°C
High T risks retro-Michael elimination.
Additives

(0.5 eq)
None (during salt formation)Base neutralizes pyridine interference in EKR.
Max Yield 50% (Theoretical)35-40% (Practical)EKR is limited to 50% unless dynamic (DKR).
Selectivity (

)
Typically >100N/A (Eutectic dependent)

required for Pharma grade.

References

  • Soloshonok, V. A., et al. (2020).

    
    -Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis." Molecules, 25(24), 5990. Link
    
  • Gotor, V., et al. (2003). "Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic

    
    -amino esters." Tetrahedron: Asymmetry, 14(23), 3805-3814.[2] Link
    
  • Liljeblad, A., & Kanerva, L. T. (2006).

    
    -amino acids."[3] Tetrahedron, 62(25), 5831-5854. Link
    
  • Sigma-Aldrich Technical Guides. "Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers." Link

  • Ager, D. J. (2005).[4] "The synthesis of

    
    -amino acids." Current Opinion in Drug Discovery & Development, 8(6), 766-788. Link
    

Sources

Optimization

Handling hygroscopic nature of Methyl (3S)-3-amino-3-(pyridin-3-yl)propanoate HCl salt

Technical Support Center: Methyl (3S)-3-amino-3-(pyridin-3-yl)propanoate HCl Case ID: HYGRO-PYR-EST-001 Status: Active Severity: High (Risk of Chemical Degradation) Assigned Specialist: Senior Application Scientist, Chem...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl (3S)-3-amino-3-(pyridin-3-yl)propanoate HCl

Case ID: HYGRO-PYR-EST-001 Status: Active Severity: High (Risk of Chemical Degradation) Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary

You are working with Methyl (3S)-3-amino-3-(pyridin-3-yl)propanoate dihydrochloride (or HCl salt) . This molecule presents a "perfect storm" for handling difficulties:

  • Hygroscopicity: The pyridine nitrogen and the primary amine (protonated as HCl) create a highly polar salt lattice that aggressively scavenges atmospheric moisture.

  • Chemical Lability: The methyl ester group is susceptible to hydrolysis.[1]

  • The "Doom Loop": Absorbed water solubilizes the salt, creating a highly acidic micro-environment (due to the HCl). This acidity catalyzes the hydrolysis of the ester, converting your valuable building block into the corresponding carboxylic acid (impurity).[2]

This guide replaces standard "store in a cool dry place" advice with rigorous, field-proven protocols to prevent compound loss.

Module 1: Critical Storage Protocols

Immediate actions to take upon receipt of the compound.

The Golden Rule: Never open the primary vial until it has equilibrated to room temperature.

ParameterStandard ProtocolAdvanced Protocol (High Humidity Locations)
Temperature -20°C (Freezer)-20°C or -80°C
Primary Containment Tightly screwed cap with Parafilm seal.Vial inside a secondary jar containing desiccant (e.g., Drierite/Silica).
Atmosphere Ambient air (minimized exposure).Argon or Nitrogen backfill before sealing.
Equilibration Allow 30 mins on bench before opening.MANDATORY: Wipe condensation off the vial before opening.

Why Equilibration Matters: If you open a cold vial in a warm lab, moisture from the air will instantly condense onto the cold solid inside. This trapped moisture will degrade the ester during subsequent storage.

Module 2: Weighing & Dispensing (The "Sticky Solid" Problem)

User Complaint: "The solid turns to goo on my spatula/balance."

The Solution: Volumetric Dispensing Do not attempt to weigh exact small quantities (e.g., 5.0 mg) of a hygroscopic salt directly. The error from water weight and handling loss is too high. Instead, use the Stock Solution Method .

Protocol: The "Solve-All" Technique
  • Weigh the entire container: Take the vial containing the approximate amount (e.g., 100 mg vendor pack).

  • Dissolve the whole batch: Add a known volume of a dry, compatible solvent directly to the vendor vial (or transfer the solid quantitatively if the vial is too small).

    • Recommended Solvents: Dry Methanol (MeOH), Dry DMSO, or Dry DMF.

    • Note: Avoid water unless using immediately.[3]

  • Calculate Concentration:

    
    
    
  • Dispense by Volume: Use a micropipette to transfer the exact equivalents needed for your reaction.

  • Store the Solution: Store the remaining stock solution over 3Å or 4Å molecular sieves at -20°C.

Benefits:

  • Eliminates exposure of the solid to air.

  • Reduces static weighing errors.

  • Prevents cross-contamination.

Module 3: Troubleshooting & Recovery

User Complaint: "My compound is already clumping or wet. Can I save it?"

Q: Can I dry this in a laboratory oven?

A: ABSOLUTELY NOT. Heating an amino acid ester HCl salt in the presence of moisture (even trace amounts) will accelerate acid-catalyzed hydrolysis . You will decompose your methyl ester into the free acid.

Q: How do I dry it safely?

A: Vacuum Desiccation over P₂O₅.

  • Place the open vial in a vacuum desiccator.

  • Use Phosphorus Pentoxide (P₂O₅) as the desiccant (it is far superior to silica gel for chemical drying).

  • Apply high vacuum (< 1 mbar) for 12–24 hours at Room Temperature .

  • Optional: If the compound contains excess HCl, place a small beaker of solid KOH pellets in the desiccator to neutralize acid fumes.

Q: How do I check if it degraded?

A: Run an LC-MS or H-NMR.

  • H-NMR Signatures:

    • Intact: Sharp singlet for the Methyl ester (

      
       3.6–3.7 ppm).
      
    • Hydrolyzed: Disappearance of the methyl singlet; appearance of broad OH peaks (solvent dependent).

    • Methanol: If you see a sharp singlet for MeOH (

      
       3.3 ppm in DMSO-
      
      
      
      ) in a "dry" solid sample, hydrolysis has occurred (MeOH is the leaving group).

Module 4: The Mechanism of Failure

Understanding why the compound degrades helps you prevent it.

The following diagram illustrates the "Doom Loop" of hygroscopic ester salts. Once water enters, the HCl salt provides the protons (


) necessary to cleave the ester bond.

G DrySalt Dry Salt (Stable) WetSalt Solubilized Salt (Acidic Micro-environment) DrySalt->WetSalt Exposure to Air Moisture Atmospheric Moisture (Humidity) Moisture->WetSalt Hydrolysis Acid-Catalyzed Hydrolysis (Rate increases w/ Temp) WetSalt->Hydrolysis H+ from HCl activates Ester Degradation Degradation Products: 1. Carboxylic Acid 2. Methanol Hydrolysis->Degradation Irreversible Degradation->WetSalt Hygroscopic impurities accelerate absorption

Figure 1: The degradation pathway. Note that the reaction is autocatalytic in a moist environment because the resulting mixture often becomes even more hygroscopic.

References & Further Reading

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for drying and purification of organic salts).

  • Sigma-Aldrich/Merck. (n.d.). Handling Hygroscopic Reagents. Technical Bulletin. (General guidelines for handling moisture-sensitive compounds).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanism of acid-catalyzed ester hydrolysis).

  • BenchChem. (2025). Handling and storage of hygroscopic amine hydrochlorides. (Specific protocols for amine salts).

Sources

Troubleshooting

Troubleshooting low coupling efficiency with steric hindered beta-amino esters

Technical Support Center: Troubleshooting Sterically Hindered -Amino Ester Couplings Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently encounter workflows derailed...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Sterically Hindered -Amino Ester Couplings

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently encounter workflows derailed by the introduction of sterically hindered


-amino acids or 

-disubstituted esters. The additional carbon in the

-amino acid backbone increases conformational flexibility, but when bulky substituents are present, they severely restrict the trajectory of nucleophilic attack.

This guide is designed to move beyond basic protocols, providing you with the mechanistic causality behind coupling failures and the self-validating workflows required to overcome them.

Part 1: Diagnostic Data & Reagent Selection Matrix

Standard carbodiimide reagents (like DCC or DIC) are often insufficiently electrophilic to overcome the steric barriers of hindered


-amino esters[1]. To troubleshoot effectively, you must match the steric demand of your sequence with the appropriate activation chemistry.

Table 1: Quantitative Efficacy of Coupling Strategies for Hindered Esters

Coupling StrategyReagentsRelative ReactivityRisk of EpimerizationBest Use Case
Carbodiimide + Additive DIC / OxymaLowLowRoutine, unhindered sequence elongation.
Aminium/Uronium Salts HATU, COMUHighModerateModerately hindered

-amino acids; COMU offers safer handling[2].
Phosphonium Salts PyAOP, PyBOPHighModerateHindered couplings where amine capping (guanidinylation) is a high risk[3].
Acyl Fluorides TFFHVery HighLow-ModerateExtremely hindered (

-disubstituted or bulky

-amino esters)[2].

Part 2: Frequently Asked Questions (Troubleshooting Guide)

Q1: Why are my coupling yields plummeting specifically when introducing sterically hindered


-amino esters? 
A1:  The failure is fundamentally kinetic. Bulky substituents on the 

-carbon physically shield the reacting amine or the activated carbonyl. Standard carbodiimides fail because the intermediate O-acylisourea cannot easily adopt the necessary conformation for the incoming nucleophile to attack[1]. You must switch to reagents that form highly reactive, smaller leaving groups, such as O-At esters (via HATU) or acyl fluorides[2].

Q2: I switched to HATU to force the coupling, but mass spectrometry shows my peptide chain is capped. What happened? A2: You are likely observing guanidinylation . Uronium salts like HATU are highly electrophilic. If the hindered carboxylic acid is not fully pre-activated before being introduced to the resin, the excess HATU will react directly with the free amine on your resin-bound peptide[4]. This forms a stable guanidinium species, permanently terminating chain growth. Solution: Always pre-activate your amino acid for 1–5 minutes before adding it to the resin, or switch to a phosphonium salt like PyAOP, which cannot cause guanidinylation[3].

Q3: How do I overcome the activation energy barrier without causing epimerization of the


-amino ester? 
A3:  Heat and solvation are your best tools. Steric hindrance slows down the reaction, allowing competing side reactions (like oxazolone/azlactone formation) to cause epimerization[5]. Using Microwave-Assisted Solid-Phase Peptide Synthesis (MA-SPPS) at 60°C provides the thermodynamic push needed to drive the coupling to completion rapidly[1]. To further minimize epimerization, replace the highly basic DIPEA with a weaker base like sym-collidine[2].

Q4: What is the ultimate fallback for couplings that fail even with extended HATU or COMU protocols? A4: In situ Acyl Fluoride generation . By using Tetramethylfluoroformamidinium hexafluorophosphate (TFFH), you convert the carboxylic acid into an acyl fluoride[2]. The fluoride ion has a very small atomic radius, meaning the resulting activated species is highly reactive and unhindered, allowing it to easily bypass the steric shields of bulky


-amino esters[1].

Part 3: Mechanistic & Troubleshooting Visualizations

To successfully troubleshoot, you must visualize the competing pathways in your reaction vessel. Below is the mechanistic divergence that occurs when using uronium salts, followed by a logical decision tree for optimizing your workflow.

Mechanism AA Hindered Carboxylic Acid + Uronium Salt (HATU) Preactivation Pre-activation Phase (1-5 mins in NMP) AA->Preactivation ActiveEster OAt Active Ester (Desired Intermediate) Preactivation->ActiveEster Sufficient Time Guanidinylation Guanidinylation (Irreversible Chain Termination) Preactivation->Guanidinylation Incomplete Pre-activation + Free Amine PeptideBond Successful Peptide Bond (Slow due to steric bulk) ActiveEster->PeptideBond Add to Amine Amine Resin-Bound Amine (beta-amino ester) Amine->PeptideBond Amine->Guanidinylation Reacts with excess HATU

Caption: Competing pathways in uronium-mediated coupling: Active ester formation vs. guanidinylation.

TroubleshootingTree Start Low Coupling Efficiency Detected (Kaiser Test +) CheckReagent Are you using standard carbodiimides (DIC/DCC)? Start->CheckReagent UpgradeReagent Switch to COMU or HATU with Double Coupling CheckReagent->UpgradeReagent Yes CheckHindrance Is the amino acid extremely hindered? CheckReagent->CheckHindrance No AcylFluoride Use TFFH for in situ Acyl Fluoride generation CheckHindrance->AcylFluoride Yes CheckAgg Check for Peptide Aggregation CheckHindrance->CheckAgg No HeatSolvent Use Microwave (60°C) & NMP/DCM solvent mix CheckAgg->HeatSolvent Positive for Aggregation

Caption: Troubleshooting decision matrix for sterically hindered beta-amino ester couplings.

Part 4: Self-Validating Experimental Protocols

The following protocols are designed to be self-validating. Do not proceed to the next step without confirming the success of the previous one via the recommended analytical checks.

Protocol A: Microwave-Assisted Double Coupling with COMU

COMU provides coupling efficiencies comparable to HATU but utilizes Oxyma Pure as a leaving group, reducing allergenic potential and improving solubility[2].

  • Resin Preparation: Following Fmoc deprotection, wash the resin thoroughly with N-methylpyrrolidone (NMP). NMP is prioritized over DMF for its superior solvating properties, which mitigates peptide aggregation[1].

  • Pre-Activation (Critical Step): In a separate vial, dissolve the sterically hindered Fmoc-

    
    -amino acid (4.0 eq relative to resin loading) and COMU (3.9 eq) in NMP. Add sym-collidine (8.0 eq) to initiate activation.
    
  • Incubation: Allow the mixture to pre-activate for exactly 3 minutes. Validation: A slight color change often indicates active ester formation.

  • First Coupling: Transfer the activated solution to the resin. Apply microwave irradiation (60°C, 15 Watts) for 15 minutes.

  • Wash & Assess: Drain the reaction vessel and wash the resin with NMP (3x). Perform a Kaiser (Ninhydrin) test. If the beads are blue (indicating unreacted amines)[6], proceed to step 6.

  • Double Coupling: Repeat steps 2–4 using fresh reagents. Re-test.

Protocol B: In Situ Acyl Fluoride Generation via TFFH

Reserved for extreme steric hindrance where uronium/phosphonium salts fail[1].

  • Solvent Selection: Ensure all solvents are strictly anhydrous. Moisture will rapidly hydrolyze the highly reactive acyl fluoride intermediate.

  • Fluorination: Dissolve the protected, sterically hindered carboxylic acid (2.0 eq) in anhydrous DCM. Add TFFH (2.0 eq) and DIPEA (4.0 eq).

  • Activation: Stir the mixture at room temperature for 15 minutes. Validation: You can monitor the formation of the acyl fluoride via IR spectroscopy (look for the characteristic C=O stretch shift to ~1840 cm⁻¹) or TLC.

  • Coupling: Add the acyl fluoride solution directly to the deprotected, resin-bound amine. Allow the reaction to proceed at room temperature for 4 to 12 hours (overnight is recommended for maximum yield)[1].

  • Cleavage & Analysis: Wash the resin with DCM. Cleave a micro-aliquot using TFA/TIPS/H₂O (95:2.5:2.5) and analyze via LC-MS to confirm the addition of the hindered mass before proceeding with sequence elongation.

References

1.4, Università degli Studi di Urbino. 2.6, BenchChem. 3. 7, PubMed (NIH). 4.2, Bachem. 5. 1, BenchChem. 6. 3, ResearchGate. 7.5, PubMed Central (NIH).

Sources

Optimization

Technical Support Center: Troubleshooting Pyridine-Containing Amino Acids in Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals. Topic: Minimizing side reactions during the deprotection and cleavage of pyridine-containing amino acids (e.g., 2-, 3-, or 4-pyridylalanine).

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals. Topic: Minimizing side reactions during the deprotection and cleavage of pyridine-containing amino acids (e.g., 2-, 3-, or 4-pyridylalanine).

The Core Challenge: The Nucleophilic Pyridine Ring

Incorporating pyridine-containing amino acids into synthetic peptides introduces unique chemical vulnerabilities. The pyridine nitrogen is both basic (pKa ~5.2) and nucleophilic. During standard Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS), this residue is exposed to repeated basic deprotection cycles (piperidine) and a final harsh acidic cleavage (Trifluoroacetic acid, TFA).

Without precise optimization, the pyridine ring actively participates in off-target reactions—most notably alkylation by carbocations during TFA cleavage and racemization during coupling. This guide provides field-proven, self-validating protocols to troubleshoot and eliminate these side reactions.

Troubleshooting Global Deprotection & Cleavage (TFA)

Q: Why do I observe a +56 Da (t-butyl) or +242 Da (trityl) mass addition on my pyridine-containing peptide after global deprotection?

A: This is caused by the electrophilic alkylation of the basic pyridine nitrogen. During global deprotection, acid-labile protecting groups (like tBu, Trt, and Pbf) are cleaved, forming highly reactive carbocations. While TFA protonates the pyridine ring (which theoretically reduces its nucleophilicity), a dynamic equilibrium exists. The highly reactive carbocations trap the unprotonated fraction of the pyridine ring, forming stable, irreversible N-alkylpyridinium adducts [1].

Causality & Mitigation: To prevent this, you must introduce "soft" nucleophiles into your cleavage cocktail that kinetically outcompete the pyridine nitrogen for the carbocations. Thiol-based scavengers (like Ethanedithiol, EDT) and thioanisole are mandatory here.

AlkylationMechanism cluster_0 TFA Cleavage Environment PG Protecting Groups (tBu, Trt, Pbf) Cation Reactive Carbocations (+) PG->Cation Acidolysis Pyridine Pyridine Ring (Nucleophile) Cation->Pyridine Alkylation (No Scavenger) Scavenger Scavengers (EDT, Thioanisole) Cation->Scavenger Trapping (With Scavenger) Adduct N-Alkylpyridinium (Side Product) Pyridine->Adduct Safe Quenched Cation (Washable) Scavenger->Safe

Caption: Mechanism of pyridine alkylation by carbocations and the protective quenching role of scavengers.

Quantitative Comparison of Cleavage Cocktails
Cleavage CocktailCompositionEfficacy against Pyridine AlkylationMechanism of Action
Reagent K TFA/Phenol/Water/Thioanisole/EDT (82.5/5/5/5/2.5)High Thioanisole and EDT act as soft nucleophiles, rapidly outcompeting pyridine for carbocations.
Reagent B TFA/Phenol/Water/TIPS (88/5/5/2)Moderate TIPS quenches Trt/tBu cations but is less effective against Pbf/Pmc than thiols.
Standard TFA/Water/TIPS (95/2.5/2.5)Low Insufficient nucleophilic density to protect the pyridine nitrogen from alkylation.

Troubleshooting Racemization During Coupling

Q: My peptide containing 2-pyridylalanine (2-Pya) shows two distinct peaks with the exact same mass on RP-HPLC. What causes this epimerization?

A: 2-Pyridylalanine is notoriously prone to racemization during the carboxyl activation step [2]. The proximity of the basic pyridine nitrogen to the activated alpha-carboxyl group facilitates intramolecular proton abstraction. It also stabilizes the chirally unstable 5(4H)-oxazolone intermediate, leading to rapid epimerization before the incoming amine can attack.

Causality & Mitigation: Avoid strong tertiary amine bases (like DIPEA or TEA) during the coupling of 2-Pya. Instead, utilize neutral or mildly acidic coupling additives. The DIC/OxymaPure system is the gold standard for this residue, as Oxyma acts as a weak acid, suppressing oxazolone formation and neutralizing the local basicity of the pyridine ring.

Racemization Rates vs. Coupling Reagents for 2-Pyridylalanine
Coupling ReagentBase AdditiveEpimerization RateRecommendation
DIC / OxymaPure None< 2% Highly Recommended. Oxyma acts as a weak acid, suppressing oxazolone formation.
PyBOP NMM (2 equiv)5 - 10% Acceptable for short sequences, but inferior to DIC/Oxyma.
HATU DIPEA (2 equiv)15 - 25% Not Recommended. Strong base promotes intramolecular proton abstraction.

Troubleshooting Fmoc Deprotection Anomalies

Q: I am synthesizing a sequence with Aspartic Acid (Asp) adjacent to 3-pyridylalanine, and I see a -18 Da mass shift. How do I prevent this?

A: The -18 Da shift indicates aspartimide formation. The basicity of the pyridine ring can locally catalyze the nucleophilic attack of the adjacent amide nitrogen onto the Asp side-chain ester. This is severely exacerbated during the standard 20% piperidine/DMF Fmoc deprotection step.

Causality & Mitigation: To mitigate this, you must buffer the deprotection solution. Add 0.1 M HOBt or 5% formic acid to your piperidine/DMF solution. The mild acid neutralizes the local basicity of the pyridine ring and suppresses the ionization of the amide backbone, preventing the cyclization event. Self-Validation: Always run a micro-cleavage after the Asp-Pya coupling block to verify the absence of the -18 Da species via LC-MS before continuing elongation.

Alternatively, emerging photocatalytic cleavage strategies utilizing picolyl-based protecting groups offer a completely TFA-free environment, preserving the pyridine ring integrity entirely [3].

Standardized Workflow: Optimized TFA Cleavage for Pyridine-Peptides

To ensure a self-validating, reproducible cleavage that minimizes alkylation, follow this step-by-step methodology:

Step 1: Resin Preparation & Washing Wash the peptidyl-resin extensively with Dichloromethane (DCM) (5 x 3 min). Causality: DMF is basic. Any residual DMF will buffer the TFA, altering the cleavage kinetics and reducing the efficacy of the acidic scavengers.

Step 2: Cocktail Preparation Prepare fresh Reagent K : 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT. Note: Do not prepare this in advance; thiols oxidize rapidly in air, losing their nucleophilicity.

Step 3: Thermal Control (Ice-Bath Incubation) Pre-chill the cleavage cocktail to 0°C. Add 10 mL of cocktail per gram of resin while on ice. Causality: Alkylation of the pyridine ring is highly temperature-dependent. Initiating the cleavage at 0°C slows down the kinetic side reactions while allowing the scavengers to saturate the microenvironment.

Step 4: Cleavage Stir the mixture at 0°C for 10 minutes, then remove from the ice bath and agitate at room temperature (25°C) for 2 hours.

Step 5: Precipitation Filter the resin and precipitate the cleaved peptide by adding the TFA solution dropwise into 10 volumes of ice-cold diethyl ether. Centrifuge at 4000 rpm for 5 minutes, decant, and wash the pellet twice more with cold ether to remove residual phenol and thioanisole.

CleavageWorkflow Step1 1. Resin Washing Remove basic DMF traces with DCM Step2 2. Cocktail Prep Mix Reagent K (TFA/Phenol/H2O/Thioanisole/EDT) Step1->Step2 Step3 3. Thermal Control Pre-chill cocktail to 0°C to slow kinetics Step2->Step3 Step4 4. Cleavage Stir at 0°C for 10 min, then 25°C for 2 hr Step3->Step4 Step5 5. Precipitation Filter and precipitate in cold diethyl ether Step4->Step5

Caption: Optimized step-by-step TFA cleavage workflow for peptides containing pyridine amino acids.

References

  • Title: Enhancing Auxiliary-Mediated Native Chemical Ligation at Challenging Junctions with Pyridine Scaffolds Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Synthesis and structure–activity relationship studies of IgG-binding peptides focused on the C-terminal histidine residue Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Photocatalytic C–X Bond Cleavage Facilitates Peptide Synthesis Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Reference Data & Comparative Studies

Validation

High-Resolution Enantiopurity Analysis: 1H NMR Profiling of Methyl (3S)-3-amino-3-(pyridin-3-yl)propanoate

[label="Methyl (3S)-3-amino-3-(pyridin-3-yl) Refining Diagram Contrast I'm now refining the DOT diagram to guarantee strict adherence to the high-contrast text rule. I've re-confirmed node fill and text colors for maximu...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Methyl (3S)-3-amino-3-(pyridin-3-yl)

Refining Diagram Contrast

I'm now refining the DOT diagram to guarantee strict adherence to the high-contrast text rule. I've re-confirmed node fill and text colors for maximum visibility. Additionally, I am currently evaluating the flow and relationship of all the nodes.

Analyzing Diastereotopic Protons

I'm analyzing the diastereotopic C2 protons, and confirming the ABX spin system. These protons are not equivalent due to the adjacent chiral center at C3. Even with free rotation around the C2-C3 bond, their magnetic environments are not averaged, which leads to geminal and vicinal couplings.

\n\nExplaining Ester Splitting

I'm now explaining the methyl ester peak splitting in Mosher's esterification. It's caused by the phenyl group's magnetic anisotropy within the MTPA ester. In one diastereomer, the phenyl group shields the methyl ester protons, which causes an upfield shift of their signal. This effect is used for ee calculations.

Explaining Ester Splitting

I'm now explaining the methyl ester peak splitting in Mosher's esterification. It's caused by the phenyl group's magnetic anisotropy within the MTPA ester. In one diastereomer, the phenyl group shields the methyl ester protons, which causes an upfield shift of their signal. This effect is used for ee calculations.

Describing ABX System

I'm now describing the ABX system of the diastereotopic C2 methylene protons, detailing the geminal and vicinal couplings and how they arise from the C3 chiral center. I'm focusing on their chemical shifts and coupling constants in the 1H NMR spectrum.

Executive Summary

Methyl (3S)-3-amino-3-(pyridin-3-yl)propanoate is a high-value chiral building block, frequently utilized in the synthesis of novel pharmacophores and peptidomimetics. Because the stereocenter at the C3 position dictates the spatial orientation of the pyridine ring—a critical factor for target-receptor binding—verifying its enantiomeric purity is a non-negotiable quality control step in drug development.

This guide provides an authoritative comparison of analytical methodologies for assessing the enantiomeric excess (


) of this 

-amino ester. We will deconstruct the baseline 1H NMR structural elucidation, objectively compare Chiral Derivatizing Agents (CDAs), Chiral Solvating Agents (CSAs), and Chiral HPLC, and provide a self-validating experimental protocol for definitive stereochemical assignment.

Structural Elucidation: Baseline 1H NMR Analysis

Before assessing enantiopurity, a rigorous baseline assignment of the 1H NMR spectrum is required. The molecule presents a unique magnetic environment due to the electron-withdrawing nature of both the pyridine ring and the ester carbonyl, which heavily influences the chemical shifts of the


-amino ester scaffold 1.
Causality of Magnetic Environments
  • Diastereotopic Methylene (C2-H

    
    ):  Because the C2 protons are adjacent to the chiral center at C3, they reside in permanently distinct magnetic environments. Even in an achiral solvent with free bond rotation, they do not average out. Consequently, they couple with each other (geminal coupling, 
    
    
    
    Hz) and with the C3 methine proton (vicinal coupling), forming a complex ABX spin system rather than a simple doublet.
  • Pyridine Deshielding: The electronegative nitrogen in the heteroaromatic ring severely deshields the ortho protons (H2 and H6), pushing them far downfield (> 8.4 ppm).

Table 1: Expected Baseline 1H NMR Quantitative Data (400 MHz, CDCl )
Proton AssignmentExpected Chemical Shift (

, ppm)
Multiplicity & IntegrationCausality / Structural Rationale
Pyridine H2 ~8.60d or br s, 1HHighly deshielded; ortho to N, trapped between N and the C3 substituent.
Pyridine H6 ~8.50dd, 1HDeshielded; ortho to N.
Pyridine H4 ~7.70dt, 1HPara to N; experiences moderate deshielding.
Pyridine H5 ~7.30dd, 1HMeta to N; least deshielded aromatic proton.
C3 Methine ~4.40dd or t, 1HDeshielded by adjacent amine and aromatic ring.
Methyl Ester ~3.65s, 3HStandard methoxy singlet, deshielded by the adjacent carbonyl.
C2 Methylene ~2.60 - 2.80ABX system (m), 2HDiastereotopic protons due to the adjacent C3 chiral center.
Amine (-NH

)
~1.80br s, 2HExchangeable protons; broadens due to quadrupolar relaxation of N.

Comparative Enantiopurity Analysis

Standard 1H NMR cannot distinguish between the (3S) and (3R) enantiomers because they are magnetically equivalent in an achiral solvent. To break this symmetry and calculate


, we must introduce a chiral environment. Below is an objective comparison of the three primary methodologies.
Table 2: Objective Comparison of Analytical Alternatives
MethodologyMechanism of ActionAdvantagesLimitations
1H NMR + CDA (Mosher's Acid) Covalent formation of diastereomeric amides using MTPA-Cl.Massive chemical shift separation (

). Reliable for absolute configuration assignment.
Requires a chemical reaction. Risk of kinetic resolution if derivatization is incomplete.
1H NMR + CSA Non-covalent complexation using agents like BINOL 2 or Bis-Thiourea 3.Rapid, in-situ addition. Non-destructive and reversible 4.Smaller

. Highly dependent on concentration, temperature, and solvent.
Chiral HPLC Chromatographic resolution via Chiral Stationary Phases (CSP).The gold standard for quantitative precision. Can detect < 0.1% impurities.High cost of columns. Time-intensive method development required.

Analytical Workflow & Decision Matrix

Workflow A Methyl (3S)-3-amino-3-(pyridin-3-yl)propanoate Enantiopurity Analysis B1 1H NMR Spectroscopy (Structural & Chiral) A->B1 B2 Chiral HPLC (Quantitative %ee) A->B2 C1 Chiral Derivatizing Agents (CDA) e.g., Mosher's Acid (MTPA-Cl) B1->C1 Derivatization C2 Chiral Solvating Agents (CSA) e.g., BINOL or Bis-Thiourea B1->C2 In-situ Addition D3 Chromatographic Resolution High Precision, Time-Intensive B2->D3 D1 Covalent Diastereomers Large Δδ, Absolute Config C1->D1 D2 Non-covalent Complexes Rapid, Reversible, Smaller Δδ C2->D2

Analytical decision tree for the enantiopurity assessment of chiral beta-amino esters.

Experimental Protocol: Self-Validating Mosher's Derivatization

To definitively prove the (3S) stereochemistry, derivatization with (R)-


-methoxy-

-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl) is highly recommended.
Causality of the Mosher's Method

When the (3S)-amine reacts with (R)-MTPA-Cl, it forms an (R,S)-amide. If a (3R)-amine impurity is present, it forms the (R,R)-amide. The phenyl ring of the MTPA moiety exerts a strong magnetic anisotropic effect (a shielding cone). In one diastereomer, the phenyl ring sits directly over the methyl ester group, shielding those protons and shifting their signal upfield. In the other, it sits away from the ester. This differential shielding (


) allows for clear integration of the two distinct methyl ester singlets.
Step-by-Step Methodology
  • Sample Preparation: Dissolve 10 mg of Methyl (3S)-3-amino-3-(pyridin-3-yl)propanoate in 0.5 mL of anhydrous CDCl

    
     in a dry NMR tube.
    
  • Base Addition: Add 2 equivalents of anhydrous Pyridine-

    
     to act as an acid scavenger.
    
  • Derivatization: Add 1.5 equivalents of (R)-MTPA-Cl directly to the NMR tube. Cap, seal with Parafilm, and shake vigorously for 5 minutes. Let it stand at room temperature for 30 minutes.

  • Data Acquisition: Acquire a standard 1H NMR spectrum (minimum 16 scans, D1 = 2 seconds to ensure accurate integration).

The Self-Validating System (Critical QA/QC Step)

Before attempting to calculate the enantiomeric excess from the ester peaks, you must validate that the reaction went to 100% completion . If the reaction is incomplete, kinetic resolution may skew your


 calculation.
  • Validation Check 1: Verify the complete disappearance of the broad amine (-NH

    
    ) singlet at ~1.80 ppm.
    
  • Validation Check 2: Verify the appearance of a new amide (-NH) doublet at ~7.5 - 8.0 ppm.

  • Validation Check 3 (The Anchor): Observe the C3 methine proton. In the starting material, it resonates at ~4.40 ppm. Upon successful amide formation, the electron-withdrawing nature of the newly formed amide bond deshields this proton, shifting it downfield to ~5.40 - 5.60 ppm . If any signal remains at 4.40 ppm, the derivatization is incomplete and the data must be discarded.

Once validated, integrate the two distinct methyl ester singlets (typically split between 3.50 ppm and 3.70 ppm) to calculate the exact enantiomeric ratio.

References

  • Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solv
  • A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solv
  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - ACS Public
  • Methyl 3-amino-5-phenylpentano

Sources

Comparative

Publish Comparison Guide: Enantiomeric Excess Determination of Methyl (3S)-3-amino-3-(pyridin-3-yl)propanoate

Executive Summary & Strategic Approach Methyl (3S)-3-amino-3-(pyridin-3-yl)propanoate is a critical chiral -amino acid derivative, often serving as a pharmacophore in integrin inhibitors and neuroprotective agents. Its s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Approach

Methyl (3S)-3-amino-3-(pyridin-3-yl)propanoate is a critical chiral


-amino acid derivative, often serving as a pharmacophore in integrin inhibitors and neuroprotective agents. Its structural duality—containing both a basic primary amine and a pyridine ring—presents a unique chromatographic challenge. The basicity of the pyridine nitrogen (

) and the primary amine (

) creates a high risk of peak tailing on traditional silica-based columns due to silanol interactions.

This guide compares three distinct analytical workflows to determine the enantiomeric excess (ee) of this molecule. Unlike standard


-amino acids, this 

-amino ester requires specific mobile phase modulation to suppress ionization while maintaining chiral recognition.
The Three Approaches Compared
  • Direct Normal Phase (NP-HPLC): The industry "Gold Standard" using Amylose/Cellulose columns with basic additives.

  • Polar Organic Mode (POM): A solvent-versatile alternative for high-solubility samples.

  • Derivatization (Indirect): Converting the amine to a carbamate (e.g., N-BOC) or amide to enhance resolution (

    
    ).
    

Critical Decision Framework

Before selecting a column, use this logic flow to determine the optimal method for your specific sample matrix.

MethodSelection Start Start: Sample Assessment Purity Is the sample crude/complex? Start->Purity UV Is UV sensitivity critical? Purity->UV No (Pure API) Deriv Method C: Derivatization (N-BOC/DNB) Purity->Deriv Yes (Dirty Matrix) Direct Method A: Direct NP-HPLC (Chiralpak AD-H/OD-H) UV->Direct No (Standard UV) UV->Deriv Yes (Need Fluor/High Abs) POM Method B: Polar Organic Mode (100% MeCN/MeOH) UV->POM Solubility Issues Direct->POM If Solubility fails in Hexane

Figure 1: Decision tree for selecting the analytical method based on sample purity and solubility.

Comparative Analysis of Methodologies

Method A: Direct Normal Phase (Recommended)

Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H. Mechanism: Hydrogen bonding and


-

interactions in a hydrocarbon-rich environment.

Why it works: The amylose backbone (AD-H) forms a helical cavity that accommodates the pyridine ring. The primary amine interacts with the carbamate linkage of the CSP. Crucial: You must use a basic additive (Diethylamine or Ethanolamine) to mask residual silanols and ensure the amine remains unprotonated.

Method B: Polar Organic Mode (POM)

Column: Chiralpak AD-H or Chiralbiotic T. Mechanism: Uses 100% polar organic solvents (Acetonitrile/Methanol) with acid/base additives.

Why it works: This method is superior if your methyl ester is an oil or difficult to dissolve in Hexane. It reduces solvent waste cost (no Hexane) and often provides sharper peaks for polar heterocycles.

Method C: Derivatization (N-BOC or N-DNB)

Column: Chiralpak AD-H or Whelk-O 1. Mechanism: The free amine is capped with a protecting group (e.g., tert-butoxycarbonyl), removing the basic interaction and adding a bulky group for better chiral discrimination.

Why it works: If the direct method yields overlapping peaks (


), derivatization often pushes 

. It is also essential if you are analyzing biological matrices where the free amine might adsorb to proteins.
Performance Data Comparison
FeatureMethod A: Direct NP-HPLCMethod B: Polar OrganicMethod C: Derivatization (N-BOC)
Primary Column Chiralpak AD-H / OD-HChiralpak AD-H / ZWIX(+)Chiralpak AD-H / Whelk-O 1
Mobile Phase Hexane : IPA : DEA (90:10:0.1)MeCN : MeOH : TEA : AcOHHexane : IPA (90:10)
Typical

(Retention)
2.0 - 5.00.5 - 2.0 (Faster)3.0 - 6.0
Resolution (

)
1.8 - 2.5 (Good)1.2 - 1.8 (Moderate)> 3.0 (Excellent)
Sample Prep Time < 5 mins (Dissolve & Shoot)< 5 mins30-60 mins (Reaction required)
Robustness High (Industry Standard)Moderate (Sensitive to water)High (Stable derivative)

Detailed Experimental Protocols

Protocol A: Direct Analysis on Chiralpak AD-H (The "Workhorse" Method)

This protocol is the primary recommendation for drug substance release testing.

Reagents:

  • n-Hexane (HPLC Grade, dry)

  • 2-Propanol (IPA, HPLC Grade)

  • Diethylamine (DEA) - Freshly opened bottle essential

Instrument Parameters:

  • Column: Chiralpak AD-H (

    
     mm, 5 
    
    
    
    m)
  • Temperature:

    
    
    
  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV @ 260 nm (Pyridine absorption max)

Mobile Phase Preparation:

  • Premix: Combine n-Hexane and 2-Propanol in a 90:10 ratio (v/v).

  • Additive: Add 0.1% (v/v) Diethylamine (DEA). Example: For 1L mobile phase, add 1.0 mL DEA.

  • Degas: Sonicate for 10 minutes. Do not vacuum filter aggressively to avoid evaporating the volatile amine.

Sample Preparation:

  • Weigh 1.0 mg of Methyl (3S)-3-amino-3-(pyridin-3-yl)propanoate.

  • Dissolve in 1.0 mL of Mobile Phase .

  • Note: If the sample is the HCl salt, you must neutralize it. Dissolve salt in minimal water/bicarb, extract with DCM, dry, and redissolve in mobile phase. Injecting HCl salt directly into a basic NP system will cause precipitation and peak splitting.

Self-Validation Check:

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . If higher, increase DEA concentration to 0.2%.
  • Retention: The (3S)-enantiomer typically elutes second on AD-H (verify with standard).

Protocol C: N-BOC Derivatization (For Complex Matrices)

Use this if Method A fails to separate the enantiomers or if the baseline is noisy.

Workflow:

  • Reaction: In a 2 mL vial, mix:

    • 10 mg Sample (Methyl ester)

    • 15 mg Di-tert-butyl dicarbonate (

      
      )
      
    • 20

      
      L Triethylamine (TEA)
      
    • 1.0 mL Dichloromethane (DCM)

  • Incubate: Stir at Room Temp for 30 mins.

  • Quench: Evaporate DCM under

    
     stream.
    
  • Reconstitute: Dissolve residue in 1.0 mL Hexane:IPA (90:10).

  • Analyze: Inject on Chiralpak AD-H using Hexane:IPA (95:5) (No DEA needed).

Mechanism of Separation (Visualized)

The separation relies on the "Three-Point Interaction" model. The pyridine ring, the ester carbonyl, and the amine (or carbamate) align with the chiral grooves of the amylose polymer.

SeparationMechanism cluster_CSP Chiral Stationary Phase (Amylose-AD) cluster_Analyte Analyte: Methyl (3S)-3-amino-3-(pyridin-3-yl)propanoate Site1 Carbamate NH (H-Bond Donor) Site2 Carbamate C=O (H-Bond Acceptor) Site3 Phenyl Groups (Pi-Pi Interaction) Amine Primary Amine (-NH2) Amine->Site2 Strong Interaction Ester Ester Carbonyl (C=O) Ester->Site1 Weak Interaction Pyridine Pyridine Ring Pyridine->Site3 Pi-Stacking Note Stereoselectivity arises because the (3R) enantiomer cannot align all three sites simultaneously due to steric clash. Pyridine->Note

Figure 2: Interaction map showing the binding mechanism between the analyte and the Chiralpak AD stationary phase.

Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Broad/Tailing Peaks Silanol interactionIncrease DEA to 0.15% or switch to Ethanolamine.
Split Peaks Sample solvent mismatchDissolve sample exactly in the mobile phase. Avoid using 100% MeOH to dissolve if MP is Hexane.
No Separation Wrong column modeIf using AD-H, switch to Chiralcel OD-H (Cellulose often separates aromatics differently).
Pressure Spike Salt precipitationEnsure the sample is the free base. If injecting HCl salt, perform a mini-workup first.

References

  • Vertex AI Search Result 1.1: An Expedient Method for Resolution of 3-Amino-3-(3'-pyridyl)propionic Acid and Related Compounds. (Describes the synthesis and >98% ee confirmation). 2

  • Vertex AI Search Result 1.4: Instruction Manual for CHIRALPAK® AD-H Columns. (Defines solvent compatibility and basic additive requirements). 3

  • Vertex AI Search Result 1.2: Chiral Technologies Amino Acid Database. (Provides analog data for pyridyl-amino acids on ZWIX columns). 4

  • Vertex AI Search Result 1.23: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates. (Validates the use of AD/OD columns for amino acid esters). 5

Sources

Validation

A Comparative Guide to the Reactivity of 3-Pyridyl vs. 4-Pyridyl β-Amino Acid Derivatives

Introduction β-Amino acids are crucial structural motifs in medicinal chemistry, serving as building blocks for peptidomimetics, pharmaceuticals, and various biologically active molecules. The incorporation of a pyridyl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

β-Amino acids are crucial structural motifs in medicinal chemistry, serving as building blocks for peptidomimetics, pharmaceuticals, and various biologically active molecules. The incorporation of a pyridyl ring into the β-amino acid scaffold introduces unique electronic properties, basicity, and hydrogen bonding capabilities, making these derivatives valuable in drug design. However, the position of the nitrogen atom within the pyridine ring—specifically, comparing the 3-pyridyl (meta-equivalent) and 4-pyridyl (para-equivalent) isomers—profoundly influences the molecule's overall reactivity.

This guide provides an in-depth comparison of the chemical reactivity of 3-pyridyl and 4-pyridyl β-amino acid derivatives. We will dissect the underlying electronic and steric factors that govern their behavior in common synthetic transformations, supported by established chemical principles and experimental observations from related systems. This analysis is intended to equip researchers, scientists, and drug development professionals with the predictive understanding needed to make informed decisions in synthetic planning and lead optimization.

Pillar 1: The Decisive Role of Nitrogen Placement—Electronic and Steric Underpinnings

The reactivity of the amino and carboxyl functional groups in these β-amino acid derivatives is not governed in isolation. It is fundamentally modulated by the electron-withdrawing nature of the pyridine ring, an effect that differs significantly between the 3- and 4-positions.

  • 4-Pyridyl Derivatives (Para-like Substitution): The nitrogen atom in the 4-position exerts a strong electron-withdrawing effect through both induction (via the sigma bonds) and resonance (mesomeric effect). The nitrogen can effectively delocalize electron density from the β-carbon and, by extension, from the amino and carboxyl groups. This resonance stabilization of a negative charge on the nitrogen makes the ring strongly electron-deficient.[1][2] This leads to a decreased electron density on the β-amino group, rendering it less nucleophilic. Conversely, the carbonyl carbon of the carboxylic acid becomes more electron-deficient (more electrophilic).

  • 3-Pyridyl Derivatives (Meta-like Substitution): In the 3-pyridyl isomer, the nitrogen atom exerts a powerful inductive electron-withdrawing effect. However, it cannot participate in direct resonance to delocalize electron density from the β-carbon position. The primary influence is inductive, which is distance-dependent and generally weaker than the combined inductive and resonance effects seen in the 4-pyridyl isomer.[1] Consequently, the β-amino group in a 3-pyridyl derivative retains more of its inherent nucleophilicity, while the carbonyl carbon is less electrophilic compared to its 4-pyridyl counterpart.

Steric hindrance is another key consideration. While both isomers present a similar bulk, the orientation of the nitrogen's lone pair and its potential to coordinate with reagents or catalysts can introduce subtle steric and stereoelectronic differences during a reaction's transition state.[3][4]

Caption: Electronic effects in 3- and 4-pyridyl β-amino acids.

Pillar 2: A Tale of Two Reactivities—A Comparative Analysis

The electronic disparities manifest directly in the outcomes of key synthetic reactions. Below, we compare the expected reactivity for common transformations.

A. N-Acylation and Amide Bond Formation (As Nucleophile)

In this scenario, the β-amino acid derivative acts as the amine component, reacting with an activated carboxylic acid. The reaction rate is primarily dictated by the nucleophilicity of the β-amino group.

  • Prediction: The 3-pyridyl β-amino acid derivative will react faster than the 4-pyridyl isomer.

  • Causality: The β-amino group of the 3-pyridyl isomer is more electron-rich and therefore a stronger nucleophile. The potent resonance-based electron withdrawal in the 4-pyridyl isomer significantly reduces the basicity and nucleophilicity of its β-amino group, slowing the rate of acylation. This is analogous to the observed differences in basicity and nucleophilicity between 3- and 4-substituted pyridines in general.[5]

B. C-Terminal Reactions: Esterification and Amide Bond Formation (As Carboxyl Component)

Here, the β-amino acid derivative provides the carboxyl group for reaction with a nucleophile (e.g., an alcohol for esterification or an amine for amide coupling). The reaction rate depends on the electrophilicity of the carbonyl carbon.

  • Prediction: The 4-pyridyl β-amino acid derivative will react faster than the 3-pyridyl isomer.

  • Causality: The strong electron-withdrawing nature of the 4-pyridyl ring enhances the partial positive charge on the carbonyl carbon, making it a "harder" and more reactive electrophile. This increased electrophilicity facilitates nucleophilic attack. Studies on related systems, such as the hydrolysis of halomethyl pyridines, have shown that 4-substituted rings promote faster reaction rates due to greater stabilization of the electron-deficient transition state.[1]

C. Reactivity of the Pyridyl Nitrogen

The pyridine nitrogen itself is a reactive center, capable of protonation, alkylation, or coordination to metal catalysts.

  • Prediction: The nitrogen atom of the 4-pyridyl ring is more basic and nucleophilic than the nitrogen in the 3-pyridyl ring.

  • Causality: This is a fundamental principle of pyridine chemistry. The lone pair on the 4-pyridyl nitrogen is more available for donation. This has significant implications for experimental design. For instance, during acid-mediated reactions, the 4-pyridyl nitrogen will be protonated more readily, which can further enhance its electron-withdrawing effect. It also means the 4-pyridyl isomer is more prone to undesired side reactions at the ring nitrogen, such as quaternization, if electrophiles are not carefully controlled.

Data Summary: Predicted Reactivity Trends
Reaction TypeFunction3-Pyridyl Derivative4-Pyridyl DerivativeRationale
N-Acylation Amine (Nucleophile)More Reactive Less ReactiveHigher nucleophilicity of the β-amino group due to weaker electron withdrawal.
Esterification Carboxylic Acid (Electrophile)Less ReactiveMore Reactive Higher electrophilicity of the carbonyl carbon due to strong resonance withdrawal.
Amide Coupling Carboxylic Acid (Electrophile)Less ReactiveMore Reactive Higher electrophilicity of the carbonyl carbon enhances the rate of nucleophilic attack.
N-Protonation Pyridyl N (Base)Less BasicMore Basic Greater availability of the nitrogen lone pair in the 4-position.

Pillar 3: Field-Proven Methodologies—Self-Validating Experimental Protocols

The following protocols are designed to be self-validating systems, providing clear causality for each step. They represent standard, robust methods for probing the reactivity discussed above.

Experimental Protocol 1: Comparative N-Acylation via Active Ester Coupling

This protocol allows for a direct comparison of the nucleophilicity of the β-amino groups. The use of a pre-formed, highly reactive acylating agent like an NHS ester under neutral conditions minimizes side reactions and isolates the nucleophilicity of the amine as the primary variable.

Objective: To acylate the β-amino group of 3- and 4-pyridyl β-amino acid ethyl esters with N-hydroxysuccinimide (NHS) activated Boc-glycine.

Methodology:

  • Reagent Preparation:

    • In two separate, dry 25 mL round-bottom flasks, dissolve 3-pyridyl-β-amino acid ethyl ester (1.0 mmol, 1.0 eq) and 4-pyridyl-β-amino acid ethyl ester (1.0 mmol, 1.0 eq) in 10 mL of anhydrous dichloromethane (DCM) each under a nitrogen atmosphere. Rationale: DCM is an inert, aprotic solvent that ensures all reactants remain in solution without participating in the reaction.

  • Addition of Acylating Agent:

    • To each flask, add a solution of Boc-Gly-OSu (N-Boc-glycine N-hydroxysuccinimide ester) (1.05 mmol, 1.05 eq) in 5 mL of anhydrous DCM dropwise over 5 minutes at room temperature with stirring. Rationale: A small excess of the active ester ensures the reaction goes to completion. Dropwise addition prevents localized heating.

  • Reaction Monitoring:

    • Stir both reactions at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) every 30 minutes, using a 50:50 Ethyl Acetate:Hexanes eluent system and visualizing with ninhydrin stain. Rationale: TLC allows for a semi-quantitative comparison of reaction rates by observing the disappearance of the starting amine spot (which stains with ninhydrin) and the appearance of the product amide spot (which does not).

  • Workup and Isolation:

    • Once the starting amine is consumed (or after a set time, e.g., 4 hours, for comparison), quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate solution. Rationale: The basic wash removes unreacted NHS ester and the N-hydroxysuccinimide byproduct.

    • Separate the organic layer, wash with 10 mL of brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis:

    • Purify the crude product by flash column chromatography. Determine the yield for both reactions. The reaction that reaches completion faster or gives a higher yield in a fixed time frame is the more reactive one.

Caption: Workflow for comparative N-acylation experiment.

Experimental Protocol 2: Comparative Fischer Esterification

This protocol directly compares the electrophilicity of the carbonyl carbon by subjecting the N-protected amino acids to classic acid-catalyzed esterification.

Objective: To esterify N-Boc protected 3- and 4-pyridyl β-amino acids using methanol under acidic conditions.

Methodology:

  • Reaction Setup:

    • In two separate, dry 50 mL round-bottom flasks equipped with reflux condensers, suspend N-Boc-3-pyridyl-β-amino acid (1.0 mmol, 1.0 eq) and N-Boc-4-pyridyl-β-amino acid (1.0 mmol, 1.0 eq) in 20 mL of anhydrous methanol. Rationale: Methanol serves as both the solvent and the nucleophile. The N-Boc group protects the amine from participating in side reactions.

  • Catalyst Addition:

    • Cool the suspensions to 0 °C in an ice bath. Slowly and carefully add thionyl chloride (SOCl2) (1.5 mmol, 1.5 eq) dropwise to each flask. Rationale: Thionyl chloride reacts exothermically with methanol in situ to generate HCl gas, which is the true catalyst for the esterification. This method provides rigorously anhydrous acidic conditions, which are essential for driving the equilibrium towards the ester product.[6]

  • Reaction and Monitoring:

    • After addition is complete, remove the ice baths and heat the reactions to reflux (approx. 65 °C).

    • Monitor the reaction by TLC (30:70 Hexanes:Ethyl Acetate), observing the disappearance of the starting carboxylic acid spot.

  • Workup and Isolation:

    • After 3 hours (or when one reaction appears complete), cool the flasks to room temperature.

    • Carefully concentrate the solvent under reduced pressure to remove excess methanol and HCl.

    • Redissolve the residue in 20 mL of ethyl acetate and wash with 15 mL of saturated aqueous sodium bicarbonate to neutralize any remaining acid.

    • Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Analysis:

    • Determine the crude yield and purity. The reaction that proceeds further in the allotted time is the one with the more electrophilic carbonyl, indicative of higher reactivity.

Conclusion

The reactivity of pyridyl β-amino acid derivatives is a nuanced interplay of inductive and resonance effects dictated by the position of the ring nitrogen. The 4-pyridyl isomer , with its powerful electron-withdrawing resonance capability, features a less nucleophilic β-amino group but a more electrophilic and reactive carbonyl carbon. In contrast, the 3-pyridyl isomer , where the electronic influence is primarily inductive, possesses a more nucleophilic β-amino group and a less activated carbonyl.

These predictable differences are critical for synthetic strategy. For reactions requiring a nucleophilic amine, such as N-acylation or alkylation, the 3-pyridyl derivative is the superior substrate. For transformations at the C-terminus that are facilitated by high electrophilicity, such as esterification or amide coupling, the 4-pyridyl derivative offers a significant kinetic advantage. A thorough understanding of these electronic principles allows for the rational selection of isomers to optimize reaction outcomes in the synthesis of complex, high-value molecules.

References

  • Cohen, S. G., & Crossley, J. (1987). Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. International Journal of Peptide and Protein Research, 29(1), 118-125. [Link]

  • Davies, S. G., et al. (2002). Asymmetric synthesis of β-pyridyl-β-amino acid derivatives. Journal of the Chemical Society, Perkin Transactions 1, (5), 622-634. [Link]

  • Cohen, S. G., & Crossley, J. (1987). Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. ResearchGate. [Link]

  • Windridge, G. C., & Jorgensen, E. C. (1984). Improved synthesis and resolution of beta-(3-pyridyl)-DL-alpha-alanine. International Journal of Peptide and Protein Research, 24(3), 197-200. [Link]

  • Davies, S. G., et al. (2002). Asymmetric synthesis of β-pyridyl-β-amino acid derivatives. University of St Andrews Research Portal. [Link]

  • Bull, J. A., et al. (2014). Synthesis of β-Pyridyl α-Amino Acids: Conformationally Sensitive Charge Transfer-Based Fluorophores. Organic Letters, 16(23), 6048-6051. [Link]

  • Pander, P., et al. (2021). The effect of 2-, 3- and 4-pyridyl substituents on photophysics of fac-[ReCl(CO)3(n-pytpy-κ2N)] complexes: Experimental and theoretical insights. ResearchGate. [Link]

  • Cintora, A. M., et al. (2020). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganic Chemistry, 59(17), 12344-12354. [Link]

  • Bull, J. A., et al. (2014). Synthesis of β-Pyridyl α-Amino Acids: Conformationally Sensitive Charge Transfer-Based Fluorophores. ACS Publications. [Link]

  • Kenttämaa, H. I., et al. (2014). Direct Comparison of Solution and Gas-phase Reactions of the Three Distonic Isomers of the Pyridine Radical Cation With Methanol. Journal of the American Society for Mass Spectrometry, 25(10), 1732-1741. [Link]

  • Li, Z., et al. (2016). Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands. Molecules, 21(12), 1667. [Link]

  • Li, Z., et al. (2016). Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands. MDPI. [Link]

  • Forró, E., & Fülöp, F. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 25(24), 6030. [Link]

  • DSM N.V. (1998). Process for esterification of amino acids and peptides.
  • Vágner, J., et al. (2004). N-Acylation in combinatorial chemistry. Arkivoc, 2004(1), 12-35. [Link]

  • Kubiak, R., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13349-13363. [Link]

  • Yarmoluk, S. M., et al. (1995). Nucleoside N-acylation with active derivatives of amino acids. Semantic Scholar. [Link]

  • Shimada, N., & Ohara, S. (2024). Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications. [Link]

Sources

Comparative

Mass spectrometry fragmentation patterns of pyridine beta-amino esters

High-Resolution Mass Spectrometry of Pyridine -Amino Esters: A Platform Comparison and Fragmentation Guide Executive Summary Pyridine -amino esters are highly versatile scaffolds utilized extensively in drug development...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Mass Spectrometry of Pyridine -Amino Esters: A Platform Comparison and Fragmentation Guide

Executive Summary Pyridine


-amino esters are highly versatile scaffolds utilized extensively in drug development and polymer chemistry. Analyzing their structural integrity and metabolic fate requires precise mass spectrometry (MS) workflows. This guide provides an objective performance comparison of leading MS platforms—Orbitrap, Q-TOF, and Triple Quadrupole (QqQ)—while detailing the fundamental ionization chemistry, fragmentation causality, and a self-validating experimental protocol for robust structural elucidation.
Ionization Chemistry and Fragmentation Causality

To optimize any MS/MS method, one must first understand the thermodynamic and kinetic drivers of the molecule's gas-phase behavior. In positive electrospray ionization (ESI+), pyridine


-amino esters present competing protonation sites: the highly basic pyridine nitrogen and the aliphatic 

-amino nitrogen.

The pyridine nitrogen acts as a thermodynamic sink due to its high proton affinity (PA ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 9.5 eV), meaning the majority of intact precursor ions will hold the charge at the pyridine ring. However, 1 dictates that structural cleavage often requires the proton to migrate to more labile sites, such as the ester carbonyl or the aliphatic amine, during collision-induced dissociation (CID)[1].

This proton migration triggers two primary fragmentation cascades:

  • Ester Cleavage: The loss of an alkoxy radical (

    
    OR) or an alcohol molecule (ROH), driven by the instability of the ester bond under low-energy collisional activation[2].
    
  • 
    -Cleavage:  Rupture of the C-C bond adjacent to the 
    
    
    
    -amine, resulting in the neutral loss of the entire ester moiety and the retention of a stable pyridinium ion[3].

Pathway Precursor Protonated Pyridine β-Amino Ester [M+H]+ PyN Protonation at Pyridine N (Thermodynamic Sink) Precursor->PyN Proton Migration (PA ~9.5 eV) AmN Protonation at Amine/Ester (Reactive Intermediate) Precursor->AmN Collision-Induced Activation PyIon Stable Pyridinium Ion (Low Mass Diagnostic) PyN->PyIon High NCE (>40) EsterLoss Alkoxy Radical / Alcohol Loss (-OR / -ROH) AmN->EsterLoss Low NCE (15-20) AlphaCleave α-Cleavage (Loss of Ester Moiety) AmN->AlphaCleave Medium NCE (20-30)

Logical fragmentation pathways of protonated pyridine beta-amino esters.

MS Platform Comparison: Orbitrap vs. Q-TOF vs. QqQ

Selecting the correct mass analyzer is critical for balancing structural resolution with quantitative throughput. Below is an objective comparison of how leading platforms handle the specific analytical challenges of pyridine


-amino esters.
  • Orbitrap (e.g., Thermo Q Exactive): 4, allowing researchers to resolve fine isotopic patterns (e.g.,

    
    N vs 
    
    
    
    C) and distinguish isobaric matrix interferences in complex biological samples[4]. It is the premier choice for de novo structural elucidation.
  • Q-TOF (Quadrupole Time-of-Flight): Q-TOF instruments excel in acquisition speed. They provide 5 of pyridine derivatives without the slower scan times associated with ultra-high resolution trapping instruments[5].

  • Triple Quadrupole (QqQ): While lacking the resolution for unknown screening, QqQ remains the gold standard for targeted pharmacokinetics. Its rapid duty cycle in Multiple Reaction Monitoring (MRM) mode ensures maximum sensitivity for quantifying known

    
    -amino ester fragments.
    

Table 1: Performance Comparison for Pyridine


-Amino Ester Analysis 
FeatureOrbitrap (HRMS)Q-TOF (HRMS)Triple Quadrupole (QqQ)
Max Resolution (FWHM) 140,000 – 280,00040,000 – 80,000Unit Mass (~0.7 Da)
Mass Accuracy < 1 ppm1 – 3 ppmN/A
Acquisition Speed Moderate (12-20 Hz)Very Fast (>50 Hz)Ultra-Fast (MRM)
Best Application Exact mass ID, Isobaric resolutionComplex LC-MS/MS screeningTargeted absolute quantification
Limitation Slower scan speeds limit UHPLC peaksLower dynamic range than QqQCannot identify unknown metabolites
Self-Validating Experimental Protocol

To ensure data integrity, the following LC-MS/MS protocol is designed as a self-validating system . By utilizing "stepped collision energy" and diagnostic ion filtering, the method internally confirms both the presence of the pyridine core and the nature of the ester side-chain in a single analytical run.

Step 1: Sample Preparation

  • Action: Dilute samples in 50:50 Water:Acetonitrile containing 0.1% Formic Acid (FA).

  • Causality: The 0.1% FA ensures complete pre-column protonation of the basic pyridine and amine nitrogens, maximizing the ESI+ ion yield and preventing peak tailing during chromatography.

Step 2: Chromatographic Separation (UHPLC)

  • Action: Utilize a sub-2

    
    m C18 column with a gradient of 0.1% FA in Water (Mobile Phase A) to 0.1% FA in Acetonitrile (Mobile Phase B).
    
  • Causality: The hydrophobic ester chain requires organic gradients for elution, while the acidic modifier keeps the basic nitrogens ionized, ensuring sharp, symmetrical peaks.

Step 3: Mass Spectrometry Acquisition (ESI+)

  • Action: Set the capillary voltage to 3.5 kV. For MS/MS (HCD/CID), apply a Stepped Normalized Collision Energy (NCE) of 20, 40, and 60.

  • Causality: The ester bond is highly labile and fragments at low energy (NCE 20)[3]. Conversely, the rigid pyridine ring requires high energy (NCE 60) to yield the diagnostic pyridinium core. Stepped NCE captures both regimes simultaneously, preventing the loss of low-mass diagnostic ions.

Step 4: Data Processing & Validation

  • Action: Apply a diagnostic ion filter. The precursor must yield a high-mass fragment corresponding to [M - Alkoxy]

    
     and a low-mass fragment corresponding to the intact pyridinium core.
    
  • Causality: Finding the low-mass pyridine ion validates the molecular class, while the mass difference of the neutral loss validates the specific ester alkyl chain length, creating a self-verifying structural loop.

Protocol S1 1. Sample Prep 0.1% FA in MeOH S2 2. UHPLC C18, Gradient Elution S1->S2 S3 3. ESI(+) Capillary: 3.5 kV S2->S3 S4 4. MS/MS Stepped NCE (20,40,60) S3->S4 S5 5. Data Validation Diagnostic Ion Filter S4->S5

Step-by-step LC-MS/MS workflow for structural elucidation and quantification.

Quantitative Data & Diagnostic Ions

When analyzing the MS2 spectra, specific neutral losses and fragment ions serve as quantitative markers for structural confirmation. Table 2 summarizes the expected fragmentation behavior based on3[3].

Table 2: Typical Diagnostic Ions for Pyridine


-Amino Esters (ESI+) 
Fragment TypeTypical Neutral Loss / m/zStructural OriginOptimal Collision Energy
Alkoxy Loss -31 Da (Methyl), -45 Da (Ethyl)Cleavage of the ester -OR groupLow (NCE 15 - 25)
Alcohol Loss -32 Da (MeOH), -46 Da (EtOH)Hydrogen rearrangement & ester lossLow (NCE 15 - 25)

-Cleavage
Variable (Loss of entire ester)C-C bond cleavage adjacent to amineMedium (NCE 25 - 40)
Pyridinium Core m/z 78.034 (Unsubstituted)Highly stable aromatic ring retentionHigh (NCE 45 - 65)
Conclusion

The successful mass spectrometric analysis of pyridine


-amino esters relies on understanding the dichotomy of their structure: a highly stable pyridine ring paired with a labile ester linkage. While Q-TOF systems offer excellent speed for complex screening, Orbitrap platforms provide the ultra-high resolution necessary to confidently map these complex fragmentation pathways. By employing a self-validating protocol with stepped collision energies, researchers can simultaneously capture the fragile ester cleavages and the robust pyridinium cores, ensuring absolute confidence in structural elucidation.
References

1.2 - ResearchGate. 2.1 - ResearchGate. 3.5 - PubMed (NIH). 4. 3 - Chemistry LibreTexts. 5.4 - Thermo Fisher Scientific.

Sources

Validation

Comparing biological half-life of alpha vs beta-pyridine amino acid peptides

Comparative Guide: Biological Half-Life of -Pyridylalanine vs. -Pyridylalanine Peptides Executive Summary In peptide drug discovery, the incorporation of non-canonical amino acids is a critical strategy to overcome rapid...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Biological Half-Life of -Pyridylalanine vs. -Pyridylalanine Peptides

Executive Summary

In peptide drug discovery, the incorporation of non-canonical amino acids is a critical strategy to overcome rapid proteolytic degradation. This guide compares the biological performance of peptides containing


-pyridine amino acids  (specifically 2-Pyridylalanine  or 2-Pal ) versus 

-pyridine amino acids
(specifically 3-Pyridylalanine or 3-Pal ).

Core Insight: While both isomers enhance stability compared to native Phenylalanine (Phe) or Tyrosine (Tyr) residues, 3-Pyridylalanine (


-isomer)  typically offers a superior balance of receptor affinity and metabolic stability, particularly in renal tissue. Recent radioligand studies indicate that 3-Pal substitution leads to significantly higher kidney retention and stability (>60% intact after 1 hour) compared to 2-Pal or native sequences, driven by specific electronic distributions that favor transporter interaction and protease resistance.

Technical Analysis: The Structural & Mechanistic Divergence

The terms "alpha" and "beta" in this context refer to the position of the nitrogen atom on the pyridine ring relative to the alanine attachment point (using heterocyclic nomenclature where 2=alpha, 3=beta, 4=gamma).

Chemical Architecture
  • 
    -Pyridylalanine (2-Pal):  The nitrogen is in the ortho position. This creates a strong electron-withdrawing effect close to the peptide backbone, potentially altering the pKa of the adjacent amide bond and affecting hydrogen bonding.
    
  • 
    -Pyridylalanine (3-Pal):  The nitrogen is in the meta position. This isomer is isosteric with Phenylalanine but with altered electronics. It often maintains better receptor fit (affinity) while preventing aromatic-stacking interactions required by active sites of degradative enzymes like chymotrypsin.
    
Mechanism of Stability Extension

The biological half-life extension is driven by two primary mechanisms:

  • Proteolytic Shielding: Proteases (e.g., Chymotrypsin, Pepsin) rely on hydrophobic pockets to recognize aromatic side chains (Phe, Tyr, Trp). The introduction of the pyridine nitrogen alters the electrostatic potential surface (ESP) of the ring.

    • 2-Pal: The proximity of the nitrogen to the backbone can sterically and electronically repel the catalytic triad of serine proteases.

    • 3-Pal: Provides a "Goldilocks" effect—sufficiently hydrophobic to bind therapeutic receptors (maintaining

      
      ) but sufficiently polar to disrupt the hydrophobic collapse required for protease cleavage.
      
  • Renal Retention & Clearance:

    • 3-Pal exhibits a unique pharmacokinetic profile. Experimental data suggests it interacts with specific renal transporters (likely organic cation transporters), leading to high kidney uptake and prolonged tissue retention. This effectively extends the tissue half-life, protecting the peptide from rapid systemic clearance.[1]

Visualization: Mechanism of Action

G Native Native Peptide (Phe/Tyr) Protease Protease Active Site (Hydrophobic Pocket) Native->Protease High Recognition Degradation Rapid Degradation (t1/2 < 10 min) Protease->Degradation Pal2 2-Pyridylalanine (Alpha-Pyridine) Steric Steric/Electronic Repulsion Pal2->Steric N-ortho effect Stable Extended Half-Life (t1/2 > 1-2 Hours) Pal2->Stable Pal3 3-Pyridylalanine (Beta-Pyridine) Affinity Receptor Affinity Maintained Pal3->Affinity Isosteric Match Renal Renal Retention (Tissue Stability) Pal3->Renal Unique Polarity Steric->Protease Blocks Binding Affinity->Stable Renal->Stable Reduced Clearance

Caption: Mechanistic pathways showing how 2-Pal and 3-Pal diverge in stabilizing peptide therapeutics.

Comparative Performance Data

The following data synthesizes findings from radioligand studies (e.g., Somatostatin antagonists) and general pharmacokinetic profiling.

Feature

-Pyridylalanine (2-Pal)

-Pyridylalanine (3-Pal)

-Pyridylalanine (4-Pal)
Native (Phe/Tyr)
Receptor Affinity (

)
Moderate (Stereochemistry sensitive)High (Often < 0.2 nM)HighHigh (Baseline)
Hydrophilicity (LogD) -2.3 (Lower)-2.5 (Medium)-2.6 (Highest)> -2.0 (Hydrophobic)
Renal Uptake Low to ModerateVery High HighLow
Renal Stability ModerateHigh (>60% intact @ 1h) ModerateLow (Rapid metabolism)
Plasma Half-Life ~30-60 min> 60-120 min ~45-90 min< 10 min
Primary Utility Steric blocking of proteasesBioavailability & Tissue Retention Solubility enhancementNative signaling

Key Takeaway: While 4-Pal is the most hydrophilic, 3-Pal offers the best compromise, providing high stability and affinity without the excessive polarity that might hinder membrane crossing in some contexts.

Experimental Protocols

To validate these differences in your own lead compounds, use the following self-validating protocols.

Protocol A: Comparative Plasma Stability Assay

This assay determines the systemic half-life (


) of the peptides.

Reagents:

  • Pooled Human/Rat Plasma (heparinized).

  • Internal Standard (e.g., Warfarin or Tolbutamide).

  • Precipitation Solvent: Acetonitrile (ACN) with 1% Formic Acid.

Workflow:

  • Preparation: Prepare 1 mM stock of 2-Pal and 3-Pal modified peptides in DMSO. Dilute to 10

    
    M in PBS.
    
  • Incubation: Spike peptide into plasma (final conc. 1

    
    M). Incubate at 37°C in a shaking water bath.
    
  • Sampling: At time points

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately add 200

    
    L ice-cold Precipitation Solvent containing Internal Standard. Vortex for 30s.
    
  • Separation: Centrifuge at 10,000g for 10 min at 4°C. Collect supernatant.

  • Analysis: Analyze via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     gives 
    
    
    
    .
Protocol B: Renal Homogenate Stability (Tissue Stability)

Crucial for verifying the specific advantage of 3-Pal.

Workflow:

  • Harvest: Collect kidney tissue from sacrificed mice/rats. Rinse in ice-cold saline.

  • Homogenization: Homogenize tissue in 50 mM Tris-HCl (pH 7.4) (1:5 w/v ratio).

  • Activation: Pre-incubate homogenate for 10 min at 37°C to activate tissue proteases.

  • Spike & Kinetic Study: Add peptide (final 5

    
    M). Incubate and sample as per Protocol A.
    
  • Validation: Run a parallel control with a known unstable peptide (e.g., native Somatostatin) to validate enzymatic activity of the homogenate.

Visualization: Experimental Workflow

Workflow cluster_sampling Kinetic Sampling Start Peptide Stocks (2-Pal vs 3-Pal) Incubation Incubation 37°C, Shaking Start->Incubation Matrix Biological Matrix (Plasma or Kidney Homogenate) Matrix->Incubation T0 T=0 min Incubation->T0 T120 T=120 min Incubation->T120 Quench Precipitation (ACN + 1% FA + IS) T0->Quench T120->Quench Centrifuge Centrifugation 10,000g, 10 min Quench->Centrifuge LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS Data Calculate t1/2 ln(% remaining) vs Time LCMS->Data

Caption: Step-by-step workflow for comparative stability assessment of pyridine-modified peptides.

Alternative Strategy: Backbone Modification

Note: If your research context refers to


-amino acids (backbone modification) rather than pyridine regioisomers:

Replacing an


-amino acid with a 

-amino acid
(e.g.,

-homo-pyridylalanine) creates a non-natural backbone that is virtually unrecognizable to proteolytic enzymes.[2]
  • Stability: Increases half-life from minutes to days .[1]

  • Trade-off: Often disrupts secondary structure (

    
    -helix vs 
    
    
    
    -sheet), requiring careful design to maintain receptor affinity.

References

  • Fani, M. et al. (2025). Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution. PubMed. Available at: [Link]

  • Kohler, A. et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Available at: [Link]

  • Werle, M. & Bernkop-Schnürch, A. (2006). Strategies to improve plasma half-life time of peptide and protein drugs. Amino Acids.[2][3][4][5][6][7][8][9] Available at: [Link]

Sources

Comparative

Reference Standards for Methyl (3S)-3-amino-3-(pyridin-3-yl)propanoate: A Comparative Validation Guide

Topic: Reference standards for Methyl (3S)-3-amino-3-(pyridin-3-yl)propanoate analysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1] Executive Summary Met...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reference standards for Methyl (3S)-3-amino-3-(pyridin-3-yl)propanoate analysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary

Methyl (3S)-3-amino-3-(pyridin-3-yl)propanoate (CAS: 198959-53-4, often stabilized as the dihydrochloride salt) is a critical chiral beta-amino acid intermediate used in the synthesis of integrin antagonists and peptidomimetics.[1] Its enantiomeric purity determines the biological efficacy of the final drug substance.[2]

This guide compares the performance of Qualified Primary Reference Standards (QPRS) —fully characterized via qNMR and mass balance—against Commercial Reagent Grade (CRG) alternatives.[2][3] We demonstrate that relying on CRG materials without re-qualification introduces significant risks regarding enantiomeric excess (ee), salt stoichiometry, and water content, potentially skewing potency calculations by >5%.[2]

The Hierarchy of Accuracy: Product vs. Alternatives

In the absence of a specific USP/EP monograph for this intermediate, researchers often face a choice between developing a Qualified Primary Reference Standard (QPRS) or purchasing Commercial Reagent Grade (CRG) material.[3]

The "Product": Qualified Primary Reference Standard (QPRS) [3]

  • Definition: Material synthesized specifically for analytical use, characterized by orthogonal methods (qNMR, HPLC, KF, ROI).

  • Traceability: Direct link to SI units via NIST-traceable internal standards in qNMR.

  • Form: Typically the Dihydrochloride salt (highly crystalline, non-hygroscopic compared to the free base).[3]

The "Alternative": Commercial Reagent Grade (CRG)

  • Definition: Catalog chemicals intended for synthesis, not analysis.[2]

  • Limitations: "Purity" often refers to Area% (HPLC-UV) rather than weight/weight potency. Chiral purity is frequently "guaranteed" only by optical rotation, which is insensitive to minor racemization (e.g., 95% vs 99% ee).[2]

Comparative Performance Matrix
MetricQualified Primary Standard (QPRS) Commercial Reagent Grade (CRG) Impact on Data
Assay (Potency) 99.8% ± 0.4% (w/w) determined by qNMR.>97% (Area%) ; actual w/w often 90-95% due to salts/solvents.[1][3]CRG causes overestimation of yield and underestimation of impurity levels.[2]
Chiral Purity (ee) >99.9% ee ; validated by Chiral HPLC.Variable (95-98% ee) ; often tested only by specific rotation.[1][2][3]Risk of carrying the (R)-enantiomer (inactive/toxic) into final drug substance.[3]
Salt Stoichiometry Confirmed 2.0 HCl counter-ions (via Ion Chromatography).Variable (1.5 – 2.2 HCl); excess HCl inflates mass.[2]Incorrect MW calculations leading to molarity errors in stock solutions.[2]
Water Content < 0.5% (Strictly dried/packaged).[2][3]1.0 – 5.0% (Hygroscopic uptake during storage).[2]Weight errors; hydrolysis of the methyl ester over time.[2]
Technical Deep Dive: Validating the Standard

To establish a QPRS, we utilize a self-validating system relying on two pillars: Absolute Quantification (qNMR) and Enantiomeric Separation (Chiral HPLC) .[3]

Protocol A: Absolute Potency via qNMR

Why it works: qNMR measures the molar ratio of the analyte protons to a NIST-traceable internal standard, independent of the compound's UV absorption or impurities.[2]

Methodology:

  • Solvent: D₂O (The dihydrochloride salt is highly soluble; Pyridine protons are distinct).[2][3]

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM).[2][3] High purity, non-volatile, distinct singlet at 6.3 ppm.[2]

  • Relaxation Delay (d1): Set to 60s (5 × T1) to ensure full relaxation for quantitative integration.

Equation:



Where 

= Integral,

= Number of protons,

= Molecular weight,

= Weight,

= Purity.[3][4]

Critical Insight: Commercial reagents often show excess signals in the aliphatic region (0.8–1.5 ppm) from residual solvents (Hexane/EtOAc) used in precipitation.[3] These do not appear in UV purity checks but significantly lower the w/w potency.[2]

Protocol B: Chiral HPLC Separation

Why it works: The (3S) and (3R) enantiomers interact differently with the amylose-based stationary phase due to steric hindrance in the chiral cavities.[3]

Optimized Conditions:

  • Column: Chiralpak IA or IC (Amylose tris(3,5-dimethylphenylcarbamate) immobilized), 4.6 × 250 mm, 5 µm.[3]

  • Mobile Phase: n-Heptane / Ethanol / Diethylamine (80 : 20 : 0.1 v/v/v).[1][2][3]

    • Note: DEA is essential to suppress ionization of the primary amine and pyridine, sharpening peak shape.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 260 nm (Pyridine absorption max).[2][3]

  • Temperature: 25°C.

Performance Data:

  • (3R)-Isomer Retention Time: ~8.5 min[1][3]

  • (3S)-Isomer Retention Time: ~10.2 min[1][3]

  • Resolution (

    
    ): > 2.5
    
Visualizing the Qualification Workflow

The following diagram illustrates the rigorous "Self-Validating System" required to elevate a synthesized batch to a Primary Reference Standard, contrasting it with the direct use of Commercial Reagents.

ReferenceStandardQualification cluster_0 Source Material Selection cluster_1 Purification & Characterization (The QPRS Process) cluster_2 Raw Crude Synthesis (Racemic or Enriched) Prep Prep-HPLC / Recrystallization (Target: >99.9% ee) Raw->Prep Comm Commercial Reagent (Catalog Grade) Comm->Prep Re-purification Risk Data Integrity Failure (Potency Drift / Impurity Miss) Comm->Risk Used Directly (No Qual) Drying Vacuum Drying (Remove Solvents/Water) Prep->Drying qNMR qNMR (1H) Absolute Potency (w/w) Drying->qNMR KF Karl Fischer Water Content Drying->KF Chiral Chiral HPLC Enantiomeric Purity Drying->Chiral IC Ion Chromatography Counter-ion (Cl-) Stoichiometry Drying->IC Primary Qualified Primary Standard (Assigned Purity: 99.8%) qNMR->Primary Mass Balance Confirmation KF->Primary Chiral->Primary IC->Primary Working Routine QC Standard Primary->Working Calibrate Working Stds

Figure 1: The Qualification Hierarchy. Direct use of commercial reagents (Red path) bypasses critical orthogonal checks, whereas the QPRS workflow (Blue/Yellow path) ensures data integrity through multi-modal validation.[3]

Experimental Protocols
Handling & Storage of the Standard

The methyl ester moiety is susceptible to hydrolysis, and the salt form can be hygroscopic.[2]

  • Aliquotting: Do not store the bulk standard in a large bottle. Upon receipt/synthesis, subdivide into single-use amber glass vials (e.g., 10 mg each) under nitrogen.

  • Storage: Store at -20°C.

  • Equilibration: Allow the vial to reach room temperature in a desiccator before opening to prevent condensation, which accelerates hydrolysis to the free acid.

Impurity Profiling (Process-Related)

When comparing standards, look for these specific impurities that indicate inferior quality:

  • Free Acid: Result of ester hydrolysis.[2] Detectable by RPLC (shifts earlier than the ester).[2]

  • Ephedrine: If the resolution was performed using the Boesch method (via Ephedrine salt), residual ephedrine may be present.[3] This is a basic amine that can co-elute or interfere with quantitation.[2]

    • Detection: GC-MS or specific HPLC gradient.[1][2]

References
  • Boesch, H. et al. (2001).[2][3] "An Expedient Method for Resolution of 3-Amino-3-(3'-pyridyl)propionic Acid and Related Compounds." Organic Process Research & Development, 5(1), 23–27.[2][3] Link[3]

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance.[2][3] USP-NF.[1][2] Link

  • International Conference on Harmonisation (ICH). (2005).[2] "Validation of Analytical Procedures: Text and Methodology Q2(R1)." Link

  • Lämmerhofer, M. (2010).[2][3] "Chiral recognition by enantioselective liquid chromatography: mechanisms and modern chiral stationary phases." Journal of Chromatography A, 1217(6), 814-856. Link[3]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl (3s)-3-amino-3-(pyridin-3-yl)propanoate

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a discipline of applied chemistry and physics. Handling specialized pharmaceutical intermediates like Methyl (...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a discipline of applied chemistry and physics. Handling specialized pharmaceutical intermediates like Methyl (3S)-3-amino-3-(pyridin-3-yl)propanoate requires an understanding of the molecule’s intrinsic properties to engineer a safe, self-validating operational environment.

This chiral beta-amino acid ester derivative—featuring both a nucleophilic primary amine and a potentially irritating pyridine ring—presents specific handling challenges. It is frequently supplied as a highly hygroscopic dihydrochloride salt (CAS: 298214-98-9), which increases its propensity to form fine, easily aerosolized powders.

The following guide provides a comprehensive, causality-driven framework for the safe handling, transfer, and disposal of this compound.

Causality-Driven PPE Selection & Quantitative Specifications

Personal Protective Equipment (PPE) is your last line of defense. The selection of PPE for handling pyridine-based amino esters is dictated by the chemical's ability to act as a mild organic base, a potential ocular irritant, and an inhalation hazard when aerosolized. According to the [1], all PPE systems must be tailored to the specific permeation risks of the target molecule.

Table 1: Quantitative PPE Specifications and Self-Validating Mechanisms

PPE CategorySpecificationQuantitative MetricCausality & Self-Validating Mechanism
Hand Protection Double Nitrile Gloves (Contrasting Colors)≥ 0.11 mm thickness,>30 min breakthroughCausality: Pyridine derivatives rapidly permeate latex. Nitrile resists organic bases.Validation: Using a blue inner glove and green outer glove creates a self-validating system; any chemical breach or mechanical tear in the outer glove immediately reveals the blue layer, prompting doffing before dermal exposure.
Eye Protection Indirect Vented Chemical GogglesANSI Z87.1-2020 compliantCausality: Prevents ocular exposure to aerosolized chiral powders and solvent splashes.Validation: Indirect venting blocks direct liquid ingress while allowing airflow, validating the seal without causing condensation blindness.
Body Protection Flame-Resistant (FR) Lab Coat100% Cotton or NomexCausality: Synthetic blends can melt into the skin upon exposure to reaction fires.Validation: Knit cuffs ensure the sleeve remains anchored to the wrist, visually validating that no skin is exposed between the glove and the coat.
Respiratory N95 / P100 Particulate Respirator95% - 99.9% filtration efficiencyCausality: Mandated only if handling dry powders outside of engineering controls to prevent inhalation of the API intermediate.Validation: A user seal check (inhaling sharply to feel the mask collapse) physically validates the negative pressure barrier.

Operational Logistics: Precision Transfer Protocol

To maintain scientific integrity and personnel safety, the handling of Methyl (3S)-3-amino-3-(pyridin-3-yl)propanoate must be conducted using methodologies that minimize environmental exposure. The [2] emphasizes the use of work practice controls to eliminate hazards at the source.

Step-by-Step Handling Methodology:

  • Engineering Control Verification: Ensure the chemical fume hood face velocity is actively reading between 80–120 feet per minute (fpm) .

    • Causality: This specific velocity captures aerosolized particulates effectively. Velocities >150 fpm create turbulent vortices that can blow the fine chiral powder out of the sash and into the operator's breathing zone.

  • Static Discharge Mitigation: Wipe the exterior of the source vial and the receiving vessel with a damp, lint-free cloth, and use an anti-static zero-charge spatula.

    • Causality: Fine organic amine salts accumulate static charge. Mitigating this prevents coulombic repulsion, which causes the powder to "jump" and contaminate the workspace.

  • Mass Validation Transfer (Weigh-by-Difference): Do not transfer the powder to an open weigh boat on the balance pan. Instead, weigh the sealed source vial, transfer the estimated required mass directly into the reaction vessel inside the hood, and re-weigh the source vial.

    • Self-Validating System: The mass lost from the source vial perfectly validates the mass added to the reaction. This system eliminates open-air powder transfer, validating that zero material was lost to the environment.

  • Decontamination: Wipe all spatulas and hood surfaces with a 70% ethanol/water solution .

    • Causality: Ethanol effectively solubilizes the polar amino-ester and its salt forms, ensuring complete removal of micro-spills. Using pure water may cause the ester to slowly hydrolyze into a sticky, difficult-to-remove residue.

G Start Pre-Operation: Hood Face Velocity 80-120 fpm PPE Don PPE: Double Nitrile Gloves & Goggles Start->PPE Transfer Material Transfer: Weigh-by-Difference Method PPE->Transfer Decon Decontamination: 70% EtOH Surface Wipe Transfer->Decon Dispose Waste Segregation: Halogenated vs Non-Halogenated Decon->Dispose

Fig 1: Standard operating workflow for handling pyridine-based pharmaceutical intermediates.

Waste Management & Disposal Plan

Disposal logistics for this compound depend entirely on its specific chemical form. Improper segregation is a severe regulatory and safety violation.

  • Free Base Form: Route to Non-Halogenated Organic Waste .

  • Dihydrochloride Salt Form (CAS 298214-98-9): Must be routed to Halogenated Organic Waste .

    • Causality: The dihydrochloride salt contains high levels of chloride ions. If this waste is routed to a non-halogenated stream and incinerated at standard temperatures, the chlorine reacts with organic matter to generate highly toxic dioxins. Halogenated waste is specifically routed to high-temperature incinerators designed to cleave and neutralize these bonds safely.

Emergency Spill Response Protocol

In the event of a spill, immediate containment is required to prevent the spread of the API intermediate. The [3] dictate that dry sweeping of toxic powders is strictly prohibited.

Step-by-Step Spill Containment:

  • Aerosol Suppression: If the chemical is spilled as a dry powder, do not sweep it . Gently mist the spill with a 70% ethanol/water solution.

    • Causality: Dry sweeping generates airborne dust, creating an immediate inhalation hazard. Wetting the powder collapses the aerosol risk and agglomerates the particles for safe collection.

  • Absorption & Collection: Apply an inert absorbent pad or vermiculite over the dampened spill. Use a non-sparking scoop to transfer the agglomerated mass into a designated hazardous waste bag.

  • Chemical Neutralization Validation: Swab the cleaned area with a pH indicator strip moistened with deionized water.

    • Self-Validating System: Because the pyridine and amine residues are basic, a neutral pH reading (pH ~7) on the swab physically validates that the chemical has been completely and successfully removed from the surface.

SpillResponse Spill Chemical Spill: Methyl (3S)-3-amino-3-(pyridin-3-yl)propanoate Assess Assess Physical State Spill->Assess Solid Solid Powder Spill Assess->Solid Liquid Solution Spill (e.g., in MeOH) Assess->Liquid Sweep Suppress Aerosols: Mist with 70% EtOH Solid->Sweep Absorb Containment: Use Inert Absorbent Liquid->Absorb Validate Validation: Swab for Neutral pH Sweep->Validate Absorb->Validate Label Disposal: Route to Halogenated Waste (if HCl salt) Validate->Label

Fig 2: Decision matrix and self-validating workflow for chemical spill containment.

References

  • National Research Council (US). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories." United States Department of Labor. Available at:[Link]

  • National Institutes of Health (NIH). "Working with Chemicals - Prudent Practices in the Laboratory." NCBI Bookshelf, 2011. Available at:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (3s)-3-amino-3-(pyridin-3-yl)propanoate
Reactant of Route 2
Reactant of Route 2
Methyl (3s)-3-amino-3-(pyridin-3-yl)propanoate
© Copyright 2026 BenchChem. All Rights Reserved.